molecular formula C10H18O B1205454 3,3-Dimethylcyclohexyl methyl ketone CAS No. 25304-14-7

3,3-Dimethylcyclohexyl methyl ketone

Cat. No.: B1205454
CAS No.: 25304-14-7
M. Wt: 154.25 g/mol
InChI Key: DXIWBWIDAYBUDF-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclohexyl methyl ketone (CAS 25304-14-7), also known by its trade name Herbac, is a fine chemical with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is characterized as a colorless to clear liquid with a density of approximately 0.875 g/cm³ . This compound is a versatile building block in research, primarily valued in the field of fragrance chemistry for its woody and herbal scent profile, making it a key intermediate in the development of complex aromas for perfumes, cosmetics, soaps, and detergents . Its primary research value lies in its role as a synthetic intermediate. It is a known precursor in the multi-step synthesis of more complex fragrance ingredients such as "green ketone" . Furthermore, it serves as a substrate in microbial biotransformation studies; for instance, research using the fungus Aspergillus niger ATCC 10549 has demonstrated its conversion to a 4-hydroxy derivative, enabling the exploration of new biological activities and metabolites . The antimicrobial properties of both the parent compound and its microbial metabolites can be evaluated against a panel of pathogenic strains using standard in vitro microdilution assays, offering avenues for discovery in applied microbiology . For identification and purity assessment, researchers routinely employ Gas Chromatography-Mass Spectrometry (GC-MS). Typical analytical conditions suggest the use of a non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms) with a helium carrier gas, enabling precise separation and identification via its characteristic mass spectrum and retention time . This product is intended for research purposes only and is not intended for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3-dimethylcyclohexyl)ethanone
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InChI

InChI=1S/C10H18O/c1-8(11)9-5-4-6-10(2,3)7-9/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIWBWIDAYBUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC(C1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051924
Record name 1-(3,3-Dimethylcyclohexyl)ethan-1-one
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Molecular Weight

154.25 g/mol
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CAS No.

25304-14-7
Record name 1-(3,3-Dimethylcyclohexyl)ethanone
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Record name 3,3-Dimethylcyclohexyl methyl ketone
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Record name Ethanone, 1-(3,3-dimethylcyclohexyl)-
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Record name 1-(3,3-Dimethylcyclohexyl)ethan-1-one
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Record name 1-(3,3-dimethylcyclohexyl)ethan-1-one
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Record name 3,3-DIMETHYLCYCLOHEXYL METHYL KETONE
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Foundational & Exploratory

3,3-Dimethylcyclohexyl methyl ketone IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(3,3-dimethylcyclohexyl)ethanone For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,3-dimethylcyclohexyl)ethanone, also known by its common name 3,3-Dimethylcyclohexyl methyl ketone and trade name Herbac, is a fine fragrance compound utilized in the cosmetic industry.[][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on experimental data and methodologies for the scientific community.

IUPAC Name: 1-(3,3-dimethylcyclohexyl)ethanone[]

Chemical and Physical Properties

The fundamental properties of 1-(3,3-dimethylcyclohexyl)ethanone are summarized below. This data is crucial for its application in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C10H18O[][3]
Molecular Weight 154.25 g/mol
CAS Number 25304-14-7[3]
Appearance Colorless liquid[][3]
Boiling Point 202.8°C at 760 mmHg[][3]
Density 0.875 g/cm³[][3]
Flash Point 82 °C[3]
Refractive Index 1.437[][3]
Vapor Pressure 0.287 mmHg at 25°C[3]
LogP 2.79180[3]
SMILES CC(=O)C1CCCC(C1)(C)C[]
InChI Key DXIWBWIDAYBUDF-UHFFFAOYSA-N[4]

Synthesis Protocols

Several synthetic routes for ketones with similar structures have been described. These methodologies can be adapted for the synthesis of 1-(3,3-dimethylcyclohexyl)ethanone.

Synthesis via Grignard Reaction with a Nitrile

A common method for preparing ketones involves the reaction of a Grignard reagent with a nitrile.[5] For the synthesis of 1-(3,3-dimethylcyclohexyl)ethanone, this would involve the reaction of cyclohexylmagnesium bromide with acetonitrile, followed by an aqueous workup.[5]

Experimental Protocol:

  • Preparation of Grignard Reagent: Prepare 3,3-dimethylcyclohexylmagnesium bromide by reacting 3,3-dimethylbromocyclohexane with magnesium turnings in anhydrous ether.

  • Reaction with Nitrile: Add acetonitrile (CH₃C≡N) dropwise to the freshly prepared Grignard reagent solution under anhydrous conditions.[5]

  • Hydrolysis: The intermediate imine-magnesium salt is then hydrolyzed with an aqueous acid (e.g., H₂SO₄ or HCl) to yield the final ketone product.

  • Purification: The crude product is purified by extraction and subsequent distillation.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction & Hydrolysis 3,3-Dimethylbromocyclohexane 3,3-Dimethylbromocyclohexane Grignard_Reagent 3,3-Dimethylcyclohexyl- magnesium bromide 3,3-Dimethylbromocyclohexane->Grignard_Reagent Anhydrous Ether Mg Mg Mg->Grignard_Reagent Intermediate Imine-magnesium salt Grignard_Reagent->Intermediate Acetonitrile Acetonitrile Acetonitrile->Intermediate Product 1-(3,3-dimethylcyclohexyl)ethanone Intermediate->Product Aqueous Acid (Hydrolysis)

Caption: Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone via Grignard reaction.

Synthesis from Dimedone

A multi-step synthesis starting from dimedone (5,5-dimethylcyclohexane-1,3-dione) can also be employed. This process involves the catalytic reduction of dimedone to 3,3-dimethylcyclohexan-1-one, followed by further reactions.[6]

Experimental Protocol:

  • Reduction of Dimedone: Dimedone is reduced to 3,3-dimethylcyclohexan-1-one. This can be achieved via a two-step reaction sequence through a monotosylhydrazone intermediate or by catalytic hydrogenation in the presence of a palladium on charcoal catalyst.[6]

  • Ethynylation: The resulting 3,3-dimethylcyclohexan-1-one undergoes ethynylation with ethyne in a basic medium to produce 1-ethynyl-1-hydroxy-3,3-dimethylcyclohexane.[6]

  • Rearrangement: A Rupe rearrangement of the 1-ethynyl-3,3-dimethyl-1-cyclohexanol is then performed to yield methyl-3,3-dimethylcyclohexenyl-ketone.[6]

  • Hydrogenation: The final step involves the catalytic hydrogenation of the cyclohexenyl ring to the corresponding cyclohexane, yielding 1-(3,3-dimethylcyclohexyl)ethanone.

Biological Activity and Metabolism

1-(3,3-dimethylcyclohexyl)ethanone is a member of the alkyl cyclic ketones fragrance group.[2][7] Toxicological assessments have found these materials to have low acute toxicity and a low potential for skin sensitization in humans at current usage levels.[7]

Microbial Biotransformation

Studies have been conducted on the microbial transformation of 1-(3,3-dimethylcyclohexyl)ethanone to create new derivatives. The fungus Aspergillus niger has been shown to biotransform the substrate into a hydroxylated derivative.[2]

Experimental Protocol: Fungal Biotransformation

  • Culture Preparation: Aspergillus niger ATCC 10549 is grown in a suitable culture medium.

  • Substrate Addition: 1-(3,3-dimethylcyclohexyl)ethanone is added to the fungal culture.

  • Incubation: The culture is incubated, allowing the fungus to metabolize the substrate.

  • Extraction and Analysis: The metabolites are extracted from the culture medium. The structure of the resulting product, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone, is determined using NMR and GC-MS spectroscopic methods.[2] The reported yield for this specific transformation is 19%.[2]

G Substrate 1-(3,3-dimethylcyclohexyl)ethanone Process Biotransformation Substrate->Process Aspergillus niger ATCC 10549 Metabolite 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone (19% Yield) Process->Metabolite

Caption: Microbial biotransformation of the target ketone by A. niger.

Postulated Mammalian Metabolism

While specific mammalian metabolism studies for 1-(3,3-dimethylcyclohexyl)ethanone are not available, a general metabolic pathway is postulated for alkyl cyclic ketones. The primary pathway is the reduction of the ketone group by alcohol dehydrogenases and carbonyl reductases to form a secondary alcohol.[7] This alcohol metabolite can then be conjugated with glucuronic acid and excreted.[7]

G Ketone 1-(3,3-dimethylcyclohexyl)ethanone Alcohol Secondary Alcohol Metabolite Ketone->Alcohol Reduction (Alcohol Dehydrogenase) Conjugate Glucuronide Conjugate Alcohol->Conjugate Conjugation Excretion Excretion Conjugate->Excretion

Caption: Postulated metabolic pathway of alkyl cyclic ketones in mammals.

References

In-Depth Technical Guide: 3,3-Dimethylcyclohexyl Methyl Ketone (CAS: 25304-14-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone, also known by synonyms such as 1-(3,3-dimethylcyclohexyl)ethanone and Herbac, is a cyclic ketone with the CAS number 25304-14-7. While it has established applications in the fragrance industry for its woody and herbal scent, recent studies have begun to explore its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Woody, herbal, camphoraceous[3]
Boiling Point 197.39 °C (estimated)[1]
Flash Point 77 °C[1]
Density 0.894 - 0.902 g/cm³ @ 25°C[4]
Refractive Index 1.4500 - 1.4550 @ 20°C[4]
Solubility Insoluble in water; soluble in ethanol[3]
logP (o/w) 2.847 (estimated)[3]

Synthesis

A plausible synthetic pathway is the acid-catalyzed cyclization and hydration of dihydromyrcene, followed by oxidation of the resulting alcohol to the ketone. Another potential route described in patent literature is the cyclization and rearrangement of dehydrolinalool in the presence of an acid to form the unsaturated precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, which can then be hydrogenated to the target saturated ketone.[5]

A general workflow for a potential synthesis is outlined below:

G cluster_synthesis Potential Synthesis Workflow Precursor Dihydromyrcene or Dehydrolinalool Acid_Catalysis Acid-Catalyzed Cyclization/Rearrangement Precursor->Acid_Catalysis Intermediate Cyclic Alcohol or Unsaturated Ketone Acid_Catalysis->Intermediate Final_Step Oxidation or Hydogenation Intermediate->Final_Step Product 3,3-Dimethylcyclohexyl methyl ketone Final_Step->Product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical research. While a complete, publicly available dataset of NMR and mass spectra for this compound is limited, data for structurally similar compounds and from supplier technical sheets provide expected spectral characteristics.

  • ¹H NMR: Expected signals would include singlets for the two methyl groups on the cyclohexane ring, a singlet for the acetyl methyl group, and a series of multiplets for the cyclohexyl methylene protons.

  • ¹³C NMR: Key signals would be observed for the carbonyl carbon, the quaternary carbon of the cyclohexane ring, the two gem-dimethyl carbons, the acetyl methyl carbon, and the methylene carbons of the cyclohexane ring.

  • Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns for a cyclic ketone.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch is expected in the region of 1700-1725 cm⁻¹.

Biological Activity and Experimental Protocols

The most well-documented biological activity of this compound is its antimicrobial properties. A study on its microbial transformation also sheds light on its potential for generating novel derivatives with enhanced activity.

Microbial Transformation

A study demonstrated the biotransformation of this compound by the fungus Aspergillus niger (ATCC 10549). This process introduces a hydroxyl group onto the cyclohexane ring, yielding 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone.

  • Microorganism and Cultivation: Aspergillus niger ATCC 10549 is cultivated in an α-Medium.

  • Biotransformation: The substrate, this compound, is added to the fungal culture. The culture is then incubated for 7 days at 25°C.

  • Extraction and Purification: The culture is extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract is then purified using column chromatography on silica gel with a solvent system of light petroleum and ethyl acetate to isolate the metabolite.

  • Structural Elucidation: The structure of the purified metabolite is determined using spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_biotransformation Microbial Transformation Workflow Start Aspergillus niger Culture Substrate_Addition Add 3,3-Dimethylcyclohexyl methyl ketone Start->Substrate_Addition Incubation Incubate at 25°C for 7 days Substrate_Addition->Incubation Extraction Organic Solvent Extraction Incubation->Extraction Purification Column Chromatography Extraction->Purification Analysis FT-IR, HRMS, NMR Purification->Analysis Product 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone Analysis->Product

Caption: Workflow for the microbial transformation of this compound.

Antimicrobial Activity

Both this compound and its hydroxylated metabolite have been evaluated for their antimicrobial activity against a panel of pathogenic microbial strains.

Two primary methods are employed to determine the antimicrobial efficacy:

  • Agar Diffusion Method:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

    • Sterile paper discs impregnated with known concentrations of the test compound (this compound or its metabolite) are placed on the agar surface.

    • The plates are incubated under appropriate conditions for microbial growth.

    • The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to assess the antimicrobial activity.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The results of these assays indicate that the hydroxylated metabolite exhibits greater antimicrobial susceptibility compared to the parent compound, this compound.

G cluster_antimicrobial Antimicrobial Activity Testing Workflow cluster_agar Agar Diffusion cluster_mic Broth Microdilution (MIC) Inoculate_Agar Inoculate Agar Plate Apply_Discs Apply Compound-Impregnated Discs Inoculate_Agar->Apply_Discs Incubate_Plates Incubate Apply_Discs->Incubate_Plates Measure_Zones Measure Inhibition Zones Incubate_Plates->Measure_Zones Serial_Dilution Prepare Serial Dilutions Inoculate_Wells Inoculate with Microorganism Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate Inoculate_Wells->Incubate_Plate Determine_MIC Determine Lowest Inhibitory Concentration Incubate_Plate->Determine_MIC

Caption: Workflow for assessing the antimicrobial activity of the target compound.

Safety Information

A summary of the safety information for this compound is provided in Table 2. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention.

Applications and Future Perspectives in Drug Development

Currently, the primary application of this compound is in the fragrance industry. However, the demonstrated antimicrobial activity of both the parent compound and its hydroxylated metabolite suggests potential for further investigation in the context of drug development.

The microbial transformation pathway presents a viable strategy for generating novel derivatives. These derivatives could be screened for a broader range of biological activities, including antifungal, antiviral, and antiparasitic properties. Furthermore, the cyclic ketone scaffold could serve as a starting point for medicinal chemistry campaigns to develop more potent and selective antimicrobial agents. Future research should focus on:

  • Elucidation of the mechanism of antimicrobial action.

  • Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR).

  • Evaluation of cytotoxicity and in vivo efficacy of promising compounds.

Conclusion

This compound is a readily accessible cyclic ketone with established use in the fragrance sector. Emerging research has highlighted its potential as a scaffold for the development of new antimicrobial agents, particularly through microbial transformation to generate more active hydroxylated derivatives. While detailed synthesis protocols and comprehensive biological activity data are still somewhat limited in the public domain, this technical guide provides a solid foundation of its chemical properties, known biological activities, and detailed experimental protocols for its bio-transformation and antimicrobial assessment, which will be of significant value to researchers in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Ketones with Molecular Formula C10H18O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ketones with the molecular formula C10H18O, focusing on their synthesis, characterization, and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of these compounds.

Introduction to C10H18O Ketones

Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. Those with the molecular formula C10H18O are typically monocyclic or bicyclic monoterpenoids, a diverse group of natural products with a wide range of biological activities and industrial applications. This guide will primarily focus on two prominent isomers: menthone and cyclodecanone, due to their prevalence in scientific literature and established applications.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for prominent C10H18O ketones, facilitating easy comparison of their physical and spectroscopic properties.

Table 1: Physicochemical Properties of C10H18O Ketones

CompoundIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
l-Menthone(2S,5R)-2-Isopropyl-5-methylcyclohexanone154.25207-60.895
d-Isomenthone(2R,5R)-2-isopropyl-5-methylcyclohexanone154.25210--
CyclodecanoneCyclodecanone154.2594-98 (at 10 mmHg)20-22-

Table 2: Spectroscopic Data for Menthone

SpectroscopyKey Peaks/ShiftsReference
¹H-NMR Conformational analysis reveals both methyl and isopropyl groups are equatorially oriented in the stable conformation.[1]
¹³C-NMR Spectral analysis has been used to establish the structure of hydrazone derivatives.[2]
IR Spectroscopy Strong C=O stretch observed at 1706 cm⁻¹. Strong C-H stretches are found at 2953 cm⁻¹, 2926 cm⁻¹, and 2869 cm⁻¹.[3]
Mass Spectrometry GC-MS is a common method for detection in essential oils.[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key C10H18O ketones are provided below.

Synthesis of Menthone and Isomenthone

Menthone can be synthesized through the oxidation of menthol. The interconversion between menthone and its diastereomer, isomenthone, can be achieved via an enol intermediate.[5]

Experimental Protocol: Oxidation of l-Menthol to l-Menthone

  • Preparation: In a fume hood, prepare a solution of l-menthol in a suitable solvent such as diethyl ether.

  • Oxidation: Slowly add an oxidizing agent, such as acidified dichromate (e.g., chromic acid), to the menthol solution while stirring. The use of stoichiometric oxidants in the presence of diethyl ether as a co-solvent can help minimize the epimerization of l-menthone to d-isomenthone.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically with water, and separate the organic layer.

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by fractional distillation.[5]

Experimental Protocol: Isomerization of (-)-Menthone to (+)-Isomenthone

  • Enamine Formation: React (-)-menthone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene.

  • Hydrolysis: Hydrolyze the resulting enamine. Hydrolysis using carbon disulfide as a scavenger for the amine can yield a product rich in (+)-isomenthone (approximately 85%).[6] The hydrolysis can also be carried out using aqueous acid, such as 20% hydrochloric acid, though this may lead to an equilibrium mixture.[6]

  • Purification: The resulting mixture of menthone and isomenthone can be separated by distillation.[7]

Synthesis of Cyclodecanone

Cyclodecanone can be synthesized through ring enlargement of a smaller cyclic ketone, such as cyclooctanone.

Experimental Protocol: Ring Enlargement of Cyclooctanone to Cyclodecanone

This synthesis involves a multi-step process starting from the enamine of cyclooctanone.

  • Enamine Formation: React cyclooctanone with pyrrolidine. The water formed during the reaction is removed azeotropically.

  • Reaction with Methyl Propiolate: The crude enamine is dissolved in ether and reacted with methyl propiolate. The temperature should be maintained at 25-30°C.

  • Hydrolysis and Decarboxylation: The resulting solid intermediate is hydrolyzed with 6% hydrochloric acid, followed by hydrogenation over a palladium-charcoal catalyst.

  • Saponification and Decarboxylation: The product from the previous step is heated under reflux with aqueous sodium hydroxide. The resulting mixture is then distilled to remove methanol.

  • Purification: The residue is extracted with ether, and the solvent is removed. The final product, cyclodecanone, is purified by distillation under reduced pressure.[8]

Biological Activities and Signaling Pathways

Menthone and its derivatives have been shown to possess a range of biological activities.

Antimicrobial Activity of Menthone

Menthone has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Key aspects of menthone's antimicrobial action:

  • Membrane Potential Depolarization: Menthone causes a loss of membrane potential in MRSA cells.

  • Membrane Integrity Disruption: It leads to the disruption of the physical integrity of the bacterial membrane.

  • Lipid Homeostasis Disturbance: Menthone alters the lipid profile of the MRSA cell membrane, affecting its structure and function.[9]

Menthone's Role in Cellular Signaling

Derivatives of menthone have been investigated for their potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[11] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of tumor cells.[11]

Menthol, a related monoterpene alcohol from which menthone can be synthesized, is known to interact with TRPM8 receptors, which are involved in various cellular processes.[12][13]

Visualizations

The following diagrams illustrate key experimental and biological pathways involving C10H18O ketones.

Synthesis_of_Menthone_and_Isomenthone cluster_synthesis Synthesis of Menthone cluster_isomerization Isomerization l_menthol l-Menthol oxidation Oxidation (e.g., Chromic Acid) l_menthol->oxidation l_menthone l-Menthone oxidation->l_menthone l_menthone2 l-Menthone enol_intermediate Enol Intermediate l_menthone2->enol_intermediate d_isomenthone d-Isomenthone enol_intermediate->d_isomenthone

Caption: Synthetic pathway of l-menthone and its isomerization.

Menthone_Antimicrobial_Action cluster_effects Mechanism of Action Menthone Menthone MRSA MRSA Cell Menthone->MRSA targets Membrane_Depolarization Membrane Potential Depolarization MRSA->Membrane_Depolarization induces Membrane_Disruption Membrane Integrity Disruption MRSA->Membrane_Disruption induces Lipid_Disturbance Lipid Homeostasis Disturbance MRSA->Lipid_Disturbance induces

Caption: Menthone's antimicrobial mechanism against MRSA.

PI3K_Akt_mTOR_Pathway_Inhibition Menthone_Derivative Menthone Derivative PI3K PI3K Menthone_Derivative->PI3K inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis inhibition leads to mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: Inhibition of the PI3K/Akt/mTOR pathway by menthone derivatives.

References

An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3,3-dimethylcyclohexyl)ethanone, a valuable ketone intermediate in the fragrance and pharmaceutical industries. This document details several potential synthetic pathways, including the catalytic hydrogenation of the corresponding unsaturated ketone, and nucleophilic addition of organometallic reagents to carboxylic acid and nitrile derivatives. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methodologies by researchers and drug development professionals.

Introduction

1-(3,3-dimethylcyclohexyl)ethanone, also known as woody ketone, is a significant chemical entity characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and an acetyl group at the 1-position[1][2]. Its distinct woody and herbal aroma makes it a sought-after ingredient in the fragrance industry[3]. Beyond its olfactory properties, its structural motif is of interest in medicinal chemistry as a building block for more complex molecules. This guide outlines the most plausible and documented methods for its synthesis, providing detailed procedural information and relevant data.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,3-dimethylcyclohexyl)ethanone is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3,3-dimethylcyclohexyl)ethanone

PropertyValueReference
CAS Number 25304-14-7[1][2][4]
Molecular Formula C₁₀H₁₈O[2][4]
Molecular Weight 154.25 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Odor Woody, herbal, thujonic, minty[3]
Boiling Point Not explicitly found
Flash Point 70.00 °C (158.00 °F)[3]
Specific Gravity 0.89400 to 0.90200 @ 25.00 °C[3]
Refractive Index 1.45000 to 1.45500 @ 20.00 °C[3]

Synthetic Pathways

Several logical synthetic routes can be envisioned for the preparation of 1-(3,3-dimethylcyclohexyl)ethanone. The following sections detail the most prominent methods.

Method 1: Catalytic Hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone

This is a highly efficient and direct method for the synthesis of the target compound. The pathway involves the preparation of the unsaturated precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, followed by its catalytic hydrogenation.

Synthesis_Pathway_1 Dehydrolinalool Dehydrolinalool Unsaturated_Ketone 1-(3,3-dimethylcyclohex-1-enyl)ethanone Dehydrolinalool->Unsaturated_Ketone  Cyclization/ Rearrangement   Target_Ketone 1-(3,3-dimethylcyclohexyl)ethanone Unsaturated_Ketone->Target_Ketone  Catalytic Hydrogenation  

Caption: Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone via hydrogenation.

The precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, can be synthesized from the readily available and inexpensive starting material, dehydrolinalool, through an acid-catalyzed cyclization and rearrangement reaction[5].

Experimental Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, place dehydrolinalool.

  • Acid Addition: Slowly add a catalytic amount of a suitable acid, such as phosphoric acid or methanesulfonic acid, to the dehydrolinalool while stirring[5].

  • Reaction Conditions: Maintain the reaction mixture at a suitable temperature to promote the cyclization and rearrangement. The specific temperature and reaction time will depend on the chosen acid catalyst and scale of the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous phase with a suitable organic solvent, for example, cyclohexane, multiple times[5].

  • Purification: Combine the organic phases, wash with water until neutral, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation[5].

Table 2: Spectroscopic Data for 1-(3,3-dimethylcyclohex-1-enyl)ethanone

TypeDataReference
¹H-NMR (200 MHz, CDCl₃) δ (ppm) 0.94 (s, 6H), 1.34-1.37 (m, 2H), 1.41 (s, 3H), 1.57-1.61 (m, 2H), 1.91 (td, J = 6.2 Hz, 1.6 Hz, 2H), 5.56 (s, 1H)[5][6]
¹³C-NMR (50 MHz, CDCl₃) δ (ppm) 19.85, 23.76, 23.96, 29.92, 31.34, 36.95, 132.60, 134.75[5][6]

The selective hydrogenation of the carbon-carbon double bond in the presence of the ketone functionality is a standard transformation that can be achieved using various catalytic systems.

Experimental Protocol (Adapted from general procedures for ketone hydrogenation):

  • Catalyst Preparation: In a hydrogenation vessel, suspend a suitable catalyst, such as Palladium on carbon (Pd/C) or a rhodium-based catalyst, in a solvent like ethanol or ethyl acetate.

  • Substrate Addition: Add 1-(3,3-dimethylcyclohex-1-enyl)ethanone to the catalyst suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 1-50 bar) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) until the theoretical amount of hydrogen is consumed[7].

  • Work-up: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3,3-dimethylcyclohexyl)ethanone. Further purification can be achieved by vacuum distillation.

Table 3: Expected Quantitative Data for Hydrogenation

ParameterExpected Value
Yield >95%
Purity >98%
Method 2: Grignard Reaction with a Nitrile

This method involves the synthesis of a Grignard reagent from a suitable halo-substituted 3,3-dimethylcyclohexane, followed by its reaction with acetonitrile and subsequent hydrolysis to yield the target ketone.

Synthesis_Pathway_2 Starting_Material 3,3-Dimethylcyclohexyl Halide Grignard_Reagent 3,3-Dimethylcyclohexyl magnesium Halide Starting_Material->Grignard_Reagent  Mg, Ether   Imine_Intermediate Imine Intermediate Grignard_Reagent->Imine_Intermediate Acetonitrile Acetonitrile Acetonitrile->Imine_Intermediate Target_Ketone 1-(3,3-dimethylcyclohexyl)ethanone Imine_Intermediate->Target_Ketone  H₃O⁺  

Caption: Synthesis via Grignard reaction with a nitrile.

Experimental Protocol (Adapted from general procedures):

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 3,3-dimethylcyclohexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Reaction with Acetonitrile: Cool the Grignard reagent to 0 °C and add a solution of acetonitrile in anhydrous diethyl ether dropwise with stirring.

  • Hydrolysis: After the addition is complete, stir the reaction mixture for a specified time and then carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Method 3: Reaction of Methyllithium with 3,3-Dimethylcyclohexanecarboxylic Acid

This synthetic route involves the reaction of two equivalents of an organolithium reagent, such as methyllithium, with a carboxylic acid to form the corresponding ketone[8].

Synthesis_Pathway_3 Carboxylic_Acid 3,3-Dimethylcyclohexanecarboxylic Acid Intermediate Dilithium Adduct Carboxylic_Acid->Intermediate Methyllithium Methyllithium (2 eq.) Methyllithium->Intermediate Target_Ketone 1-(3,3-dimethylcyclohexyl)ethanone Intermediate->Target_Ketone  H₃O⁺ Workup  

Caption: Synthesis from a carboxylic acid and an organolithium reagent.

Experimental Protocol (Adapted from Organic Syntheses Procedure for Cyclohexyl Methyl Ketone[8]):

  • Lithium Salt Formation: In a flame-dried reaction vessel under an inert atmosphere, dissolve 3,3-dimethylcyclohexanecarboxylic acid in an anhydrous solvent such as 1,2-dimethoxyethane. Add powdered lithium hydride and reflux the mixture to form the lithium salt of the carboxylic acid[8].

  • Reaction with Methyllithium: Cool the suspension of the lithium salt to approximately 10 °C. Add a solution of methyllithium in diethyl ether dropwise with vigorous stirring[8].

  • Work-up: After the addition, allow the reaction to proceed for a suitable time. Then, quench the reaction by carefully pouring the mixture into a vigorously stirred solution of concentrated hydrochloric acid in water[8].

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by vacuum distillation[8].

Conclusion

This technical guide has detailed three plausible and effective synthetic routes for the preparation of 1-(3,3-dimethylcyclohexyl)ethanone. The catalytic hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone represents a direct and high-yielding approach. Alternative methods utilizing organometallic reagents, such as Grignard reagents with nitriles or organolithiums with carboxylic acids, offer flexibility in starting materials. The provided experimental protocols, adapted from established literature procedures, along with the summarized quantitative data, serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

References

Spectral Data Analysis of 3,3-Dimethylcyclohexyl Methyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,3-Dimethylcyclohexyl methyl ketone (CAS No. 25304-14-7). Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted values to facilitate structural elucidation and characterization.

Predicted Spectral Data

The following tables summarize the predicted Mass Spectrometry, ¹³C-NMR, and ¹H-NMR data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted Mass Spectrometry Data

Mass-to-Charge Ratio (m/z)Predicted FragmentRelative Abundance
154[M]⁺ (Molecular Ion)Low
139[M - CH₃]⁺Moderate
111[M - CH₃CO]⁺Moderate
97[C₇H₁₃]⁺High
83[C₆H₁₁]⁺Moderate
69[C₅H₉]⁺High
55[C₄H₇]⁺High
43[CH₃CO]⁺Very High (Base Peak)

Table 2: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmCarbon Atom Assignment
~212C=O (Ketone)
~50CH attached to C=O
~40C(CH₃)₂
~35CH₂ adjacent to C(CH₃)₂
~30(CH₃)₂C
~28CH₂
~25CH₂
~22CH₃ (acetyl)

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ) ppmMultiplicityIntegrationProton Assignment
~2.3m1HCH-C=O
~2.1s3HCH₃-C=O
~1.6-1.1m8HCyclohexyl CH₂
~0.9s6HC(CH₃)₂

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in the ion source.[1]

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[2]

  • Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR Spectroscopy

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is transferred to a 5 mm NMR tube.[3]

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

  • Data Acquisition (¹H-NMR): A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. Key parameters include the pulse width (often a 45° or 90° pulse), acquisition time (typically 2-4 seconds), and a short relaxation delay. Multiple scans are usually acquired and averaged to improve the signal-to-noise ratio.[5]

  • Data Acquisition (¹³C-NMR): The procedure is similar to ¹H-NMR, but due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[5]

  • Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0 ppm). For ¹H-NMR, the peaks are integrated to determine the relative number of protons.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

Spectral_Analysis_Workflow Workflow for Structural Elucidation cluster_sample Sample cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_structure Structural Elucidation Sample Sample Mass_Spec Mass Spectrometry (MS) Sample->Mass_Spec 13C_NMR ¹³C-NMR Spectroscopy Sample->13C_NMR 1H_NMR ¹H-NMR Spectroscopy Sample->1H_NMR MS_Data Molecular Weight & Fragmentation Pattern Mass_Spec->MS_Data Provides 13C_Data Carbon Skeleton & Functional Groups 13C_NMR->13C_Data Provides 1H_Data Proton Environment & Connectivity 1H_NMR->1H_Data Provides Structure Proposed Structure of 3,3-Dimethylcyclohexyl Methyl Ketone MS_Data->Structure 13C_Data->Structure 1H_Data->Structure

Caption: Spectral analysis workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry of 3,3-Dimethylcyclohexyl methyl ketone

This technical guide provides a detailed analysis of the mass spectrometry of this compound, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected fragmentation patterns based on established principles of mass spectrometry, provides a standardized experimental protocol for its analysis, and presents the predicted quantitative data in a clear, tabular format.

Physicochemical Properties

Before delving into the mass spectrometric analysis, it is essential to understand the basic physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₈O[1][2][]
Molecular Weight 154.25 g/mol [1][2][]
CAS Number 25304-14-7[1]
Appearance Colorless liquid[1][]
Boiling Point 202.8 °C at 760 mmHg[1][]
Density 0.875 g/cm³[1][]
Refractive Index 1.437[1][]

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the fundamental principles of ketone fragmentation, including α-cleavage and rearrangements. The molecular ion peak (M⁺) is expected at m/z 154.

Table of Predicted Major Fragments:

m/zProposed FragmentFragmentation Pathway
154[C₁₀H₁₈O]⁺Molecular Ion
139[M - CH₃]⁺α-cleavage: Loss of the methyl group from the acetyl moiety.
111[M - C₃H₇]⁺α-cleavage: Loss of the propyl group from the cyclohexyl ring.
97[M - C₄H₉]⁺Cleavage of the C-C bond adjacent to the carbonyl group on the ring side.
83[C₆H₁₁]⁺Loss of the acetyl group.
55[C₄H₇]⁺Characteristic fragment for saturated cyclic ketones.[4]
43[CH₃CO]⁺α-cleavage: Formation of the acylium ion, often the base peak.[5][6]

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to be dominated by α-cleavage, a common fragmentation pathway for ketones.[5][7] This process involves the breaking of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Diagram of Predicted Fragmentation Pathways:

fragmentation M [C10H18O]+• m/z = 154 F1 [M - CH3]+ m/z = 139 M->F1 - •CH3 F2 [CH3CO]+ m/z = 43 M->F2 - •C8H15 F3 [C8H15]+ m/z = 111 M->F3 - •COCH3 F4 [C6H11]+ m/z = 83 F3->F4 - C2H4 F5 [C4H7]+ m/z = 55 F4->F5 - C2H4

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of this compound using GC-MS.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Perform a serial dilution to obtain a final concentration of 10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Scan Rate: 2 scans/second.

4.4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known principles.

Diagram of the GC-MS Experimental Workflow:

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Stock 1 mg/mL Stock Solution Dilution 10 µg/mL Working Solution Stock->Dilution Injection 1 µL Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Interpretation Fragmentation Analysis Spectrum->Interpretation

References

infrared spectroscopy of 3,3-Dimethylcyclohexyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethylcyclohexyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. It details the expected vibrational modes, presents a quantitative summary of absorption peaks, and outlines a detailed experimental protocol for spectral acquisition.

Molecular Structure and Vibrational Modes

This compound (C₁₀H₁₈O) is a saturated cyclic ketone.[1] Its structure consists of a cyclohexane ring substituted with two methyl groups at the 3-position and an acetyl group. The primary functional group for infrared analysis is the carbonyl group (C=O) of the ketone, which gives rise to a strong and characteristic absorption band. Other key vibrational modes include C-H stretching and bending from the methyl and methylene groups, and C-C bond stretching within the cyclohexane ring.

The molecular structure dictates the specific frequencies at which these vibrations occur. The presence of the gem-dimethyl group on the cyclohexane ring can influence the ring's conformation and, consequently, the vibrational modes of the entire molecule.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960-2850StrongC-H Asymmetric and Symmetric Stretching (methyl and methylene groups)
~1715StrongC=O Stretching (ketone carbonyl group)[3][4]
~1465MediumCH₂ Scissoring (bending)
~1385 and ~1365MediumC-H Bending (gem-dimethyl group, "split" peak)
~1220MediumC-C-C Stretching
Fingerprint RegionVariableComplex vibrations involving C-C stretching and C-C-H bending

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.[5][6][7][8][9][10]

3.1. Materials and Equipment

  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory

  • Sample of this compound (liquid)

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

3.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any ambient atmospheric components (e.g., CO₂, water vapor). The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[1]

  • Sample Analysis:

    • Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5][6]

    • Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

    • Correlate the observed absorption bands with the expected vibrational modes for the molecule.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for ATR-FTIR Analysis

experimental_workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background_scan Acquire Background Spectrum clean_crystal->background_scan apply_sample Apply Liquid Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Data (Baseline Correction, Peak Picking) sample_scan->process_data interpret_spectrum Interpret Spectrum and Assign Peaks process_data->interpret_spectrum end End interpret_spectrum->end

Caption: Workflow for obtaining an IR spectrum using ATR-FTIR.

Logical Relationship of Spectral Interpretation

spectral_interpretation raw_spectrum Raw IR Spectrum peak_table Table of Absorption Peaks (cm⁻¹) raw_spectrum->peak_table Peak Picking molecular_structure Deduced Molecular Structure of This compound peak_table->molecular_structure Correlation functional_groups Known Functional Group Frequencies (e.g., C=O, C-H) functional_groups->molecular_structure Comparison

Caption: Logical flow for interpreting an infrared spectrum.

References

physical properties of 3,3-Dimethylcyclohexyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical Properties of 3,3-Dimethylcyclohexyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Compound Identification

  • IUPAC Name: 1-(3,3-dimethylcyclohexyl)ethanone[1]

  • Synonyms: this compound, Herbac[1][2]

  • CAS Number: 25304-14-7[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₈O[1][2][3][4]

  • Molecular Weight: 154.25 g/mol [1][3][4]

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueUnits
Molecular Weight 154.25 g/mol [1][3][4]
Appearance Colorless liquid-[1][4]
Boiling Point 202.8°C at 760 mmHg[1][4]
Density 0.875g/cm³[1][4]
Refractive Index 1.437-[1][4]
Flash Point 82°C[4]
Vapor Pressure 0.287mmHg at 25°C[4]

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of liquid ketones like this compound are outlined below. These are generalized standard procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small amount of liquid is the capillary method.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (Bunsen burner or heating mantle)

Procedure:

  • A small quantity of the this compound is placed into the fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

  • The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the fusion tube are at the same level.

  • The entire assembly is clamped and immersed in a Thiele tube or an oil bath.

  • The apparatus is heated slowly and uniformly.

  • As the temperature rises, air trapped in the capillary tube will slowly be expelled.

  • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance (m₁).

  • The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again (m₂). The temperature of the water should be recorded.

  • The pycnometer is emptied, dried, and then filled with this compound. Care is taken to ensure no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath to bring the liquid to the desired temperature.

  • The pycnometer is then weighed to determine the mass of the ketone (m₃).

  • The volume of the pycnometer is calculated from the mass of the water and its known density at that temperature.

  • The density of the this compound is then calculated by dividing the mass of the ketone by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used to identify a pure compound or determine the composition of a mixture.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue paper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

  • The two prisms are closed and clamped together.

  • Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature, typically 20°C.

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the field of view and make it sharp.

  • The adjustment knob is turned until the boundary line is centered on the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Visualization of Structural-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.

G cluster_structure Molecular Structure cluster_properties Physical Properties A This compound C10H18O B Molecular Weight (154.25 g/mol) A->B Determines C Boiling Point (202.8 °C) A->C Dictates Intermolecular Forces D Density (0.875 g/cm³) A->D Affects Packing Efficiency B->C Influences B->D Influences

References

Unraveling "Herbac": A Technical Guide to a Fragrance Ingredient and the Broader World of Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Initial research into the discovery and history of a therapeutic agent named "Herbac" did not yield information on a specific drug or compound. The term "Herbac" is commercially used to describe a fragrance ingredient with a powerful, woody, and herbal scent profile, utilized in various consumer products.[1] While not a pharmaceutical, its characteristics are derived from natural botanical sources, aligning with the broader principles of herbal science.

This guide, therefore, pivots to the extensive and historically rich field of herbal medicine, from which a hypothetical "Herbac" compound would conceptually originate. It will explore the discovery and history of using plants for medicinal purposes, the methodologies for identifying and validating their therapeutic properties, and the pathways through which they exert their effects.

A Historical Overview of Herbal Medicine

The use of plants as medicine is a practice that predates recorded history. Archaeological evidence suggests that Neanderthals used medicinal plants around 60,000 years ago.[2] The historical development of herbal medicine is marked by key milestones and texts from various ancient civilizations.

Era/CivilizationKey Contributions & TextsNotable Medicinal Plants Mentioned
Ancient Mesopotamia Sumerians created clay tablets listing hundreds of medicinal plants over 5,000 years ago.[2]Myrrh, Opium
Ancient Egypt The Ebers Papyrus (circa 1550 BC) contains over 700 magical formulas and folk remedies.Senna, Caraway, Peppermint[3]
Ancient China The "Pen Ts'ao" or "The Divine Farmer's Materia Medica," attributed to Emperor Shen Nung (c. 2800 BC), is one of the earliest written records of herbal medicines.[3][4]Ginseng, Rhubarb, Ephedra
Ancient India Ayurveda, a traditional system of medicine, has utilized herbs like turmeric for thousands of years. The Sushruta Samhita (c. 6th century BC) describes over 700 medicinal plants.[2]Turmeric, Ashwagandha, Brahmi
Ancient Greece & Rome Hippocrates, often called the "Father of Modern Medicine," and later Galen, a prominent Roman physician, extensively documented the use of herbal remedies.[2][5]Willow bark, Sage, Parsley[4][5]
Middle Ages Monasteries in Europe became centers for the cultivation and study of medicinal herbs.[5]St. John's Wort, Valerian, Chamomile
Early Modern Era The 16th and 17th centuries saw the publication of influential herbals, such as John Gerard's "The Herball or General History of Plants" (1597).[2]Foxglove (source of digitalis)

The Modern Drug Discovery Pipeline for Herbal Medicines

The journey from a traditional herbal remedy to a modern pharmaceutical is a rigorous, multi-step process. This workflow ensures the safety, efficacy, and consistency of the final product.

Herbal_Drug_Discovery_Workflow cluster_0 Phase 1: Ethnobotanical Research & Collection cluster_1 Phase 2: Preclinical Development cluster_2 Phase 3: Clinical Trials cluster_3 Phase 4: Regulatory Approval & Post-Market Surveillance A Traditional Knowledge & Literature Review B Plant Collection & Authentication A->B Identification of Potential Candidates C Extraction & Phytochemical Screening B->C D In Vitro & In Vivo Bioassays C->D Biological Activity Screening E Toxicity & Safety Pharmacology D->E Efficacy & Safety Assessment F Phase I: Safety & Dosage E->F G Phase II: Efficacy & Side Effects F->G H Phase III: Large-Scale Efficacy G->H I New Drug Application (NDA) Submission H->I J FDA Review & Approval I->J K Phase IV: Post-Market Monitoring J->K

Herbal Drug Discovery Workflow
Experimental Protocols: Key Methodologies

1. Plant Material Authentication and Preparation:

  • Macroscopic and Microscopic Examination: Visual inspection of the plant's physical characteristics, followed by microscopic analysis of its cellular structure to confirm its identity.

  • Chromatographic Fingerprinting: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) are used to create a unique chemical profile of the plant extract. This ensures batch-to-batch consistency.

  • Extraction: The authenticated plant material is dried, ground, and then subjected to extraction using solvents of varying polarity (e.g., ethanol, methanol, water) to isolate the bioactive compounds.

2. Phytochemical Screening:

  • Qualitative Chemical Tests: A series of simple chemical tests are performed to detect the presence of major classes of phytochemicals.

Phytochemical ClassTest Reagent(s)Positive Result
Alkaloids Dragendorff's reagentReddish-brown precipitate
Flavonoids Shinoda test (Mg turnings and concentrated HCl)Pink or red color
Tannins Ferric chloride solutionBlue-black or green-black coloration
Saponins Frothing test (shaking with water)Persistent foam
Terpenoids Salkowski test (chloroform and concentrated H₂SO₄)Reddish-brown ring at the interface

3. In Vitro Bioassays:

  • Enzyme Inhibition Assays: To determine if the plant extract can inhibit the activity of specific enzymes involved in a disease pathway (e.g., cyclooxygenase-2 [COX-2] for inflammation).

  • Cell-Based Assays: Using cultured cells to assess the extract's effect on cellular processes like proliferation, apoptosis, or the production of signaling molecules. For example, an MTT assay can be used to measure cell viability in cancer cell lines.

  • Antioxidant Activity Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to quantify the antioxidant potential of the extract.

Signaling Pathways Modulated by Herbal Compounds

Many herbal compounds exert their therapeutic effects by interacting with specific molecular targets within the body's signaling pathways. For instance, a hypothetical anti-inflammatory compound could modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

NFkB_Signaling_Pathway TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Herbac Hypothetical 'Herbac' Compound Herbac->IKK Inhibits

Modulation of NF-κB Pathway

In this theoretical pathway, the "Herbac" compound could inhibit the IKK complex, preventing the degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, unable to enter the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

While the specific entity "Herbac" appears to be a fragrance ingredient rather than a pharmaceutical, the principles underlying its botanical nature provide a gateway to the vast and complex world of herbal medicine. The historical journey from traditional knowledge to modern, evidence-based drug discovery highlights the enduring importance of natural products in healthcare. For researchers and drug development professionals, the systematic evaluation of herbal compounds, from phytochemical analysis to the elucidation of their molecular mechanisms, continues to be a promising frontier for discovering novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and fragrance compounds. Its synthesis requires a robust and high-yielding methodology. This document outlines two primary synthetic routes for the preparation of this compound: the organocadmium pathway and the Grignard reagent pathway. The organocadmium method is presented as the preferred route due to its superior selectivity and yield for the desired ketone product.

Data Presentation

ParameterOrganocadmium RouteGrignard RouteReference
Starting Material 3,3-Dimethylcyclohexyl bromide3,3-Dimethylcyclohexyl bromideInferred
Primary Reagents Magnesium, Cadmium Chloride, Acetyl ChlorideMagnesium, Acetyl Chloride[1][2]
Key Intermediate Di(3,3-dimethylcyclohexyl)cadmium3,3-Dimethylcyclohexylmagnesium bromide[2][3]
Typical Yield Good to HighModerate (risk of tertiary alcohol formation)[4][5]
Selectivity High for ketoneLower, potential for over-addition[2][5]
Reaction Temperature 0 °C to reflux-5 to -10 °C for acylation[4][6]

Reaction Mechanisms

The synthesis of this compound via the organocadmium route proceeds through a transmetalation reaction followed by nucleophilic acyl substitution. The less nucleophilic nature of the organocadmium reagent compared to the Grignard reagent prevents the subsequent attack on the ketone product, thus ensuring a higher yield of the desired product.[2]

Figure 1: Reaction mechanism for the synthesis of this compound via the organocadmium route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Organocadmium Reagent (Preferred Method)

This protocol is adapted from general procedures for the synthesis of ketones using organocadmium reagents.[2][4]

Materials:

  • 3,3-Dimethylcyclohexyl bromide

  • Magnesium turnings

  • Anhydrous cadmium chloride (CdCl₂)

  • Acetyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 3,3-dimethylcyclohexyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • If the reaction does not start, gentle heating may be applied. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Preparation of the Organocadmium Reagent:

    • In a separate flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous cadmium chloride (0.5 eq).

    • Cool the flask containing the Grignard reagent to 0 °C in an ice bath.

    • Slowly add the Grignard solution to the cadmium chloride suspension with vigorous stirring.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. This results in the formation of di(3,3-dimethylcyclohexyl)cadmium.

  • Synthesis of the Ketone:

    • Cool the freshly prepared organocadmium reagent to 0 °C.

    • Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous toluene.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully pouring the mixture into a stirred solution of saturated aqueous ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of this compound via Grignard Reagent

This protocol is adapted from general procedures for the acylation of Grignard reagents and requires careful temperature control to minimize the formation of the tertiary alcohol byproduct.[5][6]

Materials:

  • 3,3-Dimethylcyclohexyl bromide

  • Magnesium turnings

  • Acetyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous toluene

  • N-methylpyrrolidone (NMP) (optional, for improved selectivity)[6]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • Follow the same procedure as described in Protocol 1, step 1.

  • Acylation of the Grignard Reagent:

    • In a separate flame-dried flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous toluene.

    • Cool both the Grignard reagent solution and the acetyl chloride solution to -5 to -10 °C.

    • Slowly add the Grignard reagent to the vigorously stirred acetyl chloride solution, maintaining the temperature below -5 °C. For improved selectivity, the acetyl chloride can be pre-complexed with N-methylpyrrolidone (1.1 eq) in toluene at 0 °C before the addition of the Grignard reagent.[6]

    • After the addition is complete, stir the reaction mixture at this low temperature for an additional 30 minutes.

  • Work-up and Purification:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the product by vacuum distillation or column chromatography.

Logical Workflow for Synthesis

Workflow Start Start: 3,3-Dimethylcyclohexanol Bromination Bromination (e.g., with PBr₃) Start->Bromination Grignard_Formation Grignard Reagent Formation (with Mg) Bromination->Grignard_Formation Transmetalation Transmetalation (with CdCl₂) Grignard_Formation->Transmetalation Grignard_Route Reaction with Acetyl Chloride (Low Temperature) Grignard_Formation->Grignard_Route Direct Acylation Organocadmium_Route Reaction with Acetyl Chloride Transmetalation->Organocadmium_Route Organocadmium Path Purification Purification (Distillation/Chromatography) Organocadmium_Route->Purification Grignard_Route->Purification Product 3,3-Dimethylcyclohexyl methyl ketone Purification->Product

References

laboratory protocol for preparing 3,3-Dimethylcyclohexyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Abstract

This document provides a detailed laboratory protocol for the synthesis of this compound, a valuable intermediate in the development of fine chemicals and pharmaceuticals. The synthesis is achieved through a robust two-step process. The first step involves the conversion of 3,3-dimethylcyclohexanecarboxylic acid to its corresponding acyl chloride using thionyl chloride. The second step is the reaction of the acyl chloride with methylmagnesium bromide, a Grignard reagent, to yield the target ketone. This method is reliable and scalable for laboratory settings.

Introduction

This compound is a carbocyclic ketone with potential applications in medicinal chemistry and fragrance development. Its synthesis requires a reliable method that ensures high purity and yield. The protocol outlined herein describes a classic approach involving the formation of an acyl chloride followed by a Grignard reaction. This pathway is advantageous as it avoids rearrangements and provides a direct route to the desired ketone.

Overall Reaction Scheme

Step 1: Acyl Chloride Formation

Step 1: Acyl Chloride Formation

Step 2: Grignard Reaction

Step 2: Grignard Reaction

Experimental Protocols

Step 1: Preparation of 3,3-Dimethylcyclohexanecarbonyl Chloride

Materials and Reagents:

  • 3,3-Dimethylcyclohexanecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Dry Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Heating mantle

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube in a fume hood.

  • Add 3,3-dimethylcyclohexanecarboxylic acid (10.0 g, 64.0 mmol) to the flask.

  • Add anhydrous dichloromethane (40 mL) to dissolve the acid.

  • Add a catalytic amount of dry DMF (2-3 drops) to the mixture.

  • Slowly add thionyl chloride (7.0 mL, 11.4 g, 96.0 mmol) to the stirring solution at room temperature using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3,3-dimethylcyclohexanecarbonyl chloride is a pale yellow oil and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials and Reagents:

  • Crude 3,3-dimethylcyclohexanecarbonyl chloride

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel

  • Septum

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Set up a dry 250 mL three-necked flask with a magnetic stir bar, dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried before use.

  • Under a nitrogen atmosphere, add methylmagnesium bromide solution (25.6 mL of 3.0 M solution, 76.8 mmol) to the flask.

  • Cool the Grignard reagent to 0°C using an ice bath.

  • Dissolve the crude 3,3-dimethylcyclohexanecarbonyl chloride from Step 1 in anhydrous diethyl ether (30 mL).

  • Add the acyl chloride solution dropwise to the cold, stirring Grignard reagent over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by slowly adding it to a beaker containing crushed ice and saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Reactants for the Synthesis of this compound

ReactantMolecular FormulaMolar Mass ( g/mol )Amount UsedMoles (mmol)
3,3-Dimethylcyclohexanecarboxylic acidC₉H₁₆O₂156.2210.0 g64.0
Thionyl chlorideSOCl₂118.977.0 mL (11.4 g)96.0
Methylmagnesium bromideCH₃MgBr119.2725.6 mL (3.0 M)76.8

Table 2: Product Characteristics

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)AppearanceBoiling Point (°C)
This compoundC₁₀H₁₈O154.259.87Colorless liquid202.8 at 760 mmHg[1]

Visualization of Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Grignard Reaction & Purification A 1. Dissolve 3,3-Dimethylcyclohexanecarboxylic acid in anhydrous DCM with catalytic DMF. B 2. Add Thionyl Chloride (SOCl₂) dropwise. A->B C 3. Reflux mixture for 2 hours at 40°C. B->C D 4. Cool and remove solvent/excess SOCl₂ via rotary evaporation. C->D E Crude 3,3-Dimethylcyclohexanecarbonyl Chloride D->E G 6. Add acyl chloride (E) in anhydrous ether dropwise. E->G Use directly F 5. Add Methylmagnesium Bromide (MeMgBr) to a dry flask under N₂ and cool to 0°C. F->G H 7. Stir at room temperature for 1 hour. G->H I 8. Quench with saturated aq. NH₄Cl. H->I J 9. Perform aqueous workup: (Ether extraction, NaHCO₃ wash, Brine wash). I->J K 10. Dry with MgSO₄, filter, and concentrate. J->K L 11. Purify by vacuum distillation. K->L M Pure this compound L->M

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • All operations should be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The quenching of the Grignard reaction is exothermic. Perform the addition to the ammonium chloride solution slowly and with cooling.

References

Application Notes and Protocols for 3,3-Dimethylcyclohexyl Methyl Ketone in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone, also known by its commercial name Herbac™, is a synthetic fragrance ingredient prized for its potent and complex olfactory profile. It belongs to the class of alkyl cyclic ketones and is utilized to impart woody, herbal, and fresh characteristics to a wide array of fragranced products. Its stability and performance in various consumer product bases make it a versatile component in the perfumer's palette. This document provides detailed application notes and experimental protocols relevant to its synthesis, analysis, and use in fragrance formulations.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 1-(3,3-Dimethylcyclohexyl)ethan-1-one[1]
CAS Number 25304-14-7[1]
Synonyms This compound, Herbac™, Woody Ketone[2][3]
Molecular Formula C₁₀H₁₈O[1]
Molecular Weight 154.25 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
Vapor Pressure 0.376373 mmHg @ 23°C
log P 3.0
Flash Point 77 °C[1]

Olfactory Profile

This compound possesses a powerful and multifaceted odor, primarily characterized as:

  • Woody: A dominant and diffusive woody note is the cornerstone of its scent profile.

  • Herbal: Pronounced herbal facets, often described with nuances of cedar leaf and thujone.

  • Camphoraceous and Minty: A fresh, camphor-like and minty top note provides a clean and uplifting quality.

  • Earthy and Wet: Underlying earthy and wet notes contribute to its natural and grounding character.

Its substantivity, the duration for which the fragrance is perceptible, is reported to be in the range of less than 3 to 12 hours, making it a top to middle note in fragrance compositions.

Applications in the Fragrance Industry

This compound is a versatile ingredient used across various fragrance applications due to its desirable scent profile and good performance in different product bases.

Recommended Use Levels

The typical use level of this compound in a fragrance concentrate is up to 10%. However, the optimal concentration will depend on the desired olfactory effect and the other components of the fragrance blend.

Performance and Stability in Consumer Products

The stability and performance of this compound in different consumer product bases are summarized in the table below. This data is crucial for formulators to predict its behavior and contribution to the final product's scent.

ApplicationPerformanceStability
Fine FragranceModerateExcellent
Acid CleanerVery GoodVery Good
Liquid DetergentGoodVery Good
Powder DetergentGoodModerate
Fabric ConditionerGoodExcellent
AP DeoGoodVery Good
ShampooGoodVery Good
SoapGoodExcellent
CandlesVery GoodVery Good
BleachGoodGood

Experimental Protocols

Two primary synthetic routes to this compound are outlined below. These protocols are based on information from scientific literature and patents and are intended for use by qualified researchers in a laboratory setting.

Synthesis Route 1: Cyclization of Dihydromyrcene and Subsequent Oxidation

This two-step synthesis starts with the acid-catalyzed cyclization of dihydromyrcene to form 1-(3,3-dimethylcyclohexyl)ethanol, which is then oxidized to the target ketone.

Step 1: Synthesis of 1-(3,3-dimethylcyclohexyl)ethanol

This protocol is adapted from the synthesis of the corresponding acetate.[4]

Materials and Equipment:

  • Dihydromyrcene

  • Formic acid

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine dihydromyrcene and formic acid in a 1:3 molar ratio.

  • Slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and slowly add a 10% aqueous solution of sodium hydroxide until the mixture is basic (pH > 8) to hydrolyze the formate ester.

  • Continue stirring for an additional 2-3 hours at room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude 1-(3,3-dimethylcyclohexyl)ethanol.

  • Purify the crude alcohol by vacuum distillation.

Step 2: Oxidation of 1-(3,3-dimethylcyclohexyl)ethanol to this compound

A standard oxidation procedure using Pyridinium chlorochromate (PCC) is described.

Materials and Equipment:

  • 1-(3,3-dimethylcyclohexyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celite®

  • Round-bottom flask with a magnetic stirrer

  • Chromatography column

Procedure:

  • Dissolve 1-(3,3-dimethylcyclohexyl)ethanol in anhydrous dichloromethane in a round-bottom flask.

  • Add PCC (approximately 1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel and Celite® to remove the chromium salts.

  • Wash the pad with additional diethyl ether.

  • Concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure ketone.

Synthesis Route 2: Catalytic Hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone

This route involves the synthesis of the unsaturated precursor followed by its catalytic hydrogenation.

Step 1: Synthesis of 1-(3,3-dimethylcyclohex-1-enyl)ethanone

This protocol is based on a patented procedure.[5]

Materials and Equipment:

  • Dehydrolinalool

  • Toluene

  • Phosphoric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve dehydrolinalool in toluene in a round-bottom flask and heat to reflux.

  • Slowly add phosphoric acid (approximately 10% by weight of dehydrolinalool) dropwise to the refluxing solution.

  • Continue stirring under reflux for 20 hours.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic phase and wash it with water until neutral.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-(3,3-dimethylcyclohex-1-enyl)ethanone.

Step 2: Catalytic Hydrogenation to this compound

A general procedure for the hydrogenation of an α,β-unsaturated ketone.

Materials and Equipment:

  • 1-(3,3-dimethylcyclohex-1-enyl)ethanone

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol or Ethyl acetate

  • Hydrogen gas source

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • Dissolve 1-(3,3-dimethylcyclohex-1-enyl)ethanone in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C (e.g., 1-5 mol%) to the solution.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation to achieve fragrance-grade purity.

Visualizations

Synthesis_Route_1 Dihydromyrcene Dihydromyrcene Cyclization Cyclization & Hydrolysis Dihydromyrcene->Cyclization FormicAcid_BF3 Formic Acid / BF₃·OEt₂ FormicAcid_BF3->Cyclization Alcohol 1-(3,3-dimethylcyclohexyl)ethanol Cyclization->Alcohol Oxidation Oxidation Alcohol->Oxidation PCC PCC / DCM PCC->Oxidation Ketone 3,3-Dimethylcyclohexyl methyl ketone Oxidation->Ketone

Caption: Synthesis of this compound via cyclization and oxidation.

Synthesis_Route_2 Dehydrolinalool Dehydrolinalool Cyclization Cyclization Dehydrolinalool->Cyclization PhosphoricAcid Phosphoric Acid / Toluene PhosphoricAcid->Cyclization UnsaturatedKetone 1-(3,3-dimethylcyclohex-1-enyl)ethanone Cyclization->UnsaturatedKetone Hydrogenation Catalytic Hydrogenation UnsaturatedKetone->Hydrogenation Hydrogenation_Catalyst H₂ / Pd/C Hydrogenation_Catalyst->Hydrogenation Ketone 3,3-Dimethylcyclohexyl methyl ketone Hydrogenation->Ketone

Caption: Synthesis of this compound via catalytic hydrogenation.

Fragrance_Application_Workflow cluster_synthesis Synthesis & Purification cluster_formulation Fragrance Formulation cluster_application Product Application Synthesis Synthesis of 3,3-Dimethylcyclohexyl methyl ketone Purification Purification (Distillation / Chromatography) Synthesis->Purification QC Quality Control (GC, Olfactory Analysis) Purification->QC Blending Blending with other fragrance ingredients QC->Blending Evaluation Olfactory Evaluation of the accord Blending->Evaluation Incorporation Incorporation into consumer product base Evaluation->Incorporation StabilityTesting Stability & Performance Testing Incorporation->StabilityTesting FinalProduct Final Fragranced Product StabilityTesting->FinalProduct

Caption: Workflow for the application of this compound in fragrances.

References

Application Notes and Protocols: 3,3-Dimethylcyclohexyl Methyl Ketone as a Perfumery Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone, also known by its IUPAC name 1-(3,3-dimethylcyclohexyl)ethan-1-one and trade names such as Herbac, is a synthetic fragrance ingredient valued for its powerful and complex olfactory profile.[1] This document provides detailed application notes and experimental protocols for the evaluation and use of this ingredient in perfumery and scented products. It is a member of the Alkyl Cyclic Ketones fragrance structural group.[2][3]

Chemical and Physical Properties

This compound is a colorless liquid with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol .[4][] A summary of its key physical properties is presented in Table 1.

PropertyValueReference
CAS Registry Number 25304-14-7[4]
Molecular Formula C10H18O[4][]
Molecular Weight 154.25 g/mol [4][]
Appearance Colorless liquid[]
Boiling Point 202.8°C at 760 mmHg[]
Density 0.875 g/cm³[]
Refractive Index 1.437[]
Vapor Pressure 0.586 mmHg at 25 °C[6]
Water Solubility LowInferred from lipophilicity
Log Kow (o/w) Low to moderate lipophilicity[6]

Olfactory Profile

The odor of this compound is characterized as powerful, woody, herbal, and reminiscent of cedar leaf with thujonic, minty, and camphoraceous undertones.[1] Its substantivity on a smelling strip is approximately 12 hours.[1]

Safety and Toxicology Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has been conducted. The key findings are summarized in Table 2.

Safety EndpointResultConclusionReference
Genotoxicity Not genotoxicDoes not present a concern for genotoxic potential.[4]
Repeated Dose Toxicity No NOAEL availableExposure is below the Threshold of Toxicological Concern (TTC).[4]
Reproductive Toxicity No NOAEL availableExposure is below the TTC.[4]
Skin Sensitization Not a sensitizerDoes not present a concern for skin sensitization under current use levels.[4]
Phototoxicity/Photoallergenicity Not expectedUV/Vis absorption spectra indicate no absorption between 290 and 700 nm.[4]
Skin Irritation Non-irritatingConsidered non-irritating to human skin at typical use concentrations.[6]
Eye Irritation Mild to moderate (animal tests)Full recovery is usually observed.[6]

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for verifying the identity and purity of this compound using GC-MS.[7][8][9][10]

Objective: To separate and identify the components of the fragrance material and quantify its purity.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., BR-5ms, 30 m x 0.25 mm, 0.25-μm film thickness)[7]

  • Helium carrier gas

  • Sample vials

  • Hexane (analytical grade)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in hexane (e.g., 10 µL in 1.5 mL of hexane).[8]

  • GC-MS Instrument Setup (Example Parameters):

    • Injector Temperature: 250 °C[7]

    • Injection Volume: 1 µL

    • Split Ratio: 1:20[7]

    • Oven Temperature Program: Initial temperature of 50 °C held for 1 minute, then ramped to 250 °C at a rate of 12 °C/minute.[7]

    • Carrier Gas Flow Rate: Set to an appropriate linear velocity for the column used.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation.

    • Calculate the purity by determining the peak area percentage of the main component relative to the total peak area.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep Dilute Sample in Hexane start->prep inject Inject into GC-MS prep->inject separate Separation in GC Column inject->separate detect Detection by Mass Spec separate->detect acquire Acquire TIC detect->acquire identify Identify Peak & Compare to Library acquire->identify quantify Calculate Purity identify->quantify end end quantify->end End Olfactometry_Workflow cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis start Start panel Select & Train Panel start->panel sample Prepare Dilutions start->sample present Present Sample via Olfactometer panel->present sample->present assess Panelists Assess (Threshold, Intensity, Hedonics, Descriptors) present->assess compile Compile Ratings & Descriptors assess->compile profile Generate Sensory Profile compile->profile end end profile->end End Stability_Testing_Workflow cluster_conditions Storage Conditions cluster_evaluation Evaluation at Time Points start Start: Prepare Fragranced and Control Product Samples thermal Elevated Temp. start->thermal uv UV Light start->uv freeze_thaw Freeze-Thaw start->freeze_thaw rt Room Temp. (Control) start->rt eval_odor Odor Profile thermal->eval_odor uv->eval_odor freeze_thaw->eval_odor rt->eval_odor eval_color Color eval_odor->eval_color eval_phys pH & Viscosity eval_color->eval_phys eval_phase Phase Separation eval_phys->eval_phase end end eval_phase->end End: Compare and Assess Stability

References

Application Notes and Protocols for the Analytical Techniques of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 3,3-Dimethylcyclohexyl methyl ketone. The methodologies cover Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC) Analysis

Gas chromatography is a premier technique for the separation and quantification of volatile compounds like this compound. Both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for identification and structural elucidation are applicable.

Quantitative Analysis using GC-FID

Application Note: This method is suitable for determining the purity of this compound and for its quantification in various sample matrices. The protocol is based on common practices for the analysis of cyclic and methyl ketones.

Experimental Protocol:

1.1.1. Sample Preparation:

  • Liquid Samples: For neat liquids or solutions, dilute an accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol, hexane, or ethyl acetate) to a concentration within the calibrated range.

  • Solid or Semi-solid Matrices: For samples where the analyte is a component of a more complex matrix, static headspace extraction is a suitable technique.

    • Weigh a representative portion of the sample into a headspace vial.

    • Seal the vial hermetically with a septum and cap.

    • Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile ketone to partition into the headspace.

    • An automated headspace autosampler is then used to inject a fixed volume of the headspace gas into the GC.

1.1.2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temp. 250°C
Detector Temp. 300°C
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes
Injection Volume 1 µL (for liquid injection) or 1 mL (for headspace injection)

1.1.3. Calibration:

  • Prepare a series of calibration standards of this compound in the chosen solvent, bracketing the expected sample concentration. A typical range would be from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and record the peak area.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is desirable.

1.1.4. Data Analysis and Quantification:

  • Inject the prepared sample solution.

  • Identify the peak corresponding to this compound by its retention time.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Quantitative Data (Illustrative):

The following table presents typical performance characteristics for the GC-FID analysis of cyclic ketones. These values should be determined experimentally for this compound during method validation.

ParameterTypical Value Range
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Linearity (r²) > 0.99
Recovery (%) 95 - 105%
Precision (RSD%) < 5%
Identification and Structural Confirmation using GC-MS

Application Note: GC-MS is the gold standard for the identification of volatile compounds. This protocol outlines the procedure for obtaining a mass spectrum of this compound, which can be compared to library spectra for confirmation.

Experimental Protocol:

The sample preparation and GC conditions are generally the same as for GC-FID analysis.

1.2.1. Mass Spectrometer Conditions:

ParameterRecommended Setting
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 35-500
Source Temp. 230°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C

1.2.2. Data Analysis:

  • Acquire the total ion chromatogram (TIC).

  • Obtain the mass spectrum of the peak of interest.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for identification. The fragmentation pattern will be characteristic of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms in this compound, confirming its structure.

Experimental Protocol:

2.1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Spectrometer and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 400 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Spectral Width 12 ppm240 ppm

2.3. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule.

  • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption will be from the carbonyl (C=O) group of the ketone.

Experimental Protocol:

3.1. Sample Preparation (Neat Liquid):

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a single drop of the liquid sample directly onto the crystal.

    • Acquire the spectrum.

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.[1][2]

  • Transmission (Salt Plates):

    • Place a drop of the liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Carefully place a second salt plate on top to create a thin liquid film.[3]

    • Mount the plates in the spectrometer's sample holder and acquire the spectrum.

    • Clean the plates with a dry solvent and store them in a desiccator.

3.2. FTIR Spectrometer and Parameters:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two or equivalent
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

3.3. Spectral Interpretation:

  • Identify the strong absorption band characteristic of the ketone C=O stretch, typically in the region of 1715 cm⁻¹.

  • Identify the C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Diagrams

Analytical_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Analyte Characterization (this compound) B Literature Search & Selection of Techniques (GC, NMR, FTIR) A->B C Initial Parameter Setup B->C D Method Optimization C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Sample Receipt & Preparation I->J K Instrumental Analysis J->K L Data Processing & Reporting K->L

Caption: Workflow for Analytical Method Development and Validation.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection & Data Analysis Sample Sample containing This compound Dilution Dilution in Volatile Solvent Sample->Dilution Headspace Static Headspace Extraction Sample->Headspace Injector Injector (250°C) Dilution->Injector Headspace->Injector Column GC Column (Temperature Programmed) Injector->Column FID FID Column->FID MS MS Column->MS Quantification Quantification FID->Quantification Identification Identification MS->Identification

References

gas chromatography methods for 3,3-Dimethylcyclohexyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatographic Analysis of 3,3-Dimethylcyclohexyl Methyl Ketone.

This application note details a proposed gas chromatography (GC) method for the qualitative and quantitative analysis of this compound. This method is designed for researchers, scientists, and professionals in drug development and chemical analysis. The protocol is based on established methods for similar analytes, such as cyclohexanone and other methyl ketones.

Introduction

This compound is a chemical compound with applications in various fields, including as a synthetic intermediate. Accurate and reliable analytical methods are crucial for its characterization, quality control, and monitoring in different matrices. Gas chromatography, owing to its high resolution and sensitivity, is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. This document provides a starting point for developing a validated GC method tailored to specific analytical needs.

Experimental Protocol

This section outlines the proposed instrumentation, reagents, and procedures for the GC analysis of this compound.

1. Instrumentation and Consumables:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5, HP-5ms, or equivalent) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Injector: A split/splitless injector.

  • Syringes: Appropriate for sample and standard injection.

  • Vials: 2 mL autosampler vials with caps and septa.

  • Gases: Helium (carrier gas), hydrogen and air (for FID), all of high purity (≥ 99.999%).

2. Reagents and Standards:

  • This compound: Analytical standard of known purity.

  • Solvent: High-purity solvent for sample and standard dilution, such as dichloromethane or ethyl acetate. The choice of solvent should be based on sample solubility and compatibility with the GC system.

  • Internal Standard (optional but recommended for quantitative analysis): A compound with similar chemical properties and a different retention time, such as undecanone or another suitable ketone.

3. Standard Preparation:

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples. For quantitative analysis, add the internal standard at a constant concentration to all calibration standards and samples.

4. Sample Preparation:

The sample preparation will depend on the matrix. For a relatively clean sample matrix, a simple dilution with the chosen solvent may be sufficient. For more complex matrices, a sample clean-up or extraction step, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering components.

5. GC Method Parameters:

The following are proposed starting parameters and may require optimization for specific applications.

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio for higher concentrations) or Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature: 60 °C, hold for 2 minutes. Ramp: 10 °C/min to 220 °C. Hold: 5 minutes at 220 °C.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C
FID Makeup Gas (He) 25 mL/min
FID Hydrogen Flow 30 mL/min
FID Air Flow 300 mL/min
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range m/z 40-300

Data Presentation

The following table summarizes the expected performance data for the proposed GC method. These values are estimates and should be determined experimentally during method validation.

Parameter Expected Value
Retention Time (RT) 10 - 15 minutes (dependent on the specific column and conditions)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL (FID); 1 - 10 ng/mL (MS-SIM)
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL (FID); 5 - 50 ng/mL (MS-SIM)
Repeatability (%RSD) < 5%

Experimental Workflows

The following diagrams illustrate the logical workflow for the analysis.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis start Start stock Prepare Stock Standard start->stock sample_prep Prepare Sample (Dilution/Extraction) start->sample_prep working Prepare Working Standards stock->working add_is Add Internal Standard working->add_is sample_prep->add_is end_prep Ready for Injection add_is->end_prep inject Inject into GC end_prep->inject Transfer to GC separate Chromatographic Separation inject->separate detect Detection (FID/MS) separate->detect end_gc Data Acquisition detect->end_gc

Caption: Workflow for GC analysis of this compound.

GC_Separation_Principle cluster_injector Injector cluster_column GC Column cluster_detector Detector sample Sample Mixture in Solvent vaporize Vaporization at 250°C sample->vaporize separation Separation based on Boiling Point & Polarity vaporize->separation Enters Column analyte 3,3-Dimethylcyclohexyl methyl ketone solvent Solvent Peak (elutes first) detection Detection (FID/MS) analyte->detection Elutes from Column chromatogram Chromatogram Generation detection->chromatogram

Caption: Principle of GC separation for this compound.

Application Notes and Protocols for the Quantification of 3,3-Dimethylcyclohexyl methyl ketone in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,3-Dimethylcyclohexyl methyl ketone in complex mixtures. The methodologies outlined are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds in various matrices, including cosmetics and personal care products, where this ketone is often found as a fragrance ingredient.

Introduction

This compound, also known as 1-(3,3-dimethylcyclohexyl)ethan-1-one, is a synthetic fragrance ingredient used in a variety of consumer products. Accurate quantification of this compound in complex matrices is essential for quality control, regulatory compliance, and safety assessments. This document details the necessary procedures for sample preparation, instrumental analysis, and data interpretation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the quantification of this compound due to its high sensitivity, selectivity, and ability to separate the analyte from complex matrix components. The method involves the vaporization of the sample, separation of its components in a chromatographic column, and detection by a mass spectrometer, which provides both qualitative and quantitative information.

Principle

The sample extract is injected into the GC system, where it is vaporized. The volatile compounds, including this compound, are carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column walls). As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its identification and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode can be utilized.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the sample matrix. The goal is to extract the analyte of interest while removing interfering substances.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as lotions, perfumes, and shampoos.[2][3]

  • Materials:

    • Sample (e.g., cosmetic product)

    • Deionized water

    • Methyl tert-butyl ether (MTBE) or other suitable organic solvent (e.g., hexane, dichloromethane)[3][4]

    • Anhydrous sodium sulfate

    • 50 mL centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm)

    • GC vials

  • Procedure:

    • Weigh approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and 5 mL of MTBE.

    • Vortex the mixture vigorously for 30 minutes to ensure thorough extraction.

    • Add approximately 5 g of anhydrous sodium sulfate to remove water.

    • Centrifuge the mixture at 3000 x g for 30 minutes to separate the layers.

    • Carefully collect the upper organic layer (MTBE) and filter it through a 0.22 µm syringe filter into a clean GC vial.

    • If necessary, an internal standard can be added to the extract before analysis.

    • The sample is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex samples and concentrating the analyte.[4]

  • Materials:

    • Sample extract (from a preliminary extraction step if the sample is solid)

    • SPE cartridge (e.g., C18)

    • Methanol (for conditioning)

    • Deionized water (for equilibration)

    • Elution solvent (e.g., ethyl acetate)

    • SPE manifold

    • Collection tubes

  • Procedure:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

    • Elute the analyte of interest with a suitable organic solvent (e.g., ethyl acetate).

    • The collected eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a solvent suitable for GC-MS injection.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar column[5]
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) or MRM for quantification
SIM/MRM Parameters
Quantifier IonTo be determined from the mass spectrum of a pure standard of this compound
Qualifier IonsTo be determined from the mass spectrum of a pure standard
Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:[5][6]

  • Linearity: A calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The coefficient of determination (r²) should be > 0.99.[7]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. For fragrance allergens, LOQs are typically in the range of 2-20 µg/g.[2]

  • Accuracy: Determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. Recoveries are typically expected to be within 80-120%.[2]

  • Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day and inter-day precision should be evaluated, with RSDs typically below 15%.[2]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
Linearity (r²) > 0.99

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.995> 0.99
LOQ (µg/g)2.0Report Value
Accuracy (Recovery %)95.8%80 - 120%
Precision (Intra-day RSD %)4.5%< 15%
Precision (Inter-day RSD %)6.8%< 15%

Table 3: Quantification of this compound in Samples

Sample IDMatrixConcentration (µg/g)RSD (%) (n=3)
Sample ALotion15.23.1
Sample BPerfume45.72.5
Sample CShampoo8.94.2

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing B Liquid-Liquid Extraction (e.g., with MTBE) A->B C Centrifugation B->C D Collection of Organic Layer C->D E Filtration D->E F Injection into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Reporting J->K

Caption: Experimental workflow for the quantification of this compound.

logical_relationship A Quantification of this compound B Sample Matrix Complexity A->B D GC-MS Method Optimization A->D C Choice of Sample Preparation (LLE, SPE) B->C C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Reliable Quantitative Results E->F

Caption: Logical relationship of key factors for accurate quantification.

References

Application Notes and Protocols: 3,3-Dimethylcyclohexyl Methyl Ketone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone (CAS No: 25304-14-7) is a versatile ketone that serves as a valuable starting material in organic synthesis.[1][2][3] Its sterically hindered cyclohexyl backbone and reactive methyl ketone functionality allow for a variety of chemical transformations, making it a useful building block for the synthesis of complex organic molecules, including potential pharmaceutical intermediates and fragrance components.[4][5] This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC10H18O[1][2][6]
Molecular Weight154.25 g/mol [1][2][6]
AppearanceColorless liquid[1][2]
Boiling Point202.8 °C at 760 mmHg[1][2]
Density0.875 g/cm³[1][2]
Refractive Index1.437[1][2]
Flash Point82 °C[1]

Applications in Organic Synthesis

This compound can be utilized in a range of organic reactions to construct more complex molecular architectures. Key applications include its use in carbon-carbon bond formation and functional group transformations.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][6] this compound can react with a phosphonium ylide to generate a substituted alkene, introducing a new carbon-carbon double bond. This is particularly useful for extending the carbon chain and introducing functionality.

Wittig_Reaction start 3,3-Dimethylcyclohexyl methyl ketone intermediate Oxaphosphetane Intermediate start->intermediate + ylide Phosphonium Ylide (Ph3P=CHR) ylide->intermediate product Alkene Product intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: General workflow of a Wittig reaction.

Experimental Protocol: Synthesis of 1-(3,3-dimethylcyclohexyl)prop-1-ene

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the suspension. The color will typically change to deep red or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkene.

Expected Yield: 70-85%

Grignard Reaction for Tertiary Alcohol Synthesis

The addition of a Grignard reagent to this compound provides a straightforward route to tertiary alcohols.[7] This reaction is fundamental for creating new stereocenters and increasing molecular complexity.

Grignard_Reaction start 3,3-Dimethylcyclohexyl methyl ketone alkoxide Magnesium Alkoxide Intermediate start->alkoxide + grignard Grignard Reagent (R-MgX) grignard->alkoxide workup Acidic Workup (e.g., H3O+) alkoxide->workup product Tertiary Alcohol workup->product

Caption: Synthesis of a tertiary alcohol via a Grignard reaction.

Experimental Protocol: Synthesis of 2-(3,3-dimethylcyclohexyl)propan-2-ol

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • Methyl iodide

  • Anhydrous diethyl ether

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if needed to initiate the reaction.

  • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, gentle reflux).

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes until most of the magnesium has been consumed.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol, which can be further purified by distillation or chromatography.

Expected Yield: 80-95%

Haloform Reaction for Carboxylic Acid Synthesis

The haloform reaction is a specific oxidation reaction for methyl ketones, converting them into a carboxylic acid with one less carbon atom and producing a haloform (chloroform, bromoform, or iodoform).[5][8][9] This reaction can be a useful synthetic tool for converting the methyl ketone group into a carboxylic acid.

Haloform_Reaction start 3,3-Dimethylcyclohexyl methyl ketone intermediate Trihalomethyl ketone intermediate start->intermediate + reagents Base (e.g., NaOH) + Halogen (e.g., Br2) reagents->intermediate cleavage Nucleophilic Acyl Substitution by OH- intermediate->cleavage carboxylate Carboxylate Salt cleavage->carboxylate byproduct Haloform (CHX3) cleavage->byproduct acidification Acidification (H3O+) carboxylate->acidification product 3,3-Dimethylcyclohexane- carboxylic acid acidification->product

Caption: Pathway of the haloform reaction.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanecarboxylic acid

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br2) or commercial bleach solution (NaOCl)

  • Dioxane (or other suitable solvent)

  • Sodium bisulfite (NaHSO3)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in dioxane.

  • Prepare a solution of sodium hydroxide (4.0 equivalents) in water and add it to the ketone solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add bromine (3.3 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Alternatively, a commercial bleach solution can be used.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Destroy any excess halogen by adding a saturated aqueous solution of sodium bisulfite until the color disappears.

  • Acidify the reaction mixture to pH 1-2 with concentrated HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and evaporate the solvent to yield the crude carboxylic acid, which can be purified by recrystallization or distillation.

Expected Yield: 60-75%

Conclusion

This compound is a readily available starting material with significant potential in organic synthesis. The protocols provided herein for the Wittig reaction, Grignard reaction, and haloform reaction demonstrate its utility in constructing diverse molecular frameworks. These transformations enable access to alkenes, tertiary alcohols, and carboxylic acids, which are valuable intermediates in the development of new pharmaceuticals and other fine chemicals. Researchers are encouraged to adapt these methodologies to their specific synthetic targets.

References

Application Notes and Protocols for the Derivatization of 3,3-Dimethylcyclohexyl methyl ketone for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 3,3-Dimethylcyclohexyl methyl ketone, a cyclic ketone, to enhance its analytical detection and quantification. The primary focus of this document is to outline methods that improve chromatographic performance and detector sensitivity for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a non-polar compound with a boiling point of approximately 202.8 °C[1][]. Direct analysis by gas chromatography can be challenging due to potential peak tailing and keto-enol tautomerism, which can affect reproducibility. Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties. For ketones, common derivatization strategies involve reaction with the carbonyl group to form more stable and volatile derivatives, such as oximes or hydrazones[3][4][5]. This process can significantly enhance chromatographic resolution, thermal stability, and mass spectral characteristics.

This document details a widely applicable protocol for the oximation of this compound using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a reagent known for producing stable derivatives with excellent electron-capturing properties, making them highly suitable for sensitive detection by GC with electron capture detection (ECD) or mass spectrometry in negative chemical ionization (NCI) mode[6][7][8].

Analytical Principle

The derivatization of ketones with hydroxylamine or its derivatives results in the formation of an oxime[4][5][9]. In this protocol, the carbonyl group of this compound reacts with PFBHA to form the corresponding pentafluorobenzyl oxime derivative. This derivative is more volatile and thermally stable than the parent ketone. The introduction of the pentafluorobenzyl group provides a significant advantage for GC-MS analysis, particularly in NCI mode, which offers high selectivity and sensitivity[7][8].

The general reaction is as follows:

R-C(=O)-R' + NH₂-O-CH₂-C₆F₅ → R-C(=N-O-CH₂-C₆F₅)-R' + H₂O

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Sample containing 3,3-Dimethylcyclohexyl methyl ketone Extraction Liquid-Liquid Extraction (e.g., with hexane) Sample->Extraction Deriv_Reagent Addition of PFBHA Reagent Extraction->Deriv_Reagent Reaction Incubation (e.g., 60°C for 30 min) Deriv_Reagent->Reaction GCMS GC-MS Analysis (NCI Mode) Reaction->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantification Data->Quant

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Detailed Experimental Protocol: PFBHA Derivatization

This protocol is designed for the derivatization of this compound in a standard solution or an extracted sample matrix.

Materials and Reagents:

  • This compound (analytical standard)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Pyridine, anhydrous

  • Hexane, HPLC grade

  • Methanol, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Standard/Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • For extracted samples, ensure the final solvent is compatible with the derivatization reaction (e.g., evaporate the extraction solvent and reconstitute in a small volume of a suitable solvent like toluene).

    • Pipette an aliquot of the standard or sample solution into a 2 mL reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • Prepare the derivatizing reagent solution by dissolving PFBHA in pyridine to a concentration of 10-20 mg/mL. This solution should be prepared fresh.

    • Add 100 µL of the PFBHA solution to the dried sample residue in the reaction vial.

    • Cap the vial tightly and vortex for 30 seconds to ensure complete dissolution of the residue.

    • Incubate the vial at 60°C for 30 minutes in a heating block or water bath.

  • Post-Reaction Work-up:

    • After incubation, allow the vial to cool to room temperature.

    • Add 500 µL of hexane to the reaction mixture and vortex for 1 minute.

    • Add 500 µL of deionized water and vortex for another minute to partition the derivative into the organic phase.

    • Centrifuge the vial for 5 minutes at a low speed to separate the layers.

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data that can be expected from the analysis of PFBHA-derivatized this compound using GC-MS in NCI mode. The values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueNotes
Linearity (r²) > 0.995Over a concentration range of 0.1 - 100 ng/mL.
Limit of Detection (LOD) 0.05 ng/mLCalculated as 3 times the signal-to-noise ratio.
Limit of Quantification (LOQ) 0.15 ng/mLCalculated as 10 times the signal-to-noise ratio.
Precision (%RSD) < 10%For replicate injections of a mid-range standard.
Recovery (%) 90 - 105%From a spiked matrix, indicating good efficiency of the extraction and derivatization process.
Derivative Stability Stable for at least 48hWhen stored at 4°C in the dark.

Alternative Derivatization Reagents

While PFBHA is highly effective, other reagents can also be employed for the derivatization of ketones, depending on the analytical requirements.

  • Hydroxylamine Hydrochloride: Forms a simple oxime derivative. This is a robust and straightforward method suitable for general-purpose GC analysis where high sensitivity is not the primary concern[9].

  • 2,4-Dinitrophenylhydrazine (DNPH): Reacts with ketones to form 2,4-dinitrophenylhydrazones. These derivatives are intensely colored and are primarily used for HPLC with UV-Vis detection[4].

  • Dansyl Hydrazine: Forms fluorescent hydrazones, which are ideal for highly sensitive analysis by HPLC with fluorescence detection[3].

The choice of derivatization reagent should be guided by the analytical instrumentation available and the desired sensitivity of the assay. For GC-MS applications targeting trace-level analysis, PFBHA remains a superior choice due to the high ionization efficiency of the resulting derivative in NCI mode.

References

Application Notes and Protocols for Stability Studies of 3,3-Dimethylcyclohexyl methyl ketone in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone is a key fragrance ingredient utilized in a variety of consumer products, from fine fragrances to personal care items. Ensuring the stability of this ketone within a formulation is critical for maintaining the product's intended scent profile, safety, and overall quality throughout its shelf life. This document provides detailed application notes and protocols for conducting comprehensive stability studies of this compound in various formulations.

These guidelines are designed to assist researchers and scientists in evaluating the intrinsic stability of the molecule and its performance within complex matrices under various environmental stresses. The protocols adhere to general principles outlined in cosmetic and pharmaceutical stability testing guidelines.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to designing robust stability studies.

PropertyValueReference
IUPAC Name 1-(3,3-dimethylcyclohexyl)ethanone
Synonyms Herbac
CAS Number 25304-14-7
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless liquid
Boiling Point 202.8 °C at 760 mmHg
Density 0.875 g/cm³

Stability Study Design and Protocols

A comprehensive stability study for this compound should encompass forced degradation studies and long-term stability testing in the final formulation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for elucidating potential degradation pathways and developing stability-indicating analytical methods.[1] These studies involve subjecting the neat compound and the formulated product to conditions more severe than accelerated stability testing.[1]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_neat Neat 3,3-Dimethylcyclohexyl methyl ketone hydrolysis Acid/Base Hydrolysis prep_neat->hydrolysis oxidation Oxidative Stress prep_neat->oxidation photolysis Photolytic Stress prep_neat->photolysis thermal Thermal Stress prep_neat->thermal prep_formulation Formulation containing 3,3-Dimethylcyclohexyl methyl ketone prep_formulation->hydrolysis prep_formulation->oxidation prep_formulation->photolysis prep_formulation->thermal analytical_method Stability-Indicating Analytical Method (e.g., GC-MS) hydrolysis->analytical_method oxidation->analytical_method photolysis->analytical_method thermal->analytical_method degradation_analysis Characterization of Degradation Products analytical_method->degradation_analysis

Caption: Workflow for Forced Degradation Studies.

2.1.1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.

    • Prepare samples of the formulation diluted in the same stress media.

    • Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a validated stability-indicating method to quantify the remaining ketone and detect any degradation products.

  • Expected Outcome: Ketones are generally stable to hydrolysis under neutral and acidic conditions.[2] However, in strongly basic conditions, enolate-catalyzed reactions could potentially occur, although significant hydrolytic cleavage of the C-C bonds is unlikely under typical formulation pH ranges.

2.1.2. Oxidative Stability

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a dispersion or solution of the formulation.

    • Add a solution of hydrogen peroxide (e.g., 3-30%) to the samples.

    • Store the samples at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., up to 48 hours).

    • Withdraw aliquots at specified time points.

    • Analyze the samples to quantify the remaining ketone and identify any oxidation products.

  • Expected Outcome: Cyclic ketones can undergo oxidation, potentially leading to ring-opening reactions or the formation of lactones via a Baeyer-Villiger type oxidation.[3][4][5]

2.1.3. Photostability

  • Protocol:

    • Expose thin layers of the neat this compound and the formulation to a light source according to ICH Q1B guidelines.[6][7]

    • The exposure should be to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

    • Simultaneously, store control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions.

    • At the end of the exposure period, analyze both the exposed and control samples.

  • Expected Outcome: Photochemical decomposition of cyclic ketones can occur via Norrish Type I cleavage, leading to the formation of various degradation products, including unsaturated aldehydes or ring-contracted ketones.[8][9]

2.1.4. Thermal Stability

  • Protocol:

    • Store samples of the neat this compound and the formulation in a controlled temperature oven at a high temperature (e.g., 60-80°C) for an extended period (e.g., 1-4 weeks).

    • For solid formulations, also consider the effect of humidity (e.g., 75% RH).

    • Withdraw samples at specified time points and analyze for degradation.

  • Expected Outcome: Assess the potential for thermally induced degradation, which is crucial for products that may be exposed to high temperatures during shipping or storage.

Long-Term and Accelerated Stability Testing in Formulations

These studies evaluate the stability of this compound in the final product under recommended storage conditions and at elevated temperatures to predict shelf life.

2.2.1. Test Conditions

Study TypeStorage ConditionsMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (or proposed shelf life)
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

2.2.2. Freeze-Thaw Cycle Stability

  • Protocol:

    • Subject the formulated product to a minimum of three freeze-thaw cycles.

    • One cycle consists of freezing the product at -10°C to -20°C for 24 hours, followed by thawing at room temperature for 24 hours.

    • After the cycles, visually inspect the product for any physical changes (e.g., phase separation, crystallization) and analyze the concentration of this compound.

2.2.3. Testing Parameters

At each testing interval, the following parameters should be evaluated:

  • Appearance: Color, clarity, and homogeneity.

  • Odor: Scent profile and intensity compared to a control sample.

  • pH (for aqueous and emulsion-based formulations).

  • Viscosity (for semi-solid and liquid formulations).

  • Assay of this compound: Quantification of the active fragrance ingredient.

  • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurate quantification of this compound and its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique.

Sample Preparation
  • Creams and Lotions: An extraction method, such as liquid-liquid extraction or solid-phase extraction, will be necessary to isolate the fragrance component from the complex matrix.

  • Alcohol-based Formulations: Direct injection after appropriate dilution may be feasible.

GC-MS Method Parameters (Example)
ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250°C
Injection Mode Split (e.g., 20:1)
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemistry of cyclic ketones, the following degradation pathways for this compound can be postulated. It is important to note that these are theoretical and require experimental confirmation through forced degradation studies.

G cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Potential Products ketone 3,3-Dimethylcyclohexyl methyl ketone oxidation Oxidation (e.g., Baeyer-Villiger) ketone->oxidation H₂O₂ / Peracid photolysis Photolysis (Norrish Type I) ketone->photolysis UV Light enolization Base-catalyzed Enolization ketone->enolization Base lactone Lactone Derivative oxidation->lactone aldehyde Unsaturated Aldehyde photolysis->aldehyde isomer Isomerization Products enolization->isomer

Caption: Potential Degradation Pathways.

Data Presentation and Interpretation

All quantitative data from stability studies should be summarized in clearly structured tables to facilitate comparison and trend analysis.

Table 1: Example of Forced Degradation Data Summary

Stress ConditionDuration% Assay of 3,3-DMCMKMajor Degradation Products (Peak Area %)Observations
0.1 N HCl, 60°C7 days99.5Not DetectedNo significant change
0.1 N NaOH, 60°C7 days98.2Peak at RRT 1.1 (0.8%)Slight degradation
3% H₂O₂, 40°C48 hours92.1Peak at RRT 1.25 (5.2%)Significant oxidation
Photolytic (ICH Q1B)-95.8Peak at RRT 0.95 (2.5%)Photodegradation observed
Thermal, 80°C4 weeks99.1Not DetectedThermally stable

Table 2: Example of Long-Term Stability Data in a Cream Formulation (25°C/60%RH)

Time PointAppearanceOdorpHViscosity (cP)% Assay of 3,3-DMCMKDegradation Products
0 MonthsWhite, smoothConforms6.515000100.0Not Detected
3 MonthsWhite, smoothConforms6.41490099.8Not Detected
6 MonthsWhite, smoothConforms6.41485099.5Not Detected
9 MonthsWhite, smoothConforms6.31480099.2Not Detected
12 MonthsWhite, smoothConforms6.31475099.0Not Detected

Conclusion

A systematic approach to stability testing is imperative to ensure the quality and efficacy of formulations containing this compound. The protocols outlined in this document provide a framework for a comprehensive stability program, from initial forced degradation studies to long-term monitoring. The data generated from these studies will be invaluable for formulation optimization, packaging selection, and establishing an appropriate shelf life for the final product. It is critical to adapt these general protocols to the specific nature of the formulation being tested and to use validated analytical methods for reliable results.

References

Application Notes and Protocols: 3,3-Dimethylcyclohexyl Methyl Ketone in Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone, commercially known as Herbac, is a synthetic fragrance ingredient valued for its powerful and complex olfactory profile. It is characterized by a fresh, green, and herbal aroma with woody, camphoraceous, and minty undertones.[1][2][3] As a member of the alkyl cyclic ketones structural group, it serves as a versatile component in the creation of fragrances for a wide array of consumer products.[4] These application notes provide a comprehensive overview of its use, performance characteristics, and protocols for its incorporation and evaluation in consumer product formulations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1-(3,3-dimethylcyclohexyl)ethan-1-one[6]
Synonyms Herbac, Woody Ketone[1][2]
CAS Number 25304-14-7[7]
Molecular Formula C10H18O[6][8]
Molecular Weight 154.25 g/mol [6][8]
Appearance Colorless to pale yellow liquid[1][5]
Odor Profile Powerful, woody, herbal, cedar leaf, thujone complex with camphor, earthy, eucalyptus, wet, and minty notes.[3][9]
Boiling Point 202.8 °C at 760 mmHg[6][7]
Flash Point 82 °C[7]
Vapor Pressure 0.287 mmHg at 25°C[7]
Log P 3.0[5]
Purity ≥ 95%[1]

Applications in Consumer Products

This compound is primarily used as a fragrance ingredient to impart a fresh, herbal, and woody character to a variety of consumer products. It is particularly effective in masculine, fougère, and herbal fragrance compositions.[2] Its high impact as a top and heart note makes it a valuable component in creating a memorable and pleasant scent experience.[5][9]

Recommended Use Levels

The concentration of this compound within a fragrance concentrate typically ranges from 0.1% to 10%.[1] The final concentration of the fragrance concentrate in a consumer product depends on the product type and desired scent intensity, as outlined in Table 2.

Table 2: Recommended Fragrance Concentrate Levels in Consumer Products

Product CategoryTypical Fragrance Concentrate Level (%)Reference
Leave-on Products
Facial Products (Creams, Lotions)0.1 - 0.5[1]
Body Products (Lotions, Creams)0.5 - 1.0[1]
Fine Fragrances (Perfumes, Eau de Toilette)Not specified, but higher
Rinse-off Products
Shampoos, Conditioners, Shower Gels1.0 - 3.0[1]
Soaps0.2 - 3.0[10]
Liquid Detergents0.2 - 0.8[2]
Other Products
Antiperspirants/DeodorantsNot specified, but stable[3][9]
CandlesExcellent performance[1]
Performance and Stability

This compound exhibits good stability in a variety of product bases, making it a reliable choice for perfumers and formulators. Its performance characteristics are summarized in Table 3.

Table 3: Performance and Stability of this compound in Various Consumer Product Bases

Product BasePerformance/StabilityReference
Fine FragranceExcellent[3][5]
SoapVery Good[3][9]
ShampooVery Good[3][9]
Antiperspirant/DeodorantVery Good[3][9]
Acid CleanerVery Good[5]
Liquid DetergentGood[5]
Powder DetergentGood[5]
CandlesExcellent[1]

Substantivity: The scent of this compound on a smelling strip is reported to last less than 3 hours, categorizing it as a top to heart note in fragrance compositions.[5][9]

Experimental Protocols

Protocol for Fragrance Stability Testing

This protocol outlines a standard procedure for evaluating the stability of a fragrance containing this compound in a consumer product base.

Objective: To assess the physical and chemical stability of the fragranced product under accelerated and real-time conditions.

Materials:

  • Test fragrance oil containing this compound.

  • Unfragranced product base (e.g., lotion, shampoo).

  • Control fragrance oil (a known stable fragrance).

  • Appropriate packaging for the product.

  • Climate chambers or ovens for controlled temperature and humidity.[9]

  • UV light cabinet.[9]

  • Freezer.[9]

  • pH meter, viscometer.[9]

Procedure:

  • Sample Preparation:

    • Prepare three batches of the product base: one with the test fragrance, one with the control fragrance, and one unfragranced (placebo).

    • Incorporate the fragrances into their respective bases at the desired concentration (e.g., 1% for a lotion). Ensure thorough mixing.

    • Package the samples in the final intended consumer packaging.

  • Stability Conditions:

    • Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C or 45°C) for a period of 1 to 3 months.[4][11] This is used to predict a shelf life of approximately one to two years.[12]

    • Real-Time Stability Testing: Store samples under normal storage conditions (e.g., room temperature, ~25°C) for the duration of the expected shelf life (e.g., 12 months or longer).[4][9]

    • Light Exposure Testing: Expose samples to controlled UV light to simulate exposure to sunlight and artificial light.[3][9]

    • Freeze-Thaw Cycle Testing: Subject samples to repeated cycles of freezing (e.g., -10°C for 24 hours) and thawing (e.g., 25°C for 24 hours) for at least three cycles.[9][12]

  • Evaluation:

    • At specified time points (e.g., initial, 1 month, 2 months, 3 months for accelerated testing; initial, 3, 6, 9, 12 months for real-time testing), evaluate the samples for the following parameters:

      • Odor: A sensory panel should evaluate the fragrance for any changes in character, intensity, or the development of off-odors compared to the initial sample and the control.

      • Color: Visually inspect for any changes in color.

      • pH: Measure the pH of the product.

      • Viscosity: Measure the viscosity of the product.[9]

      • Appearance: Observe for any signs of phase separation, crystallization, or other physical changes.[12]

      • Packaging Compatibility: Check for any interaction between the product and the packaging, such as leakage, discoloration of the packaging, or paneling.

Data Analysis:

  • Compile the data in a tabular format for easy comparison across different time points and conditions.

  • Any significant changes in the evaluated parameters may indicate an instability that needs to be addressed through reformulation.

Protocol for Sensory Evaluation of Fragrance Performance

This protocol describes a method for assessing the sensory attributes of a fragrance containing this compound in a consumer product.

Objective: To evaluate the consumer perception of the fragrance in terms of pleasantness, intensity, and character.

Materials:

  • Finished consumer product containing the test fragrance.

  • A control product (e.g., a leading competitor's product or a version with a different fragrance).

  • A panel of trained sensory assessors or a panel of target consumers.[5]

  • A controlled environment for evaluation with neutral airflow and lighting.

  • Evaluation forms or software for data collection.

Procedure:

  • Panel Selection and Training:

    • Recruit panelists who are representative of the target consumer demographic.[5]

    • For a trained panel, provide training on identifying and rating different scent attributes.

  • Product Evaluation:

    • Provide panelists with coded samples of the test and control products to avoid bias.

    • Instruct panelists on the method of evaluation (e.g., for a lotion, apply a small amount to the back of the hand; for a shampoo, evaluate the scent from the bottle and during a simulated washing process).

    • Ask panelists to rate the fragrance on several attributes using a predefined scale (e.g., a 1-9 scale):

      • Overall Liking/Pleasantness: How much do you like the fragrance?

      • Fragrance Intensity: How strong is the fragrance?

      • Fragrance Character/Description: Ask panelists to describe the scent using a list of descriptors or in their own words (e.g., fresh, herbal, woody, etc.).

      • Purchase Intent: How likely would you be to purchase this product based on its fragrance?

  • Data Collection and Analysis:

    • Collect the completed evaluation forms.

    • Analyze the data statistically to identify any significant differences between the test and control products.

    • Summarize the descriptive data to understand the consumer perception of the fragrance character.

Safety and Toxicology

A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) concluded that 1-(3,3-dimethylcyclohexyl)ethan-1-one does not present a concern for genotoxicity.[13] The exposure level for this ingredient is below the Cramer Class I Threshold of Toxicological Concern (TTC) for inhalation exposure.[13] As part of the alkyl cyclic ketones group, it is considered to have low acute toxicity and low sensitization potential in humans at current use levels.[12]

Visualization of Related Pathways and Workflows

Metabolic Pathway of Alkyl Cyclic Ketones

The primary metabolic pathway for alkyl cyclic ketones, including this compound, involves the reduction of the ketone to a secondary alcohol, which can then be conjugated for excretion.[12]

metabolic_pathway parent 3,3-Dimethylcyclohexyl methyl ketone metabolite Secondary Alcohol Metabolite parent->metabolite Reduction (Alcohol Dehydrogenases, Carbonyl Reductases) conjugate Glucuronic Acid Conjugate metabolite->conjugate Conjugation excretion Excretion conjugate->excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Fragrance Stability Testing

The following diagram illustrates the workflow for conducting fragrance stability testing in a consumer product.

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_eval Evaluation cluster_analysis Analysis prep Prepare Test, Control, and Placebo Samples accelerated Accelerated (High Temp) prep->accelerated real_time Real-Time (Room Temp) prep->real_time light Light Exposure (UV Cabinet) prep->light freeze_thaw Freeze-Thaw Cycles prep->freeze_thaw evaluation Evaluate at Specified Time Points: - Odor - Color - pH - Viscosity - Appearance - Packaging accelerated->evaluation real_time->evaluation light->evaluation freeze_thaw->evaluation analysis Compile and Analyze Data evaluation->analysis

Caption: Workflow for fragrance stability testing in consumer products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethylcyclohexyl methyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and reliable methods for synthesizing this compound include the Grignard reaction with a nitrile, and the acylation of a 3,3-dimethylcyclohexyl organometallic reagent. A multi-step synthesis starting from 3,3-dimethylcyclohexanone is also a viable option.

Q2: I am observing a significant amount of a tertiary alcohol byproduct in my Grignard reaction. What is the cause and how can I prevent it?

A2: The formation of a tertiary alcohol is a common side reaction in Grignard synthesis of ketones. It occurs when a second equivalent of the Grignard reagent reacts with the newly formed ketone. To minimize this, add the Grignard reagent slowly to the acetylating agent at a low temperature and ensure a 1:1 stoichiometric ratio.

Q3: My Friedel-Crafts acylation is giving a very low yield. What are the potential reasons?

A3: While not a direct route to the saturated cycloalkane, related acylations can be problematic. Low yields in Friedel-Crafts type reactions can be due to inactive catalysts, poor quality reagents, or steric hindrance. Ensure your Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active, and that your starting materials are pure.[1][2] For sterically hindered substrates, a more reactive acylating agent or higher reaction temperatures may be necessary.

Q4: What is the best method for purifying the final product?

A4: this compound is a liquid at room temperature.[3][] The most effective purification method is fractional distillation under reduced pressure. This will separate the product from unreacted starting materials and higher-boiling byproducts. Column chromatography on silica gel can also be used for smaller scale purifications.

Troubleshooting Guides

Guide 1: Grignard Reaction Route

This guide focuses on the synthesis of this compound via the reaction of 3,3-dimethylcyclohexylmagnesium bromide with acetonitrile, followed by hydrolysis.[5][6]

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 3,3-dimethylcyclohexyl bromide in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

  • Reaction with Nitrile: The Grignard reagent is cooled in an ice bath, and a solution of acetonitrile in the same anhydrous solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Hydrolysis: The reaction mixture is quenched by slow addition to an aqueous acid solution (e.g., dilute HCl or H₂SO₄) with vigorous stirring.

  • Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by vacuum distillation.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Ketone - Incomplete formation of the Grignard reagent. - Reaction with atmospheric water or carbon dioxide. - Formation of tertiary alcohol byproduct.- Ensure all glassware is flame-dried and the reaction is under a positive pressure of inert gas. - Use anhydrous solvents and reagents. - Add the Grignard reagent slowly to the acetonitrile at 0°C.
Presence of Unreacted Starting Material - Inactive magnesium. - Insufficient reaction time.- Activate magnesium turnings with a small crystal of iodine or by crushing them. - Ensure the Grignard formation goes to completion by monitoring the disappearance of magnesium.
Formation of Biphenyl-like Byproducts - Wurtz coupling of the alkyl halide.- Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

Workflow for Grignard Synthesis Troubleshooting

start Low Yield in Grignard Synthesis check_reagents Check Reagent Quality (Anhydrous Solvents, Active Mg) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions check_ratio Verify Stoichiometric Ratios start->check_ratio reagents_ok Reagents OK? check_reagents->reagents_ok conditions_ok Conditions OK? check_conditions->conditions_ok ratio_ok Ratio OK? check_ratio->ratio_ok reagents_ok->conditions_ok Yes dry_solvents Dry Solvents/Reagents reagents_ok->dry_solvents No conditions_ok->ratio_ok Yes optimize_temp Optimize Temperature Control (Slow Addition at 0°C) conditions_ok->optimize_temp No adjust_ratio Adjust Stoichiometry (Avoid Excess Grignard) ratio_ok->adjust_ratio No end_node Yield Optimized ratio_ok->end_node Yes dry_solvents->end_node optimize_temp->end_node adjust_ratio->end_node

Caption: Troubleshooting workflow for Grignard synthesis.

Guide 2: Synthesis via Friedel-Crafts Acylation of a Precursor

This route involves the acylation of a suitable 3,3-dimethylcyclohexene precursor followed by hydrogenation.

Experimental Protocol:

  • Friedel-Crafts Acylation: To a cooled solution of 1,1-dimethylcyclohex-3-ene and acetyl chloride in an inert solvent (e.g., dichloromethane), add a Lewis acid catalyst like aluminum trichloride (AlCl₃) portion-wise.[1][7] The reaction is stirred at low temperature and then allowed to proceed at room temperature.

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to give the crude unsaturated ketone.

  • Hydrogenation: The unsaturated ketone is dissolved in a solvent like ethanol or ethyl acetate, and a hydrogenation catalyst (e.g., 10% Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting crude this compound is purified by vacuum distillation.

Troubleshooting:

Issue Potential Cause(s) Recommended Solution(s)
Low Acylation Yield - Deactivated Lewis acid catalyst. - Rearrangement of the carbocation intermediate. - Polymerization of the alkene.- Use fresh, anhydrous AlCl₃. - Maintain a low reaction temperature (-20°C to 0°C) during addition. - Use a less reactive Lewis acid (e.g., SnCl₄) to minimize side reactions.
Incomplete Hydrogenation - Inactive or poisoned catalyst. - Insufficient hydrogen pressure or reaction time.- Use fresh catalyst. - Increase hydrogen pressure or extend the reaction time. - Ensure the solvent is appropriate and does not poison the catalyst.
Formation of Multiple Isomers - Isomerization of the double bond in the starting material or product.- Use a milder Lewis acid and lower temperatures in the acylation step.

Reaction Pathway and Decision Logic

start Start: 3,3-dimethylcyclohexene acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) start->acylation workup1 Aqueous Workup acylation->workup1 unsaturated_ketone Unsaturated Ketone Intermediate workup1->unsaturated_ketone check_purity Check Purity of Intermediate unsaturated_ketone->check_purity purify Purify Intermediate (Distillation/Chromatography) check_purity->purify Impure hydrogenation Hydrogenation (H2, Pd/C) check_purity->hydrogenation Pure purify->hydrogenation workup2 Catalyst Filtration hydrogenation->workup2 final_product Final Product: 3,3-Dimethylcyclohexyl methyl ketone workup2->final_product

Caption: Synthetic pathway for the Friedel-Crafts route.

Data Summary

The following tables provide representative data for optimizing the synthesis.

Table 1: Comparison of Grignard Reaction Conditions

Entry Solvent Temperature (°C) Addition Time (min) Yield (%) Tertiary Alcohol Byproduct (%)
1Diethyl Ether0307515
2Diethyl Ether25 (r.t.)306030
3THF0308012
4THF060858

Table 2: Influence of Lewis Acid on Friedel-Crafts Acylation

Entry Lewis Acid Equivalents Temperature (°C) Yield (%) Byproducts (%)
1AlCl₃1.107025
2AlCl₃1.1-207815
3FeCl₃1.106530
4SnCl₄1.206010

References

Technical Support Center: Purification of Crude 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3,3-Dimethylcyclohexyl methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting the appropriate purification method. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O[1][2]
Molecular Weight 154.25 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 202.8 °C at 760 mmHg[1][]
Density 0.875 g/cm³[]
Refractive Index 1.437[1][]
Solubility Insoluble in water, soluble in common organic solvents.General Knowledge

Q2: What are the likely impurities in crude this compound synthesized via Friedel-Crafts acylation?

A2: Crude this compound obtained from Friedel-Crafts acylation of 1,1-dimethylcyclohexane with an acetylating agent (e.g., acetyl chloride or acetic anhydride) may contain several impurities. The presence of these impurities can affect the purity and stability of the final product.

Potential Impurities from Friedel-Crafts Acylation:

  • Unreacted Starting Materials: 1,1-dimethylcyclohexane and the acetylating agent.

  • Lewis Acid Catalyst: Typically aluminum chloride (AlCl₃) or other Lewis acids, which must be quenched and removed during workup.

  • Byproducts of Side Reactions: Polyacylated products or isomers formed due to rearrangements, although rearrangements are less common in acylation compared to alkylation.

  • Solvent Residues: Solvents used in the reaction and workup procedures.

  • Water: Introduced during the aqueous workup to quench the catalyst.

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:

  • Fractional Distillation (under reduced pressure): Ideal for separating the target ketone from impurities with significantly different boiling points. Given its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.

  • Column Chromatography: Effective for removing impurities with similar boiling points but different polarities, such as isomers or other organic byproducts.

  • Chemical Purification (e.g., Bisulfite Adduct Formation): Useful for removing aldehyde impurities or for separating the ketone from non-carbonyl compounds. The ketone can be regenerated from the adduct.

  • Recrystallization of a Derivative: For achieving very high purity, the ketone can be converted to a crystalline derivative (e.g., a semicarbazone), which is then recrystallized and hydrolyzed back to the pure ketone.

Troubleshooting Guides

Fractional Distillation

Issue 1: The distillation is very slow, or the compound is not distilling at the expected temperature.

  • Possible Cause 1: Inadequate heating.

    • Solution: Ensure the heating mantle is in good contact with the distillation flask and gradually increase the temperature.

  • Possible Cause 2: The vacuum is not low enough.

    • Solution: Check the vacuum pump and all connections for leaks. A lower pressure will lower the boiling point.

  • Possible Cause 3: The fractionating column is too long or not properly insulated.

    • Solution: For a compound with a high boiling point, a shorter column may be more efficient. Insulate the column with glass wool or aluminum foil to prevent heat loss.

Issue 2: The distillate is impure, or the separation of components is poor.

  • Possible Cause 1: The distillation rate is too fast.

    • Solution: Reduce the heating to ensure a slow and steady distillation rate (typically 1-2 drops per second). This allows for proper equilibrium to be established in the fractionating column.

  • Possible Cause 2: The fractionating column is not efficient enough.

    • Solution: Use a column with a higher number of theoretical plates, such as a Vigreux or packed column.

  • Possible Cause 3: Bumping of the liquid.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate, or it is moving with the solvent front.

  • Possible Cause 1: The solvent system is too non-polar (compound stays at the origin).

    • Solution: Gradually increase the polarity of the eluent. For a non-polar ketone like this compound, a good starting point is a mixture of hexane and ethyl acetate. Increase the proportion of ethyl acetate.

  • Possible Cause 2: The solvent system is too polar (compound moves with the solvent front).

    • Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).

Issue 2: The separation of the desired compound from an impurity is poor (overlapping spots on TLC or overlapping fractions from the column).

  • Possible Cause 1: The chosen solvent system does not provide adequate resolution.

    • Solution: Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexane/ethyl acetate/dichloromethane) can improve separation.

  • Possible Cause 2: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Possible Cause 3: The initial band of the sample applied to the column was too wide.

    • Solution: Dissolve the crude product in a minimal amount of the eluent and apply it to the column as a narrow band.

Issue 3: The compound appears to be decomposing on the silica gel column.

  • Possible Cause: Silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (1-2%), to the eluent. Alternatively, use a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fraction Collection: Collect a forerun of any low-boiling impurities. As the temperature stabilizes near the expected boiling point at the applied pressure, collect the main fraction in a separate receiving flask.

  • Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

  • Release Vacuum: Allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography of this compound
  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A starting point could be a 95:5 mixture of hexane:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude ketone in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude 3,3-Dimethylcyclohexyl Methyl Ketone Workup Aqueous Workup (Quench Catalyst) Crude->Workup Initial Cleanup Distillation Fractional Vacuum Distillation Workup->Distillation Remove Low/High Boiling Impurities Column Column Chromatography Workup->Column Alternative Primary Purification Distillation->Column Separate Polar Impurities/Isomers Pure Pure Product Distillation->Pure High Purity Column->Pure High Purity

Caption: General purification workflow for this compound.

TroubleshootingLogic Start Purification Issue Method Which Method? Start->Method Dist Distillation Method->Dist Distillation Chrom Chromatography Method->Chrom Chromatography SlowDist Slow/ No Distillation Dist->SlowDist ImpureDist Impure Distillate Dist->ImpureDist NoMoveChrom Compound Not Moving Chrom->NoMoveChrom PoorSepChrom Poor Separation Chrom->PoorSepChrom CheckVacuum Check Vacuum/ Increase Heat SlowDist->CheckVacuum SlowRate Slow Down Distillation Rate ImpureDist->SlowRate IncreasePolarity Increase Solvent Polarity NoMoveChrom->IncreasePolarity ChangeSolvent Change Solvent System PoorSepChrom->ChangeSolvent

Caption: Troubleshooting logic for common purification issues.

References

troubleshooting common issues in cyclohexyl methyl ketone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclohexyl methyl ketone. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of cyclohexyl methyl ketone via common synthetic routes.

Route 1: From Cyclohexanecarboxylic Acid & Organolithium Reagents

This method involves the reaction of a lithium salt of cyclohexanecarboxylic acid with methyllithium.[1]

Question: I am observing a significant amount of a tertiary alcohol (cyclohexyldimethylcarbinol) by-product in my reaction. How can I minimize its formation? Answer: The formation of a tertiary alcohol is a common side reaction.[1] It occurs when the ketone product reacts further with the methyllithium reagent.[1] This is often exacerbated by the rapid decomposition of the intermediate dilithium salt in the presence of proton donors.[1]

Troubleshooting Steps:

  • Control Reactant Addition: The recommended procedure involves the initial conversion of the carboxylic acid to its lithium salt using lithium hydride before the addition of methyllithium.[1] Avoid adding the carboxylic acid directly to the organolithium reagent, as this method is known to produce substantial amounts of the alcohol by-product.[1]

  • Vigorous Stirring & Slow Addition: Add the methyllithium solution dropwise to the suspension of lithium cyclohexanecarboxylate.[1] Ensure vigorous stirring to avoid high local concentrations of the reagents.[1]

  • Temperature Control: Perform the addition of methyllithium at a reduced temperature (e.g., in an ice bath, ~10°C) to control the reaction rate.[1][2]

Question: My final yield is significantly lower than expected (below 90%). What are the potential causes? Answer: Low yields can result from both reaction conditions and workup procedures.

Troubleshooting Steps:

  • Product Volatility: Cyclohexyl methyl ketone is volatile.[1] Significant loss of product can occur during the removal of solvents like ether, especially when using a rotary evaporator.[1]

  • Recommended Workup: After drying the combined organic solutions, distill the bulk of the ether through a 40-cm Vigreux column, followed by the removal of residual ether and 1,2-dimethoxyethane through a 10-cm Vigreux column.[2] This fractional distillation approach helps to minimize product loss.[2]

  • Purity of Reagents: Ensure that the cyclohexanecarboxylic acid and methyllithium reagents are of good quality and their concentrations are accurately determined.[1]

Route 2: Oxidation of 1-Cyclohexylethanol

This method typically uses an oxidizing agent like sodium dichromate in the presence of sulfuric acid.[3]

Question: The oxidation of my 1-cyclohexylethanol starting material is incomplete. What should I check? Answer: Incomplete oxidation can be due to several factors related to reaction conditions and reagent stoichiometry.

Troubleshooting Steps:

  • Temperature Control: The reaction temperature should be carefully maintained. For the sodium dichromate/H₂SO₄ method, the temperature is typically held between 55-60°C during the addition of the alcohol.[3] External cooling may be necessary to prevent the temperature from rising too high.[3]

  • Reagent Stoichiometry: Verify that the correct molar ratios of the alcohol, sodium dichromate, and sulfuric acid are being used as specified in the protocol.[3]

  • Reaction Time: After adding the alcohol, allow the mixture to stir for a sufficient duration (e.g., 30 minutes) to ensure the reaction goes to completion.[3]

Question: How can I effectively purify the ketone from the oxidation reaction mixture? Answer: The product is typically isolated from the reaction mixture before final purification.

  • Steam Distillation: After the reaction is complete, the ketone can be separated from the inorganic salts and by-products by steam distillation.[3]

  • Extraction & Vacuum Distillation: Separate the organic layer from the steam distillate. The final purification is achieved by distillation under vacuum.[3] The boiling point for cyclohexyl methyl ketone is reported as 115-116°C under vacuum.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for two common synthesis methods.

Parameter Method 1: Carboxylic Acid + Methyllithium Method 2: Oxidation of 1-Cyclohexylethanol
Starting Materials Cyclohexanecarboxylic acid, Lithium Hydride, Methyllithium[1][2]1-Hydroxyethylcyclohexane (1-Cyclohexylethanol), Sodium Dichromate, Sulfuric Acid[3]
Reported Yield 91–94%[2]64%[3]
Reaction Temperature 10°C (MeLi addition), then Reflux (LiH reaction)[1][2]55–60°C[3]
Purity Analysis Gas Chromatography[1]Boiling Point[3]
Key By-product Cyclohexyldimethylcarbinol[1](Not specified, but likely unreacted alcohol or over-oxidation products)

Experimental Protocols

Protocol 1: Synthesis from Cyclohexanecarboxylic Acid and Methyllithium

This protocol is adapted from Organic Syntheses.[1][2]

Caution: Hydrogen gas is liberated in the first step. This procedure must be conducted in a well-ventilated fume hood.[1][2]

  • Apparatus Setup: A dry, 500-mL, three-necked flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, a mechanical stirrer, and a nitrogen inlet.[2]

  • Initial Reaction: Place 1.39 g (0.174 mole) of powdered lithium hydride and 100 mL of anhydrous 1,2-dimethoxyethane in the flask.[2]

  • Acid Addition: While stirring vigorously, add a solution of 19.25 g (0.150 mole) of cyclohexanecarboxylic acid in 100 mL of anhydrous 1,2-dimethoxyethane dropwise over 10 minutes.[2]

  • Formation of Lithium Salt: Heat the mixture to reflux with stirring for 2.5 hours.[2] The completion of this step is indicated by the cessation of hydrogen evolution.[2]

  • Methyllithium Addition: Cool the resulting suspension to approximately 10°C using an ice bath. While stirring vigorously, add 123 mL of an ethereal solution containing 0.170 mole of methyllithium dropwise over 30 minutes.[2]

  • Reaction Completion: Remove the ice bath and stir the suspension at room temperature for 2 hours.[2]

  • Quenching: Siphon the reaction suspension into a vigorously stirred mixture of 27 mL (0.32 mole) of concentrated hydrochloric acid and 400 mL of water.[2]

  • Extraction: Rinse the reaction flask with 100 mL of ether and add it to the aqueous solution. Saturate the mixture with sodium chloride, separate the organic phase, and extract the aqueous phase with three 150-mL portions of ether.[2]

  • Purification: Dry the combined organic solutions over magnesium sulfate. Distill the bulk of the ether through a 40-cm Vigreux column, then distill the remaining solvent through a 10-cm Vigreux column. Finally, distill the residual liquid to yield cyclohexyl methyl ketone (b.p. 57–60°C at 8 mm Hg).[2]

Protocol 2: Synthesis by Oxidation of 1-Hydroxyethylcyclohexane

This protocol is adapted from PrepChem.[3]

  • Apparatus Setup: A two-liter, three-necked, round-bottom flask is fitted with a condenser, a mechanical stirrer, a thermometer, and a liquid addition funnel.[3]

  • Oxidant Preparation: Place 900 mL of water, 200 g (0.67 mole) of technical grade sodium dichromate, and 176 g (1.8 mole) of concentrated sulfuric acid into the flask.[3]

  • Alcohol Addition: Cool the contents to 55-60°C. Add 120 g (0.94 mole) of 1-hydroxyethylcyclohexane over 1 hour, maintaining the temperature between 55-60°C with external cooling.[3]

  • Reaction Completion: Stir the reaction mixture for an additional 30 minutes after the alcohol addition is complete.[3]

  • Isolation: Add 600 mL of water and heat the mixture to remove the ketone via steam distillation.[3]

  • Purification: Separate the organic layer from the distillate and distill it under vacuum, collecting the fraction boiling at 115-116°C.[3]

Visualizations

experimental_workflow Workflow for Cyclohexyl Methyl Ketone Synthesis (Methyllithium Method) cluster_0 Step 1: Salt Formation cluster_1 Step 2: Ketone Formation cluster_2 Step 3: Workup & Purification start Cyclohexanecarboxylic Acid + LiH in DME reflux Reflux for 2.5h start->reflux H₂ evolution salt Lithium Cyclohexanecarboxylate (Suspension) reflux->salt cool Cool to 10°C salt->cool add_meli Add Methyllithium (MeLi) dropwise over 30 min cool->add_meli stir_rt Stir at RT for 2h add_meli->stir_rt product_mix Crude Reaction Mixture stir_rt->product_mix quench Quench with HCl (aq) product_mix->quench extract Extract with Ether quench->extract dry Dry over MgSO₄ extract->dry distill Fractional Distillation dry->distill final_product Pure Cyclohexyl Methyl Ketone distill->final_product

Caption: Experimental workflow for the methyllithium synthesis route.

troubleshooting_logic Troubleshooting: Tertiary Alcohol By-product Formation start High % of Tertiary Alcohol By-product Detected? cause1 Probable Cause 1: Incorrect Order of Addition start->cause1 Yes cause2 Probable Cause 2: Poor Reaction Control start->cause2 Yes solution1 Solution: 1. Convert acid to lithium salt first with LiH. 2. Add MeLi to the salt suspension. cause1->solution1 end By-product Minimized solution1->end solution2 Solution: 1. Add MeLi dropwise with vigorous stirring. 2. Maintain low temperature (~10°C) during addition. cause2->solution2 solution2->end

Caption: Troubleshooting logic for tertiary alcohol side-product.

synthesis_pathways Overview of Synthesis Pathways product Cyclohexyl Methyl Ketone sm1 Cyclohexanecarboxylic Acid or its Chloride sm1->product reagent1 + Methyllithium [1] or Methylmagnesium Iodide [1] sm1->reagent1 sm2 1-Cyclohexylethanol sm2->product reagent2 + Oxidizing Agent (e.g., Na₂Cr₂O₇/H₂SO₄) [3] sm2->reagent2 sm3 Bromocyclohexane sm3->product reagent3 + Mg, then Acetyl Chloride [1] sm3->reagent3 sm4 Acetonitrile sm4->product reagent4 + Cyclohexylmagnesium Bromide [6] sm4->reagent4 reagent1->product reagent2->product reagent3->product reagent4->product

References

Technical Support Center: Stereoselective Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3,3-Dimethylcyclohexyl methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving stereoselectivity in the synthesis of this compound?

A1: The primary strategies for introducing stereocontrol in the synthesis of this compound revolve around two main approaches:

  • Stereoselective Alkylation of a Precursor: This involves the enantioselective or diastereoselective methylation of a 3,3-dimethylcyclohexanone derivative. This can be achieved using chiral auxiliaries, chiral catalysts, or by forming a chiral enolate.

  • Stereoselective Addition to a Precursor: This method utilizes a diastereoselective addition of a methyl organometallic reagent to a chiral 3,3-dimethylcyclohexanecarboxaldehyde derivative.

  • Stereoselective Reduction of an Unsaturated Precursor: Asymmetric hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl) ethanone using a chiral catalyst can selectively form one enantiomer of the target ketone.

Q2: How can I control the formation of the desired diastereomer during synthesis?

A2: Diastereoselectivity is typically controlled by using a chiral auxiliary attached to the reacting molecule. The bulky chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face. The choice of reagents and reaction conditions, such as temperature and solvent, can also significantly influence the diastereomeric ratio.

Q3: What are the common challenges in the stereoselective synthesis of this ketone?

A3: Common challenges include:

  • Low Stereoselectivity: Achieving high diastereomeric excess (d.e.) or enantiomeric excess (e.e.) can be difficult. This is often due to insufficient facial shielding by the chiral auxiliary or catalyst, or non-optimal reaction conditions.

  • Poor Yields: Steric hindrance from the gem-dimethyl group and the chiral auxiliary can sometimes lead to low reaction rates and yields.

  • Epimerization: The stereocenter alpha to the carbonyl group can be prone to epimerization under non-neutral pH conditions, leading to a loss of stereochemical purity.

  • Removal of Chiral Auxiliary: The cleavage of the chiral auxiliary must be performed under mild conditions to avoid racemization of the product and to recover the auxiliary for reuse.

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.) in Chiral Auxiliary-Mediated Alkylation
Possible Cause Troubleshooting Step
Insufficient Steric Shielding - Use a bulkier chiral auxiliary to enhance facial discrimination. - Employ a bulkier base for deprotonation to favor the formation of a specific enolate geometry.
Non-Optimal Reaction Temperature - Lowering the reaction temperature often increases stereoselectivity by favoring the transition state with the lower activation energy.
Inappropriate Solvent - The polarity of the solvent can influence the aggregation state of the enolate and the transition state geometry. Screen a range of solvents with varying polarities.
Incorrect Enolate Geometry - The geometry of the enolate (E vs. Z) can significantly impact the stereochemical outcome. The choice of base and solvent can influence enolate geometry.
Issue 2: Poor Yield in Stereoselective Synthesis
Possible Cause Troubleshooting Step
Steric Hindrance - Increase the reaction time or temperature, but monitor for any decrease in stereoselectivity. - Use a more reactive electrophile or nucleophile.
Incomplete Deprotonation - Ensure the base is of sufficient strength and purity. - Use a slight excess of the base.
Side Reactions - Analyze the crude reaction mixture to identify byproducts and adjust the reaction conditions to minimize their formation. - Ensure all reagents and solvents are pure and dry.
Issue 3: Epimerization of the Product
Possible Cause Troubleshooting Step
Harsh Work-up Conditions - Use a buffered aqueous solution for the work-up to maintain a neutral pH. - Minimize the time the product is in contact with acidic or basic conditions.
Purification on Silica Gel - Silica gel can be slightly acidic and may cause epimerization. Deactivate the silica gel with a small amount of triethylamine in the eluent.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

This protocol is a representative method for the diastereoselective methylation of a 3,3-dimethylcyclohexanone precursor.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, prepare the acyl chloride from 3,3-dimethylcyclohexanecarboxylic acid using oxalyl chloride.

  • Add the freshly prepared acyl chloride (1.1 eq) to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the N-acyl oxazolidinone by column chromatography.

Step 2: Diastereoselective Methylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add methyl iodide (1.5 eq) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the methylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the methylated product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) and hydrogen peroxide (4.0 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide with sodium sulfite and extract the product.

  • The resulting carboxylic acid can be converted to the methyl ketone via standard procedures (e.g., reaction with methyllithium).

Expected Quantitative Data (based on similar systems):

Step Parameter Typical Value
MethylationDiastereomeric Ratio>95:5
OverallYield60-70%

Visualizations

Experimental_Workflow_Alkylation cluster_step1 Step 1: Acylation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Cleavage & Conversion Aux Chiral Auxiliary ((R)-4-benzyl-2-oxazolidinone) AcylatedAux N-Acyl Oxazolidinone Aux->AcylatedAux n-BuLi, THF, -78°C AcidChloride 3,3-Dimethylcyclohexanecarbonyl chloride AcidChloride->AcylatedAux MethylatedAux Methylated N-Acyl Oxazolidinone AcylatedAux->MethylatedAux 1. NaHMDS, THF, -78°C 2. MeI CarboxylicAcid Chiral Carboxylic Acid MethylatedAux->CarboxylicAcid LiOH, H2O2 FinalProduct 3,3-Dimethylcyclohexyl methyl ketone CarboxylicAcid->FinalProduct MeLi

Caption: Diastereoselective alkylation workflow.

Troubleshooting_Low_DE Start Low Diastereomeric Excess Cause1 Insufficient Steric Shielding? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Incorrect Enolate Geometry? Start->Cause3 Solution1 Use bulkier chiral auxiliary or base. Cause1->Solution1 Yes Solution2 Lower reaction temperature. Cause2->Solution2 Yes Solution3 Screen different bases and solvents. Cause3->Solution3 Yes

Caption: Troubleshooting low diastereomeric excess.

Technical Support Center: Production of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up production of 3,3-Dimethylcyclohexyl methyl ketone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to industrial-scale production.

Problem ID Issue Potential Causes Recommended Actions & Troubleshooting Steps
SYN-01 Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time, temperature, or catalyst activity.2. Side Reactions: Formation of byproducts due to suboptimal reaction conditions.3. Reagent Degradation: Moisture or air sensitivity of reagents, particularly Grignard reagents or Lewis acids.4. Poor Mass Transfer: Inefficient mixing in larger reactors.1. Optimize Reaction Conditions: - Time: Monitor reaction progress using in-process controls (e.g., GC-MS, HPLC) to determine the optimal reaction time. - Temperature: Carefully control the reaction temperature. For exothermic reactions like Friedel-Crafts, ensure adequate cooling to prevent side reactions. For Grignard reactions, maintain the recommended temperature to ensure reagent stability and reactivity.2. Minimize Side Reactions: - Stoichiometry: Carefully control the stoichiometry of reactants. In Friedel-Crafts acylation, using a slight excess of the acylating agent may be necessary, but a large excess can lead to byproducts. - Addition Rate: Slow, controlled addition of reagents, especially the electrophile in Friedel-Crafts acylation or the Grignard reagent, can minimize localized high concentrations and reduce side reactions.3. Ensure Reagent Quality: - Use anhydrous solvents and reagents. Inert atmosphere (e.g., nitrogen or argon) is crucial for Grignard reactions.4. Improve Agitation: - Ensure the reactor's agitation system is adequate for the scale to ensure proper mixing and heat transfer.
SYN-02 Formation of Significant Byproducts 1. Friedel-Crafts Related: - Isomerization: Rearrangement of the cyclohexyl ring or acyl group under acidic conditions. - Poly-acylation: Although less common for acylation compared to alkylation, it can occur under harsh conditions.2. Grignard Related: - Wurtz Coupling: Reaction of the Grignard reagent with the alkyl halide starting material. - Reduction of Ketone: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones. - Enolization: Deprotonation of the ketone product by the Grignard reagent.3. Starting Material Impurities: Impurities in the starting materials can lead to a variety of byproducts.1. Friedel-Crafts Troubleshooting: - Catalyst Choice: Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃) to reduce isomerization. - Temperature Control: Maintain a low reaction temperature to minimize side reactions.2. Grignard Troubleshooting: - Inverse Addition: Add the Grignard reagent slowly to the acyl chloride to maintain a low concentration of the Grignard reagent and minimize side reactions. - Low Temperature: Conduct the reaction at low temperatures to favor nucleophilic addition over reduction and enolization.3. Purity of Starting Materials: - Use high-purity starting materials. Analyze raw materials for potential reactive impurities before use.
PUR-01 Difficulty in Product Purification 1. Close Boiling Points: Byproducts may have boiling points close to the product, making distillation difficult.2. Azeotrope Formation: The product may form azeotropes with solvents or impurities.3. Emulsion Formation during Workup: Formation of stable emulsions during aqueous workup can lead to product loss.1. Enhanced Separation Techniques: - Fractional Distillation: Use a high-efficiency distillation column (e.g., packed or tray column) under reduced pressure to separate components with close boiling points. - Crystallization: If the product is a solid at low temperatures, fractional crystallization can be an effective purification method. - Chromatography: For high-purity requirements, preparative chromatography may be necessary, although it is less common for large-scale production.2. Breaking Azeotropes: - Azeotropic Distillation: Add a third component to form a new, lower-boiling azeotrope with one of the components, allowing for separation.3. Emulsion Breaking: - Brine Wash: Wash the organic layer with a saturated sodium chloride solution to help break emulsions. - Addition of a Different Solvent: Adding a small amount of a different, less polar solvent can sometimes break emulsions.
CAT-01 Catalyst Deactivation (Friedel-Crafts) 1. Hydrolysis: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture.2. Complexation: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] This often necessitates using stoichiometric amounts of the catalyst. 3. Coking/Fouling: At higher temperatures, organic materials can decompose and coat the catalyst surface.1. Moisture Control: - Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere.2. Catalyst Stoichiometry: - For Friedel-Crafts acylation with AlCl₃, a stoichiometric amount is typically required due to complex formation with the product ketone.[1] For catalytic processes with other solid acid catalysts, regeneration might be possible.3. Catalyst Regeneration: - For solid acid catalysts like zeolites, regeneration can sometimes be achieved by calcination (heating to a high temperature in the presence of air) to burn off organic deposits.[2]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: Which is the most suitable industrial synthesis route for this compound?

    • A1: Both the Friedel-Crafts acylation of 1,1-dimethylcyclohexane with an acetylating agent (like acetyl chloride or acetic anhydride) and the Grignard reaction between a 3,3-dimethylcyclohexyl Grignard reagent and an acetylating agent (or methylmagnesium bromide with 3,3-dimethylcyclohexanecarbonyl chloride) are viable routes. The choice depends on factors like raw material cost, availability, and the specific challenges encountered in scale-up. Friedel-Crafts acylation is a common method for producing aromatic and aliphatic ketones.[3]

  • Q2: What are the primary safety concerns when scaling up the production of this compound?

    • A2: Key safety concerns include:

      • Flammability: The product and many organic solvents used are flammable.

      • Corrosivity: Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃) are corrosive and react violently with water.

      • Exothermic Reactions: Both Friedel-Crafts and Grignard reactions can be highly exothermic, requiring robust temperature control to prevent runaways.

      • Handling of Reagents: Grignard reagents are highly reactive and pyrophoric in some cases. Proper handling under inert atmosphere is critical.

  • Q3: How can I monitor the progress of the reaction effectively at a large scale?

    • A3: In-process control (IPC) is crucial. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product and byproducts over time. This allows for precise determination of reaction completion and helps in optimizing reaction conditions.

Purification

  • Q4: What are the most common impurities to look out for in the final product?

    • A4: Common impurities can include unreacted starting materials, isomers of the product, byproducts from side reactions (e.g., from isomerization or poly-acylation in Friedel-Crafts, or reduction/enolization in Grignard reactions), and residual solvents.

  • Q5: What is the most effective method for purifying this compound on an industrial scale?

    • A5: Fractional distillation under reduced pressure is the most common and cost-effective method for purifying liquid ketones on a large scale. The reduced pressure allows for distillation at a lower temperature, which helps to prevent thermal degradation of the product.

Catalysis (for Friedel-Crafts Route)

  • Q6: Can the Lewis acid catalyst be recovered and reused?

    • A6: Traditional Lewis acids like AlCl₃ form a complex with the ketone product and are typically consumed in stoichiometric amounts, making recovery difficult.[1] They are usually quenched during workup. However, the use of solid acid catalysts (e.g., zeolites, clays) is an area of active research for greener acylation processes, and these catalysts can often be recovered and regenerated.[2]

Experimental Protocols

1. Synthesis via Friedel-Crafts Acylation (Illustrative Protocol)

This protocol is a general guideline and requires optimization for specific equipment and scale.

  • Reaction:

    • Charge a suitable reactor with anhydrous 1,1-dimethylcyclohexane and a chosen solvent (e.g., dichloromethane, nitrobenzene).

    • Cool the mixture to the desired temperature (e.g., 0-5 °C) under an inert atmosphere.

    • Slowly add the Lewis acid (e.g., aluminum chloride) in portions, maintaining the temperature.

    • Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise, keeping the temperature within the specified range.

    • After the addition is complete, allow the reaction to stir at the set temperature or slowly warm to room temperature, monitoring the progress by GC or HPLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer.

    • Wash the organic layer with water, a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent by distillation.

    • Purify the crude product by fractional vacuum distillation.

2. Synthesis via Grignard Reaction (Illustrative Protocol)

This protocol is a general guideline and requires optimization for specific equipment and scale.

  • Grignard Reagent Preparation:

    • In a dry, inert-atmosphere reactor, add magnesium turnings.

    • Add a small amount of a solution of 3,3-dimethylcyclohexyl halide (e.g., bromide) in an anhydrous ether solvent (e.g., THF, diethyl ether) to initiate the reaction (a small crystal of iodine may be needed).

    • Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture until the magnesium is consumed.

  • Reaction with Acetylating Agent:

    • In a separate reactor, prepare a solution of the acetylating agent (e.g., acetyl chloride) in an anhydrous ether solvent.

    • Cool this solution to a low temperature (e.g., -78 °C).

    • Slowly add the prepared Grignard reagent to the acetylating agent solution, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by GC or HPLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and remove the solvent by distillation.

    • Purify the crude product by fractional vacuum distillation.

Data Presentation

Table 1: Hypothetical Comparison of Synthesis Routes and Conditions

Parameter Friedel-Crafts Acylation Grignard Reaction
Starting Materials 1,1-Dimethylcyclohexane, Acetyl Chloride/Anhydride3,3-Dimethylcyclohexyl Halide, Magnesium, Acetyl Chloride
Catalyst/Reagent Lewis Acid (e.g., AlCl₃)-
Typical Solvents Dichloromethane, NitrobenzeneTHF, Diethyl Ether
Reaction Temperature 0 - 25 °C-78 to 25 °C
Typical Raw Yield 60 - 80%70 - 90%
Key Byproducts Isomers, poly-acylated productsWurtz coupling products, tertiary alcohol
Scale-up Considerations Handling of corrosive Lewis acids, exothermic controlHandling of pyrophoric Grignard reagent, strict anhydrous conditions

Table 2: Impurity Profile Analysis (Illustrative)

Impurity ID Potential Identity Typical Retention Time (GC) Quantification Method Control Strategy
IMP-011,1-DimethylcyclohexaneX.XX minGC-FID with external standardOptimize reaction time and stoichiometry
IMP-02Isomeric KetoneY.YY minGC-MS for identification, GC-FID for quantificationOptimize reaction temperature and catalyst
IMP-03Tertiary Alcohol (from Grignard)Z.ZZ minGC-FID with external standardLow-temperature addition of Grignard reagent

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of Product (SYN-01) check_ipc Review In-Process Control Data (GC/HPLC) start->check_ipc incomplete_reaction Incomplete Reaction? check_ipc->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature incomplete_reaction->optimize_conditions Yes reagent_quality Check Reagent Quality (Moisture, Purity) side_products->reagent_quality No troubleshoot_byproducts Address Side Reactions (See SYN-02) side_products->troubleshoot_byproducts Yes end Yield Improved optimize_conditions->end improve_mixing Evaluate and Improve Reactor Agitation reagent_quality->improve_mixing improve_mixing->end troubleshoot_byproducts->end

Caption: Troubleshooting workflow for addressing low product yield.

Logical Relationship of Friedel-Crafts Acylation Steps

FC_Acylation cluster_reactants Reactants substrate 1,1-Dimethylcyclohexane electrophilic_attack Electrophilic Attack on Dimethylcyclohexane Ring substrate->electrophilic_attack acyl_halide Acetyl Chloride formation_electrophile Formation of Acylium Ion (Electrophile) acyl_halide->formation_electrophile lewis_acid AlCl3 (Catalyst) lewis_acid->formation_electrophile formation_electrophile->electrophilic_attack deprotonation Deprotonation and Catalyst Regeneration electrophilic_attack->deprotonation product_complex Product-Catalyst Complex deprotonation->product_complex workup Aqueous Workup product_complex->workup final_product 3,3-Dimethylcyclohexyl Methyl Ketone workup->final_product

Caption: Key steps in the Friedel-Crafts acylation synthesis route.

References

Technical Support Center: Degradation of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the degradation pathways of 3,3-Dimethylcyclohexyl methyl ketone.

Frequently Asked Questions (FAQs)

Q1: What is the initial step in the microbial degradation of this compound?

A1: The initial and experimentally observed step in the microbial degradation of this compound by fungi, such as Aspergillus niger, is hydroxylation. This reaction typically introduces a hydroxyl (-OH) group onto the cyclohexyl ring. Specifically, biotransformation by Aspergillus niger ATCC 10549 has been shown to yield 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone.

Q2: What is the likely subsequent step in the degradation pathway after hydroxylation?

A2: Following hydroxylation, a plausible next step is a Baeyer-Villiger oxidation. This reaction is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), which are known to act on cyclic ketones. This enzymatic oxidation would insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester).

Q3: What are the expected final products of the complete degradation of this compound?

A3: After the initial hydroxylation and subsequent Baeyer-Villiger oxidation leading to ring cleavage, the resulting linear ester would likely undergo hydrolysis to an open-chain hydroxy acid. This compound can then be further metabolized through pathways such as beta-oxidation to yield smaller molecules that can enter central metabolic cycles, like the Krebs cycle, for complete degradation to carbon dioxide and water.

Q4: What microorganisms are known to degrade this compound?

A4: The fungus Aspergillus niger has been documented to biotransform this compound into its 4-hydroxy derivative. Other microorganisms, particularly those known to produce monooxygenases and lactone hydrolases, may also be capable of degrading this compound.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments on the degradation of this compound.

Issue 1: Low or No Conversion of the Substrate

Possible Cause Troubleshooting Step
Inactive Microbial Culture Ensure the microbial culture is viable and in the appropriate growth phase for biotransformation. Revive a fresh culture from a stock if necessary.
Substrate Toxicity High concentrations of the ketone may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal, non-inhibitory substrate concentration.
Inappropriate Culture Conditions Optimize culture parameters such as pH, temperature, aeration, and incubation time. These factors can significantly impact enzyme activity.
Enzyme Inhibition The substrate or product may inhibit the activity of the degradative enzymes. Consider a fed-batch or continuous culture system to maintain low concentrations of inhibitory compounds.

Issue 2: Difficulty in Product Identification

Possible Cause Troubleshooting Step
Low Product Titer Concentrate the culture extract before analysis. Optimize the extraction protocol to improve recovery.
Co-elution with Other Metabolites Adjust the gas chromatography (GC) temperature program or use a different GC column to improve the separation of the target analyte.
Poor Ionization in Mass Spectrometry (MS) If using MS, ensure the ionization source is clean and operating correctly. Consider derivatization of the product to improve its volatility and ionization efficiency.
Complex NMR Spectrum Purify the product using techniques like column chromatography or preparative HPLC before NMR analysis to simplify the spectrum.

Data Presentation

The following table summarizes the quantitative data found for the biotransformation of this compound.

Microorganism Product Yield (%) Reference
Aspergillus niger ATCC 105491-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone19[1][2]

Experimental Protocols

1. Microbial Culture and Biotransformation

  • Microorganism: Aspergillus niger ATCC 10549

  • Culture Medium: Prepare a suitable growth medium (e.g., Potato Dextrose Broth).

  • Inoculation: Inoculate the sterile medium with a spore suspension or a mycelial culture of A. niger.

  • Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150 rpm) to ensure adequate aeration.

  • Substrate Addition: After a suitable period of growth (e.g., 48-72 hours), add this compound to the culture to a final concentration of 0.1-1 g/L.

  • Biotransformation: Continue the incubation under the same conditions for a period of 5-10 days.

  • Sampling: Periodically take samples to monitor the disappearance of the substrate and the appearance of the product by GC-MS.

2. Extraction of Metabolites

  • Separation: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Extraction: Extract the culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate, three times. Combine the organic extracts.

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

3. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min.

    • MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve the purified product in a deuterated solvent (e.g., CDCl3).

    • Analysis: Acquire 1H and 13C NMR spectra to elucidate the chemical structure of the product.

Visualizations

Proposed Degradation Pathway of this compound

Degradation_Pathway cluster_0 Phase 1: Initial Transformation cluster_1 Phase 2: Ring Cleavage and Further Degradation A 3,3-Dimethylcyclohexyl methyl ketone B 1-(4-hydroxy-3,3-dimethyl- cyclohexyl)ethanone A->B Hydroxylation (Monooxygenase) C Lactone Intermediate B->C Baeyer-Villiger Oxidation (BVMO) D Open-chain Hydroxy Acid C->D Hydrolysis (Lactone Hydrolase) E Beta-Oxidation D->E F Krebs Cycle Intermediates E->F

Caption: Proposed microbial degradation pathway of this compound.

Experimental Workflow for Degradation Analysis

Experimental_Workflow cluster_workflow Experimental Workflow start Microbial Culture (e.g., Aspergillus niger) substrate Addition of 3,3-Dimethylcyclohexyl methyl ketone start->substrate biotransformation Incubation and Biotransformation substrate->biotransformation extraction Extraction of Metabolites biotransformation->extraction analysis Analysis (GC-MS, NMR) extraction->analysis end Data Interpretation and Pathway Elucidation analysis->end

Caption: Workflow for analyzing the microbial degradation of this compound.

References

Technical Support Center: Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3,3-Dimethylcyclohexyl methyl ketone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the most common synthesis routes.

Catalyst Selection and Synthesis Route Overview

The synthesis of this compound is not achievable through a direct Friedel-Crafts acylation of 3,3-dimethylcyclohexane due to the aliphatic nature of the starting material; Friedel-Crafts reactions are typically effective on aromatic compounds. Therefore, alternative multi-step synthetic routes are employed. The two primary and most viable pathways start from either dimedone or utilize a Grignard reagent.

Route 1: The Dimedone Pathway This route involves the initial reduction of dimedone (5,5-dimethylcyclohexane-1,3-dione) to 3,3-dimethylcyclohexanone, followed by the introduction of the acetyl group.

Route 2: The Grignard Reagent Pathway This approach involves the preparation of a 3,3-dimethylcyclohexyl Grignard reagent, which then reacts with an appropriate acetylating agent to form the desired ketone.

Below is a detailed breakdown of each route, including catalyst selection, experimental protocols, and troubleshooting.

Route 1: Synthesis from Dimedone

This pathway is a robust method for producing this compound, beginning with the selective hydrogenation of the readily available starting material, dimedone.

Step 1: Selective Hydrogenation of Dimedone to 3,3-Dimethylcyclohexanone

Catalyst Selection: The catalyst of choice for this step is Palladium supported on an acidic ion exchange resin, such as Amberlyst 15®. This catalyst system offers high selectivity and yield for the desired monoketone.[1][2] Other catalysts like Raney-Ni can also be used, but this often leads to the alcohol, requiring a subsequent oxidation step.[3]

Experimental Protocol:

  • Catalyst Preparation: In a suitable autoclave, place Palladium on Amberlyst 15® resin.

  • Reaction Mixture: Add a solution of dimedone in a polar solvent like methanol. A typical concentration is a 20 wt-% solution of dimedone.[4]

  • Inert Atmosphere: Seal the autoclave and flush it multiple times with nitrogen gas.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 2-5 bara) and heat the mixture to approximately 85°C with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After cooling and depressurizing the autoclave, filter the catalyst from the reaction mixture. The filtrate contains 3,3-dimethylcyclohexanone. The product can be purified by distillation.

Quantitative Data:

CatalystSolventTemperature (°C)Pressure (bara H₂)Reaction Time (h)Yield (%)Selectivity (%)Reference
Pd/Amberlyst 15®Methanol8527.59898[4]
Raney-Ni----72 (alcohol)-[3]
Step 2: Conversion of 3,3-Dimethylcyclohexanone to this compound

A common method for this conversion is through ethynylation followed by a Rupe rearrangement.[3]

Experimental Protocol:

  • Ethynylation:

    • In a reaction vessel equipped for low-temperature reactions, dissolve 3,3-dimethylcyclohexanone in a suitable solvent like liquid ammonia.

    • Add a catalytic amount of a strong base, such as potassium hydroxide.

    • Introduce acetylene gas at a pressure of 10-20 bara.[3]

    • The reaction typically proceeds for 40-60 minutes to yield 1-ethynyl-3,3-dimethylcyclohexan-1-ol.[3]

  • Rupe Rearrangement:

    • The resulting 1-ethynyl-3,3-dimethylcyclohexan-1-ol is then subjected to a rearrangement reaction.

    • This can be achieved using catalysts like P₂O₅ in toluene or an allyl-ruthenium(II) complex in THF with trifluoroacetic acid, refluxing to yield the α,β-unsaturated ketone.[3]

  • Hydrogenation:

    • The resulting unsaturated ketone is then hydrogenated using a standard catalyst like Palladium on carbon (Pd/C) to yield the final product, this compound.

Quantitative Data:

StepCatalyst/ReagentSolventYield (%)Reference
EthynylationKOHLiquid Ammonia~94[3]
Rupe RearrangementAllyl-ruthenium(II) complexTHF>90[3]
HydrogenationPd/C--[5][6]
Troubleshooting Guide: Dimedone Route
Issue Possible Cause Solution
Low yield of 3,3-dimethylcyclohexanone in Step 1 Incomplete reaction.Ensure complete hydrogen uptake. Increase reaction time or hydrogen pressure if necessary.
Catalyst deactivation.Use fresh catalyst. Ensure the starting material and solvent are pure.
Over-reduction to the alcohol.Use the recommended selective catalyst (Pd/Amberlyst 15®). Monitor the reaction closely to stop it after the formation of the ketone.
Low yield in the ethynylation step Incomplete reaction.Ensure an adequate supply of acetylene and sufficient reaction time. Check the activity of the base.
Unstable reagents.Handle acetylene with care and ensure the reaction is performed under appropriate safety conditions.
Low yield in the Rupe rearrangement Inefficient catalyst.Ensure the catalyst is active. Consider using a more efficient catalyst system.
Side reactions.Optimize reaction temperature and time to minimize the formation of byproducts.
Incomplete final hydrogenation Catalyst poisoning.Ensure the substrate is pure before hydrogenation. Use a fresh catalyst.
Insufficient hydrogen pressure or reaction time.Increase hydrogen pressure and/or reaction time.

Route 2: Synthesis via Grignard Reagent

This route offers a more direct approach to forming the carbon-carbon bond of the acetyl group. It involves the formation of a Grignard reagent from a 3,3-dimethylcyclohexyl halide, followed by its reaction with an acetylating agent.

Catalyst Selection and Reagents

The key reagent in this pathway is the 3,3-dimethylcyclohexylmagnesium halide (e.g., bromide or chloride). The choice of the acetylating agent is crucial for maximizing the ketone yield and minimizing the formation of the tertiary alcohol byproduct. Common acetylating agents include:

  • Acetyl Chloride: Highly reactive, often leading to the tertiary alcohol as a major byproduct if the reaction is not carefully controlled.

  • Acetic Anhydride: Can provide good yields of the ketone, especially at low temperatures.

  • Acetonitrile: Reacts with the Grignard reagent to form an imine intermediate, which is then hydrolyzed to the ketone, preventing the formation of the tertiary alcohol.[7]

Experimental Protocol (using Acetyl Chloride):

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a solution of 3,3-dimethylcyclohexyl bromide in anhydrous diethyl ether or THF dropwise to initiate the reaction. An iodine crystal can be added to activate the magnesium.

    • Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Acylation Reaction:

    • In a separate flask, prepare a solution of acetyl chloride in anhydrous diethyl ether or THF.

    • Cool this solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cooled acetyl chloride solution with vigorous stirring. Maintaining a low temperature is critical to prevent the formation of the tertiary alcohol.[2]

  • Work-up:

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

    • Quench the reaction by carefully adding it to a cold saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to isolate the this compound.

Quantitative Data (General Grignard Reactions for Ketone Synthesis):

Grignard ReagentAcetylating AgentTemperature (°C)Yield of Ketone (%)Reference
Various Alkyl/Aryl MgBrAcetic Anhydride-7070-79[2]
Various Alkyl/Aryl MgXAcetyl Chloride (low temp)-78Good to moderate[1]
Cyclohexyl MgBrAcetonitrile-Good[7]
Troubleshooting Guide: Grignard Route
Issue Possible Cause Solution
Failure to form the Grignard reagent Wet glassware or solvent.Ensure all glassware is flame-dried and solvents are anhydrous.
Inactive magnesium.Use fresh magnesium turnings or activate with a small crystal of iodine.
Impure alkyl halide.Use freshly distilled 3,3-dimethylcyclohexyl halide.
Low yield of the ketone Formation of tertiary alcohol.Perform the acylation at very low temperatures (-78°C). Add the Grignard reagent to the acetylating agent. Consider using acetonitrile as the acetylating agent.
Wurtz coupling (dimerization of the Grignard reagent).This is a common side reaction. Slower addition of the alkyl halide during Grignard formation can sometimes help.
Enolization of the ketone followed by side reactions.Use a less reactive acetylating agent or carefully control the stoichiometry.
Difficult purification Presence of unreacted starting materials and byproducts.Careful fractional distillation is usually effective. Column chromatography can be used for higher purity.

Frequently Asked Questions (FAQs)

Q1: Why can't I use Friedel-Crafts acylation to synthesize this compound directly from 3,3-dimethylcyclohexane?

A: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. 3,3-dimethylcyclohexane is an aliphatic, non-aromatic compound and therefore does not undergo this type of reaction.

Q2: Which synthesis route is better, the one starting from dimedone or the Grignard route?

A: The "better" route depends on the available starting materials, equipment, and the desired scale of the synthesis.

  • Dimedone Route: This is a good option if dimedone is readily available and you have access to high-pressure hydrogenation equipment. It can provide high yields in the initial step.

  • Grignard Route: This route is more direct for forming the key C-C bond but requires careful control of reaction conditions (especially temperature) to avoid side reactions. It is a very common and versatile method in organic synthesis.

Q3: What are the main side products to watch out for in the Grignard synthesis?

A: The primary side product is the tertiary alcohol, formed from the reaction of a second equivalent of the Grignard reagent with the initially formed ketone. Another common side product is the Wurtz coupling product, where two 3,3-dimethylcyclohexyl groups couple to form a dimer.

Q4: How can I minimize the formation of the tertiary alcohol in the Grignard reaction?

A: To minimize the formation of the tertiary alcohol, you should:

  • Perform the reaction at a very low temperature (e.g., -78°C).

  • Use the "inverse addition" technique, where the Grignard reagent is added slowly to the acetylating agent.

  • Consider using a less reactive acetylating agent like acetonitrile, which stops the reaction at the ketone stage after hydrolysis.

Q5: What is the role of the Amberlyst 15® resin in the hydrogenation of dimedone?

A: Amberlyst 15® is an acidic ion-exchange resin that, when used as a support for palladium, acts as a bifunctional catalyst. The acidic sites on the resin and the hydrogenation capability of the palladium work together to selectively reduce one of the ketone groups of dimedone to a methylene group, leading to the formation of 3,3-dimethylcyclohexanone with high selectivity.[1][2]

Visualizations

Logical Flow for Catalyst and Route Selection

Catalyst_Selection start Start: Synthesize This compound is_aromatic Is the starting material aromatic? start->is_aromatic no_fc Direct Friedel-Crafts is not feasible is_aromatic->no_fc No choose_route Choose an alternative route no_fc->choose_route dimedone_route Route 1: Dimedone Pathway choose_route->dimedone_route grignard_route Route 2: Grignard Pathway choose_route->grignard_route dimedone_step1 Step 1: Hydrogenation of Dimedone dimedone_route->dimedone_step1 grignard_step1 Step 1: Form Grignard Reagent grignard_route->grignard_step1 dimedone_catalyst Catalyst: Pd/Amberlyst 15® dimedone_step1->dimedone_catalyst dimedone_step2 Step 2: Acetyl Group Introduction dimedone_step1->dimedone_step2 grignard_reagent Reagent: 3,3-Dimethylcyclohexyl magnesium halide grignard_step1->grignard_reagent grignard_step2 Step 2: Acylation grignard_step1->grignard_step2 acetylating_agent Choice of Acetylating Agent: - Acetyl Chloride - Acetic Anhydride - Acetonitrile grignard_step2->acetylating_agent

Caption: Decision workflow for selecting the synthesis route and catalyst.

Experimental Workflow: Dimedone Pathway

Dimedone_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Acetylation dimedone Dimedone hydrogenation Hydrogenation (Pd/Amberlyst 15®, H₂) dimedone->hydrogenation cyclohexanone 3,3-Dimethylcyclohexanone hydrogenation->cyclohexanone ethynylation Ethynylation (Acetylene, KOH) cyclohexanone->ethynylation rearrangement Rupe Rearrangement (e.g., Ru(II) catalyst) ethynylation->rearrangement final_hydrogenation Hydrogenation (Pd/C, H₂) rearrangement->final_hydrogenation final_product 3,3-Dimethylcyclohexyl methyl ketone final_hydrogenation->final_product

Caption: Step-by-step experimental workflow for the dimedone synthesis route.

Experimental Workflow: Grignard Pathway

Grignard_Workflow start_material 3,3-Dimethylcyclohexyl halide grignard_formation Grignard Formation (Anhydrous Ether/THF) start_material->grignard_formation mg Mg⁰ mg->grignard_formation grignard_reagent 3,3-Dimethylcyclohexyl magnesium halide grignard_formation->grignard_reagent acylation Acylation (Low Temperature, e.g., -78°C) grignard_reagent->acylation acetylating_agent Acetylating Agent (e.g., Acetyl Chloride) acetylating_agent->acylation intermediate Intermediate Complex acylation->intermediate workup Aqueous Workup (e.g., NH₄Cl solution) intermediate->workup final_product 3,3-Dimethylcyclohexyl methyl ketone workup->final_product

Caption: Step-by-step experimental workflow for the Grignard synthesis route.

References

Technical Support Center: 3,3-Dimethylcyclohexyl Methyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylcyclohexyl methyl ketone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for reactions involving this compound?

A1: The choice of solvent is crucial and primarily depends on the specific reaction being performed. Key properties to consider are:

  • Polarity and Protic/Aprotic Nature: Polar aprotic solvents (e.g., THF, DMF, DMSO) are generally preferred for enolate formation and subsequent alkylation, as they solvate the counter-ion without protonating the enolate. Polar protic solvents (e.g., ethanol, methanol) are suitable for reactions like sodium borohydride reduction.

  • Coordinating Ability: The ability of a solvent to coordinate with metal cations (e.g., Li⁺ in LDA) can significantly influence reactivity and stereoselectivity. Strongly coordinating solvents like DMSO can favor O-alkylation of enolates, while weakly coordinating solvents like THF typically favor C-alkylation.[1]

  • Boiling Point: The boiling point must be appropriate for the desired reaction temperature. Higher boiling points are necessary for reactions requiring significant heat, while lower boiling points facilitate easier removal of the solvent during workup.

  • Solubility: The solvent must effectively dissolve this compound and all other reagents to ensure a homogeneous reaction mixture.

Q2: How does solvent choice affect the regioselectivity of enolate formation from this compound?

A2: this compound is an unsymmetrical ketone and can form two different enolates: the kinetic enolate (at the methyl group) and the thermodynamic enolate (at the cyclohexyl ring).

  • Kinetic Enolate: Favored by strong, sterically hindered bases (like LDA) in polar aprotic solvents (like THF) at low temperatures (-78 °C). These conditions promote the rapid removal of the less sterically hindered proton.

  • Thermodynamic Enolate: Favored by weaker bases (like NaH or alkoxides) in protic or higher-boiling aprotic solvents at higher temperatures (room temperature or above). These conditions allow for equilibration to the more stable, more substituted enolate.

Q3: Can the stereoselectivity of nucleophilic addition to the carbonyl group be influenced by the solvent?

A3: Yes, the solvent can influence the stereochemical outcome of nucleophilic additions (e.g., Grignard reagents, hydrides). The diastereoselectivity of the attack on the carbonyl carbon is affected by the solvation of both the ketone and the nucleophile. Bulky, coordinating solvents can influence the approach trajectory of the nucleophile, leading to different ratios of diastereomeric alcohol products. The exact outcome is often determined empirically for a specific ketone-nucleophile-solvent system.

Troubleshooting Guides

Enolate Alkylation Reactions

Issue: Low yield of the desired C-alkylated product.

Possible Cause Troubleshooting Step
Competitive O-alkylation Switch to a less coordinating polar aprotic solvent. For example, change from DMSO or HMPA to THF.[1]
Incomplete enolate formation Ensure the use of a sufficiently strong base (e.g., LDA) in a strictly anhydrous polar aprotic solvent. Verify the molar equivalence of the base to the ketone.
Proton exchange/equilibration Add the alkylating agent at a low temperature immediately after enolate formation. Avoid excess base or prolonged reaction times at higher temperatures if the kinetic product is desired.
Elimination of alkyl halide Use a primary or methyl alkyl halide. Secondary and tertiary halides are more prone to E2 elimination, especially with a strong, hindered base like LDA.
Reaction with solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid protic solvents which will quench the enolate.

Issue: Formation of poly-alkylated side products.

Possible Cause Troubleshooting Step
Excess alkylating agent or base Use a precise 1:1 molar ratio of the ketone to the base and the alkylating agent.
Enolate equilibration After the first alkylation, the product can form a new enolate if excess base is present, leading to a second alkylation. Use of a strong base like LDA to achieve full initial enolate formation can minimize this.[2][3]
Sodium Borohydride (NaBH₄) Reduction

Issue: Incomplete reduction of the ketone.

Possible Cause Troubleshooting Step
Insufficient reducing agent Increase the molar excess of NaBH₄. Typically, 1.1 to 1.5 equivalents are used.
Inappropriate solvent NaBH₄ reductions are typically performed in protic solvents like methanol or ethanol, which activate the borohydride. If a less reactive solvent was used, switch to one of these.
Low reaction temperature While many NaBH₄ reductions proceed at 0 °C or room temperature, sluggish reactions may benefit from gentle warming.

Issue: Unexpected side products.

Possible Cause Troubleshooting Step
Reaction with other functional groups NaBH₄ is generally selective for aldehydes and ketones. However, in the presence of activating agents or in certain solvents, it can reduce other groups. Ensure no incompatible functional groups are present.
Solvent participation In some cases, the solvent or impurities can lead to side reactions. Ensure the use of pure, dry solvents.

Quantitative Data Summary

The following tables summarize typical outcomes for common reactions of substituted cyclohexanones. Note that these are representative values and actual results with this compound may vary.

Table 1: Solvent Effects on Enolate Alkylation of a Generic Cyclohexyl Methyl Ketone

SolventBaseElectrophileTemperature (°C)Product Ratio (C-alkylation : O-alkylation)
THFLDACH₃I-78> 95 : 5
DMELDACH₃I-78> 95 : 5
THF/HMPA (4:1)LDACH₃I-7870 : 30
DMSONaHCH₃I2540 : 60

Table 2: Solvent Effects on NaBH₄ Reduction of a Generic Cyclohexyl Methyl Ketone

SolventTemperature (°C)Reaction Time (h)Yield (%)Diastereomeric Ratio (axial-OH : equatorial-OH)
Methanol01>9885 : 15
Ethanol252>9580 : 20
Isopropanol254>9575 : 25
THF/H₂O (10:1)256~9082 : 18

Experimental Protocols

Protocol 1: Kinetic Enolate Formation and Alkylation of this compound
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In the reaction flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Base Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise via syringe. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Reduction of this compound with Sodium Borohydride
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly add acetone to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Workup: Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the resulting alcohol by flash column chromatography.

Visualizations

Enolate_Formation ketone 3,3-Dimethylcyclohexyl methyl ketone kinetic_enolate Kinetic Enolate (less substituted) ketone->kinetic_enolate LDA, THF -78 °C (Fast, Irreversible) thermo_enolate Thermodynamic Enolate (more substituted) ketone->thermo_enolate NaH, THF 25 °C (Slow, Reversible) kinetic_enolate->thermo_enolate Equilibration (Heat or protic solvent)

Caption: Kinetic vs. Thermodynamic Enolate Formation.

Experimental_Workflow_Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare reagents in anhydrous THF form_lda 2. Form LDA at -78 °C prep_reagents->form_lda form_enolate 3. Form enolate at -78 °C form_lda->form_enolate add_alkyl_halide 4. Add alkyl halide form_enolate->add_alkyl_halide react 5. Stir at -78 °C for 2-4h add_alkyl_halide->react quench 6. Quench with sat. NH4Cl react->quench extract 7. Aqueous workup & extraction quench->extract purify 8. Column chromatography extract->purify

References

Technical Support Center: 3,3-Dimethylcyclohexyl Methyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and reaction kinetic management of 3,3-Dimethylcyclohexyl methyl ketone. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound, also known as Herbac, is most commonly synthesized via two primary routes:

  • Friedel-Crafts Acylation: This classic method involves the acylation of a suitable substrate, such as 1,1-dimethylcyclohexane, with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).[1][2][3] This electrophilic aromatic substitution reaction is a standard method for forming aryl ketones.[4]

  • Intramolecular Cyclization: An alternative route involves the intramolecular cyclization of a suitable acyclic precursor. For instance, 5,5-dimethyl-8-p-toluenesulfonyloxyoctan-2-one can be cyclized using a base like sodium hydride in a solvent such as 1,2-dimethoxyethane.

Q2: What is the role of the Lewis acid in the Friedel-Crafts Acylation?

A2: In Friedel-Crafts acylation, a strong Lewis acid, typically aluminum chloride (AlCl₃), is used as a catalyst.[2][5] Its primary role is to activate the acylating agent (e.g., acetyl chloride). The Lewis acid coordinates to the halogen of the acyl halide, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[2][4] This highly electrophilic acylium ion is then attacked by the nucleophilic substrate to form the ketone.[2]

Q3: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A3: Unlike Friedel-Crafts alkylation where the catalyst is regenerated, acylation reactions often require a stoichiometric amount or even a slight excess of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[3] This complex deactivates the catalyst, preventing it from participating in further reactions. An aqueous workup is necessary to break this complex and isolate the ketone product.

Q4: Can carbocation rearrangements occur during the synthesis of this compound via Friedel-Crafts acylation?

A4: A significant advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements. The acylium ion formed during the reaction is stabilized by resonance and does not rearrange.[4][6][7] This allows for the direct introduction of a straight-chain acyl group without isomerization, leading to a more predictable product distribution.

Q5: What are the key parameters that influence the reaction kinetics of this synthesis?

A5: The primary factors affecting the reaction rate and yield are:

  • Temperature: Higher temperatures generally increase the reaction rate but may also promote the formation of side products.

  • Catalyst Concentration: The concentration of the Lewis acid catalyst directly impacts the rate of formation of the electrophilic acylium ion.

  • Reactant Concentrations: The concentrations of the substrate and acylating agent will influence the reaction kinetics according to the rate law of the reaction.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst (e.g., hydrated AlCl₃).2. Insufficient reaction time or temperature.3. Deactivated starting material.4. Impure reagents or solvents.1. Use fresh, anhydrous Lewis acid catalyst and handle it under inert atmosphere.2. Monitor the reaction progress by TLC or GC-MS and adjust time/temperature accordingly.3. Ensure the starting material is free of deactivating groups.4. Use freshly distilled and dried solvents and reagents.
Formation of Multiple Products (Isomers) 1. Isomerization of the starting material under reaction conditions.2. Non-selective acylation at different positions if the substrate has multiple reactive sites.1. Use a highly pure starting material.2. Optimize reaction conditions (e.g., lower temperature) to favor the desired isomer. Analyze the product mixture using GC-MS to identify isomers.[8]
Polyacylation (Formation of Di- or Tri-acylated Products) Although less common in acylation due to the deactivating nature of the ketone product, it can occur with highly activated substrates.Friedel-Crafts acylation is generally self-limiting as the ketone product is less reactive than the starting material.[1] If polyacylation is observed, consider using a milder catalyst or a less reactive acylating agent.
Difficult Product Isolation / Emulsion during Workup The formation of a stable complex between the ketone product and the Lewis acid can lead to emulsions during aqueous workup.Instead of quenching the reaction with ice, use a dilute acid solution (e.g., 3M HCl) to decompose the complex before extraction.[9]
Product is an Oily Residue Instead of a Crystalline Solid Presence of impurities, isomeric byproducts, or residual solvent.Purify the crude product by vacuum distillation or column chromatography. Confirm purity using GC-MS and NMR spectroscopy.

Experimental Protocols

Method 1: Friedel-Crafts Acylation of 1,1-Dimethylcyclohexane (Representative Protocol)

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1,1-Dimethylcyclohexane

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add 1,1-dimethylcyclohexane (1.0 equivalent) to the dropping funnel with some anhydrous DCM.

  • Add acetyl chloride (1.05 equivalents) to the stirred suspension of AlCl₃ in DCM dropwise over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition of acetyl chloride, add the solution of 1,1-dimethylcyclohexane from the dropping funnel dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench the reaction by the dropwise addition of 3M HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 3M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Intramolecular Cyclization (Alternative Route)

This method is based on a literature procedure for a similar compound.

Materials:

  • 5,5-dimethyl-8-p-toluenesulfonyloxyoctan-2-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,2-dimethoxyethane (DME), anhydrous

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous DME.

  • Add a solution of 5,5-dimethyl-8-p-toluenesulfonyloxyoctan-2-one (1.0 equivalent) in anhydrous DME to the sodium hydride suspension dropwise at room temperature.

  • After the addition, heat the reaction mixture to 80°C and stir for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with ethanol followed by water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by vacuum distillation.

Quantitative Data

The following table presents hypothetical but realistic kinetic data for the Friedel-Crafts acylation of 1,1-dimethylcyclohexane with acetyl chloride, catalyzed by AlCl₃ in DCM. This data illustrates how reaction parameters can influence the rate and yield.

Run Temperature (°C) [1,1-Dimethylcyclohexane] (M) [Acetyl Chloride] (M) [AlCl₃] (M) Initial Rate (M/s) Yield (%) after 2h
100.50.550.61.5 x 10⁻⁴65
2250.50.550.64.5 x 10⁻⁴85
340 (reflux)0.50.550.69.8 x 10⁻⁴80 (increased byproducts)
4250.250.550.62.2 x 10⁻⁴82
5250.50.280.62.3 x 10⁻⁴70 (incomplete conversion)
6250.50.550.32.1 x 10⁻⁴55

Visualizations

Reaction Pathway: Friedel-Crafts Acylation

G cluster_activation Catalyst Activation cluster_acylation Acylation Step cluster_workup Workup AcCl Acetyl Chloride Acylium Acylium Ion [CH3CO]+ AcCl->Acylium + AlCl3 AlCl3 AlCl3 AlCl3->Acylium AlCl4 [AlCl4]- DMC 1,1-Dimethyl- cyclohexane Intermediate Sigma Complex (Carbocation Intermediate) DMC->Intermediate + Acylium Ion Ketone_Complex Ketone-AlCl3 Complex Intermediate->Ketone_Complex - H+ Product 3,3-Dimethylcyclohexyl methyl ketone Ketone_Complex->Product + H2O H2O H2O / H+ H2O->Product

Caption: Proposed reaction pathway for the Friedel-Crafts acylation synthesis.

Experimental Workflow

G A Reaction Setup (Inert Atmosphere) B Addition of Reagents (0°C) A->B C Reaction Monitoring (TLC / GC-MS) B->C D Aqueous Workup (Quenching & Extraction) C->D E Drying and Concentration D->E F Purification (Vacuum Distillation) E->F G Product Characterization (GC-MS, NMR) F->G

Caption: General experimental workflow for the synthesis of the target ketone.

References

Technical Support Center: Purification of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3,3-Dimethylcyclohexyl methyl ketone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Disclaimer: Direct experimental data for the purification of this compound is limited in publicly available literature. Therefore, the protocols and data presented here are based on established methods for structurally similar compounds, particularly alkyl-substituted cyclohexanones, and should be adapted as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically prepared this compound?

A1: Common impurities largely depend on the synthetic route employed. A frequent method for synthesizing this compound is the catalytic hydrogenation of its unsaturated precursor, 1-(3,3-dimethylcyclohex-1-en-1-yl)ethan-1-one.[1] Potential impurities from this process include:

  • Unreacted starting material: 1-(3,3-dimethylcyclohex-1-en-1-yl)ethan-1-one.

  • Hydrogenation byproducts: Isomeric forms of the target molecule or over-reduced products such as the corresponding alcohol.

  • Catalyst residues: Traces of the hydrogenation catalyst (e.g., palladium on carbon).

  • Solvent residues: Residual solvents used in the reaction or workup.

Q2: Which purification techniques are most effective for removing these impurities?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Fractional Vacuum Distillation: This is highly effective for separating the target ketone from less volatile impurities, such as unreacted starting material with a higher boiling point, and more volatile impurities like solvent residues. Given the relatively high boiling point of this compound (approximately 202.8 °C at atmospheric pressure), vacuum distillation is recommended to prevent thermal degradation.[2]

  • Column Chromatography: This technique is useful for separating the target compound from impurities with different polarities, such as isomeric byproducts or the corresponding alcohol.

  • Recrystallization of a Derivative: In cases where distillation or chromatography are not sufficiently effective, the ketone can be converted to a crystalline derivative, such as a semicarbazone. This derivative can then be purified by recrystallization, followed by hydrolysis to regenerate the pure ketone.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. This technique separates the components of a mixture and provides mass spectra for each, allowing for their identification and quantification. A high-purity sample should show a single major peak corresponding to the target compound.

Troubleshooting Guides

Fractional Vacuum Distillation

This guide addresses common issues encountered during the fractional vacuum distillation of this compound.

TroubleshootingDistillation start Distillation Issue issue1 No Distillate Collected start->issue1 Problem issue2 Bumping or Unstable Boiling start->issue2 Problem issue3 Poor Separation of Fractions start->issue3 Problem issue4 Product is Contaminated start->issue4 Problem sub_issue1_1 Check Vacuum Seal issue1->sub_issue1_1 sub_issue1_2 Check Heating Temperature issue1->sub_issue1_2 sub_issue1_3 Check for Blockages issue1->sub_issue1_3 sub_issue2_1 Check Stirring issue2->sub_issue2_1 sub_issue2_2 Check for Hot Spots issue2->sub_issue2_2 sub_issue3_1 Check Distillation Rate issue3->sub_issue3_1 sub_issue3_2 Check Column Packing/Insulation issue3->sub_issue3_2 sub_issue4_1 Cross-Contamination issue4->sub_issue4_1 sub_issue4_2 Inadequate Separation issue4->sub_issue4_2 solution1_1 Ensure all joints are properly sealed and greased. sub_issue1_1->solution1_1 solution1_2 Increase mantle temperature gradually. Use a nomograph to estimate boiling point at the current pressure. sub_issue1_2->solution1_2 solution1_3 Ensure condenser and receiving flask are not blocked. sub_issue1_3->solution1_3 solution2_1 Ensure magnetic stir bar is spinning adequately. Do not use boiling chips for vacuum distillation. sub_issue2_1->solution2_1 solution2_2 Use a heating mantle with sand or an oil bath for even heating. sub_issue2_2->solution2_2 solution3_1 Distill slowly (1-2 drops per second) to allow for proper equilibration on the column. sub_issue3_1->solution3_1 solution3_2 Use a fractionating column with appropriate theoretical plates and insulate it to maintain the temperature gradient. sub_issue3_2->solution3_2 solution4_1 Ensure collection flasks are clean and changed at the correct temperature intervals. sub_issue4_1->solution4_1 solution4_2 Refer to 'Poor Separation of Fractions' solutions. sub_issue4_2->solution4_2

Caption: Troubleshooting flowchart for fractional vacuum distillation.

Column Chromatography

This guide addresses common issues encountered during the column chromatography purification of this compound.

TroubleshootingChromatography start Chromatography Issue issue1 Poor Separation start->issue1 Problem issue2 Slow or No Elution start->issue2 Problem issue3 Cracked or Channeled Column start->issue3 Problem issue4 Compound Tailing start->issue4 Problem sub_issue1_1 Incorrect Solvent System issue1->sub_issue1_1 sub_issue1_2 Overloading the Column issue1->sub_issue1_2 sub_issue2_1 Column Packed too Tightly issue2->sub_issue2_1 sub_issue2_2 Inappropriate Solvent Viscosity issue2->sub_issue2_2 sub_issue3_1 Improper Packing issue3->sub_issue3_1 sub_issue3_2 Solvent Polarity Change too Rapid issue3->sub_issue3_2 sub_issue4_1 Sample Overload issue4->sub_issue4_1 sub_issue4_2 Interactions with Silica issue4->sub_issue4_2 solution1_1 Optimize the solvent system using TLC. A good starting point for ketones is a hexane/ethyl acetate mixture. sub_issue1_1->solution1_1 solution1_2 Use an appropriate amount of sample for the column size (typically 1-5% of the silica gel weight). sub_issue1_2->solution1_2 solution2_1 Repack the column, ensuring the silica gel is a consistent slurry. Apply gentle pressure to settle, but do not compact excessively. sub_issue2_1->solution2_1 solution2_2 Ensure the chosen solvent system is not too viscous. If necessary, apply positive pressure (flash chromatography). sub_issue2_2->solution2_2 solution3_1 Pack the column carefully to ensure a homogenous stationary phase. Allow the silica to settle evenly. sub_issue3_1->solution3_1 solution3_2 When running a gradient elution, increase the polarity of the solvent system gradually. sub_issue3_2->solution3_2 solution4_1 Refer to 'Overloading the Column' solution. sub_issue4_1->solution4_1 solution4_2 Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. sub_issue4_2->solution4_2

Caption: Troubleshooting flowchart for column chromatography.

Experimental Protocols

Fractional Vacuum Distillation

Objective: To purify this compound from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum source (vacuum pump or water aspirator) with a trap

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Vacuum grease

  • Clamps and stands

Procedure:

  • Assembly: Assemble the fractional distillation apparatus as shown in standard laboratory manuals. Ensure all glassware is dry and free of cracks. Lightly grease all ground-glass joints to ensure a good vacuum seal.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Connect the vacuum source to the vacuum adapter through a cold trap. Turn on the vacuum and allow the pressure in the system to stabilize. A typical pressure for this type of distillation is in the range of 10-20 mmHg.

  • Heating and Distillation: Begin stirring and gradually heat the distillation flask using the heating mantle.

  • Collecting Fractions:

    • Forerun: Collect any low-boiling impurities (e.g., residual solvent) in the first receiving flask. The temperature will rise and then plateau during the distillation of this fraction.

    • Main Fraction: Once the forerun has been collected, the temperature may drop slightly before rising again to the boiling point of the product at the given pressure. Change the receiving flask to collect the pure this compound. The boiling point should remain relatively constant during the collection of this fraction.

    • Residue: Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown: Turn off the heating and allow the apparatus to cool to room temperature. Carefully and slowly vent the system to atmospheric pressure before turning off the vacuum source.

Column Chromatography

Objective: To separate this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10 v/v).

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Begin collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Purity Analysis

The purity of the final product should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). A successful purification will result in a chromatogram with a single major peak corresponding to this compound. The mass spectrum of this peak should be consistent with the expected fragmentation pattern of the molecule.

Data Summary

The following table summarizes the expected outcomes for the purification of this compound.

Purification MethodTypical Impurities RemovedExpected PurityAdvantagesDisadvantages
Fractional Vacuum Distillation Solvents, high-boiling starting materials, some isomeric byproducts with different boiling points.>98%[3][4]Good for large quantities, effective for separating compounds with different boiling points.Not effective for separating compounds with similar boiling points, potential for thermal degradation if not performed under vacuum.
Column Chromatography Polar impurities (e.g., alcohols), non-polar impurities, some isomeric byproducts.>99%High resolution for separating compounds with different polarities.Can be time-consuming and requires significant amounts of solvent for large-scale purifications.
Recrystallization of Semicarbazone A wide range of impurities that do not form crystalline derivatives or have different solubilities.>99.5%Can achieve very high purity.Requires an additional reaction step and subsequent hydrolysis, which can lower the overall yield.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of this compound synthesized via hydrogenation.

ExperimentalWorkflow start Crude Product (from Hydrogenation) distillation Fractional Vacuum Distillation start->distillation Primary Purification analysis1 GC-MS Analysis distillation->analysis1 chromatography Column Chromatography analysis2 GC-MS Analysis chromatography->analysis2 analysis1->chromatography Purity <98% pure_product Pure 3,3-Dimethylcyclohexyl methyl ketone analysis1->pure_product Purity >98% analysis2->pure_product Purity >99% further_purification Further Purification Needed analysis2->further_purification Purity <99%

Caption: General experimental workflow for purification.

References

Validation & Comparative

A Comparative Analysis of 3,3-Dimethylcyclohexyl Methyl Ketone Isomers: A Theoretical and Physicochemical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isomers of 3,3-dimethylcyclohexyl methyl ketone, a compound with potential applications in various fields of chemical research. Due to a lack of published experimental data on the separated isomers, this analysis is primarily based on fundamental principles of stereochemistry and conformational analysis. The commercially available form of this ketone is typically a racemic mixture, implying the presence of multiple stereoisomers.

Physicochemical Properties of the Isomeric Mixture

The following table summarizes the known physical and chemical properties of this compound, presented as a mixture of its isomers.

PropertyValue
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless liquid
Boiling Point 202.8 °C at 760 mmHg
Density 0.875 g/cm³
Refractive Index 1.437
Flash Point 82 °C
LogP 2.79

Stereoisomerism in this compound

This compound, also known as 1-acetyl-3,3-dimethylcyclohexane, possesses a chiral center at the carbon atom to which the acetyl group is attached (C1). This gives rise to the existence of enantiomers (R and S isomers). Furthermore, the substitution pattern on the cyclohexane ring allows for the possibility of diastereomers, specifically cis and trans isomers, based on the relative orientation of the acetyl group and a reference methyl group. However, due to the gem-dimethyl substitution at the 3-position, the concept of cis and trans isomerism in this specific molecule relates to the orientation of the acetyl group relative to the plane of the ring in its chair conformations.

The stereochemical relationships between the possible isomers are depicted in the following diagram.

G cluster_0 This compound cluster_1 Enantiomers racemic Racemic Mixture (Commercial Product) R_isomer (R)-3,3-Dimethylcyclohexyl methyl ketone racemic->R_isomer contains S_isomer (S)-3,3-Dimethylcyclohexyl methyl ketone racemic->S_isomer contains R_isomer->S_isomer enantiomers

Caption: Stereochemical relationship of this compound isomers.

Theoretical Conformational Analysis

The stability of the stereoisomers of this compound is dictated by the principles of conformational analysis of substituted cyclohexanes. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. Substituents on the ring can occupy either axial or equatorial positions.

For 1-acetyl-3,3-dimethylcyclohexane, the key determinant of stability for any given stereoisomer is the steric strain arising from 1,3-diaxial interactions. The acetyl group is bulkier than a hydrogen atom. Therefore, the conformer where the acetyl group occupies an equatorial position is predicted to be significantly more stable than the conformer where it is in an axial position.

The conformational equilibrium for a generic monosubstituted cyclohexane is illustrated below. For this compound, the equilibrium would strongly favor the conformer with the equatorial acetyl group.

G Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip

Caption: Conformational equilibrium of a substituted cyclohexane.

Predicted Stability of Isomers

Based on these principles, we can predict the relative stabilities of the cis and trans conformers of the R and S enantiomers. In this context, cis and trans would refer to the relationship between the acetyl group and the axial/equatorial positions. The conformer with the equatorial acetyl group will always be the more stable one. The energy difference between the axial and equatorial conformers for an acetyl group on a cyclohexane ring is approximately 1.0-1.5 kcal/mol, favoring the equatorial position.

Experimental Protocols: A General Approach

As no specific experimental data for the separated isomers of this compound is publicly available, this section outlines general experimental protocols that would be necessary for a comprehensive comparative analysis.

Isomer Separation
  • Chiral High-Performance Liquid Chromatography (HPLC): To separate the (R) and (S) enantiomers, a chiral stationary phase (e.g., polysaccharide-based) would be employed. The mobile phase would be optimized (e.g., a mixture of hexane and isopropanol) to achieve baseline separation.

  • Gas Chromatography (GC): Diastereomers, if they can be formed (e.g., through derivatization with a chiral reagent), could potentially be separated on a standard capillary GC column. Chiral GC columns could also be used for the direct separation of enantiomers.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift and coupling constants of the proton attached to C1 would differ between the axial and equatorial conformers. An axial proton typically resonates at a higher field (lower ppm) and exhibits larger coupling constants with neighboring axial protons compared to an equatorial proton.

    • ¹³C NMR: The chemical shift of C1 and adjacent carbons would also be sensitive to the stereochemistry.

  • Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency might show slight variations between isomers due to different steric environments.

  • Mass Spectrometry (MS): While mass spectra of stereoisomers are often identical, fragmentation patterns might show subtle differences upon careful analysis.

Biological Activity Screening

Should this compound be investigated for biological activity, it would be crucial to test the individual, separated isomers. Stereoisomers often exhibit different pharmacological and toxicological profiles. A general workflow for such a screening is presented below.

G cluster_0 Biological Activity Screening Workflow start Separated Isomers (R, S, cis, trans) assay In vitro Assays (e.g., enzyme inhibition, receptor binding) start->assay dose_response Dose-Response Curves assay->dose_response ic50 Determine IC50/EC50 dose_response->ic50 in_vivo In vivo Studies (if promising) ic50->in_vivo end Comparative Activity Profile ic50->end in_vivo->end

Caption: General workflow for comparing the biological activity of isomers.

Conclusion

While a comprehensive experimental comparison of the isomers of this compound is currently absent from the scientific literature, a theoretical analysis based on established principles of stereochemistry provides a strong predictive framework. The key differentiating factor among the conformers of its stereoisomers is the energetic preference for the acetyl group to occupy an equatorial position on the cyclohexane ring. Future research involving the separation and individual characterization of these isomers is necessary to validate these theoretical predictions and to fully elucidate their respective properties and potential applications. Researchers in drug development should be particularly mindful of the potential for stereoisomers to exhibit significantly different biological activities.

Comparative Guide to Analytical Methods for the Quantification of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3,3-Dimethylcyclohexyl methyl ketone. Due to the limited availability of published validated methods for this specific analyte, this document presents a comparison of two common and highly applicable techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA). The performance data and protocols are based on established analytical validation principles and data from structurally similar compounds.

Method Comparison

The choice of analytical method for this compound will depend on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance parameters for two proposed methods.

Table 1: Comparison of GC-FID and HPLC-PDA Method Performance Parameters

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mL
Typical Run Time 10 - 15 minutes8 - 12 minutes
Primary Advantages High resolution for volatile compounds, robust and reliable.Suitable for less volatile samples, non-destructive.
Primary Disadvantages Requires sample volatility, potential for thermal degradation.Lower sensitivity for compounds without a strong chromophore.

Experimental Protocols

Detailed methodologies for the proposed GC-FID and HPLC-PDA methods are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is well-suited for the analysis of volatile ketones like this compound.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 220 °C.

    • Hold: 2 minutes at 220 °C.

  • Detector Temperature: 300 °C.

  • Data Acquisition: Peak area integration.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at three different concentrations.

Method 2: High-Performance Liquid Chromatography-Photodiode Array (HPLC-PDA)

While ketones do not possess a strong chromophore, HPLC-PDA can be a viable alternative, particularly for samples in complex matrices.[1]

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and photodiode array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). For Mass-Spec (MS) compatible applications, the phosphoric acid that might be used for pH adjustment should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 5 - 200 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

3. Validation Parameters:

  • Linearity, Accuracy, and Precision: Follow the same procedures as outlined for the GC-FID method.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

ValidationWorkflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C H Robustness A->H F Limit of Detection (LOD) B->F G Limit of Quantification (LOQ) B->G D Accuracy C->D E Precision (Repeatability & Intermediate) C->E J Validated Method D->J E->J F->J G->J H->J I System Suitability I->A I->J

Caption: Workflow for analytical method validation.

This guide provides a foundational comparison of potential analytical methods for this compound. The provided protocols and validation parameters should be adapted and rigorously tested for specific applications and sample types to ensure reliable and accurate results.

References

Cross-Validation of 3,3-Dimethylcyclohexyl Methyl Ketone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of 3,3-Dimethylcyclohexyl methyl ketone, this guide provides a comprehensive comparison of two robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and offers a visual representation of the cross-validation workflow.

Comparative Analysis of Quantification Methods

The selection of an optimal analytical method hinges on various factors including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of GC-MS and HPLC-UV for the quantification of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DNPH Derivatization
Linearity (R²) > 0.998> 0.997
Accuracy (% Recovery) 95-105%92-108%
Precision (% RSD) < 5%< 8%
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL3 ng/mL
Sample Throughput ModerateHigh
Selectivity High (based on mass-to-charge ratio)Moderate (based on chromatographic separation and UV absorbance)
Derivatization Required NoYes (with 2,4-Dinitrophenylhydrazine)

Experimental Protocols

Detailed methodologies for both the primary (GC-MS) and the comparative (HPLC-UV) methods are provided below.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the direct quantification of the volatile compound this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent such as ethyl acetate to a final concentration within the calibration range.

  • An internal standard (e.g., 3-methylcyclohexanone) should be added to the sample and calibration standards to correct for injection volume variations.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 154, 139, 97).

3. Data Analysis:

  • Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Alternative Method: HPLC-UV with Derivatization

1. Derivatization Procedure:

  • To an aliquot of the sample or standard solution in acetonitrile, add an excess of 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidic acetonitrile).

  • Heat the mixture at 60°C for 30 minutes to form the this compound-DNPH hydrazone.

  • Cool the solution to room temperature and dilute with the mobile phase to a suitable concentration.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 360 nm.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve constructed from derivatized standards of known concentrations.

Methodology Visualization

The following diagrams illustrate the experimental workflow for the cross-validation of this compound quantification.

Cross-Validation Workflow for this compound Quantification cluster_sample Sample Handling cluster_gcms Primary Method: GC-MS cluster_hplc Alternative Method: HPLC-UV cluster_validation Cross-Validation Sample Test Sample Prep Sample Preparation (Dilution, Internal Standard Addition) Sample->Prep GCMS_Analysis GC-MS Analysis Prep->GCMS_Analysis Deriv DNPH Derivatization Prep->Deriv GCMS_Data GC-MS Data Acquisition GCMS_Analysis->GCMS_Data GCMS_Quant Quantification (GC-MS) GCMS_Data->GCMS_Quant Compare Comparison of Results (Accuracy, Precision, Linearity) GCMS_Quant->Compare HPLC_Analysis HPLC-UV Analysis Deriv->HPLC_Analysis HPLC_Data HPLC-UV Data Acquisition HPLC_Analysis->HPLC_Data HPLC_Quant Quantification (HPLC-UV) HPLC_Data->HPLC_Quant HPLC_Quant->Compare Report Final Report Compare->Report

Caption: Workflow for the cross-validation of this compound quantification.

Signaling Pathway of Analytical Method Selection cluster_input Initial Considerations cluster_decision Method Selection cluster_output Chosen Method Req Analytical Requirement (e.g., High Sensitivity) Decision1 High Selectivity Needed? Req->Decision1 Matrix Sample Matrix (e.g., Complex, Clean) Matrix->Decision1 GCMS GC-MS Decision1->GCMS Yes HPLC HPLC-UV (with Derivatization) Decision1->HPLC No

Caption: Decision pathway for selecting an analytical method for ketone quantification.

References

A Comparative Olfactory Analysis of 3,3-Dimethylcyclohexyl Methyl Ketone and Other Select Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the odor profile of 3,3-Dimethylcyclohexyl methyl ketone, a significant molecule in fragrance chemistry, with other commercially relevant ketones. The following sections detail the olfactory characteristics, available quantitative sensory data, and the experimental protocols used for their determination, offering a valuable resource for research and development in the fields of perfumery, sensory science, and pharmacology.

Comparative Odor Profile of Selected Ketones

The olfactory characteristics of ketones are diverse, ranging from fruity and floral to woody and musky notes. This compound, often referred to as "woody ketone" or by its trade name Herbac, presents a distinctively powerful and complex scent. The following table summarizes its odor profile alongside a selection of other ketones, highlighting the diversity within this class of organic compounds. While extensive research has been conducted on the qualitative aspects of these fragrances, quantitative data such as odor detection thresholds are not uniformly available for all compounds.

Ketone NameCAS NumberCommon Name(s)Odor ProfileOdor Threshold (in air)
This compound25304-14-7Woody Ketone, HerbacPowerful, woody, herbal, cedar leaf, thujonic, minty, with camphor, earthy, and eucalyptus nuances.[1]Not available
1-(3,3-dimethyl-1-cyclohexen-1-yl)-ethanone22463-19-0Armoise oil.Not available
1-(3,3-dimethylcyclohexyl)-4-penten-1-one56973-87-6Green, galbanum, fruity, pineapple, herbal, balsamic, fir needle.Not available
Methyl Isobutyl Ketone108-10-1MIBKThe mean odor detection threshold for MIBK is 10 ppm.[2]10 ppm[2]
2-Octanone111-13-7Methyl hexyl ketoneFruity, with blue and parmesan cheese-like notes and mushroom and dairy nuances.Not available
α-Ionone127-41-3Violet, powdery, and floral with a woody aspect.Not available
β-Ionone14901-07-6Softer and sweeter than α-ionone, with a more pronounced violet character, reminiscent of the natural flower.Not available
Damascenone23696-85-7Fruity and floral, often associated with sugared apple and rose notes.[3]Not available
Raspberry Ketone5471-51-2Sweet, fruity, and warm, characteristic of raspberries.Not available
Muscone541-91-3A key component of natural musk, with a powerful, persistent musky odor.Not available

Experimental Protocols for Odor Profile Analysis

The characterization of a fragrance's odor profile is a meticulous process that combines instrumental analysis with sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the cornerstone technique in this field, allowing for the separation of volatile compounds and their subsequent assessment by a trained human panel.

Gas Chromatography-Olfactometry (GC-O) Protocol

This protocol outlines the typical steps involved in a GC-O analysis for fragrance evaluation.

1. Sample Preparation:

  • Objective: To extract the volatile organic compounds (VOCs) from the sample matrix.

  • Methodology:

    • For liquid samples such as essential oils or fragrance compounds, a direct injection of a diluted solution (e.g., in ethanol) can be performed.

    • For solid or complex matrices, headspace sampling is often employed. This involves placing the sample in a sealed vial and heating it to allow the volatile compounds to partition into the headspace gas. A sample of this gas is then injected into the GC.

    • Solid-Phase Microextraction (SPME) is another common technique where a coated fiber is exposed to the sample's headspace to adsorb the VOCs, which are then thermally desorbed in the GC inlet.

2. Gas Chromatographic Separation:

  • Objective: To separate the individual volatile compounds in the sample based on their physicochemical properties.

  • Instrumentation: A gas chromatograph equipped with a capillary column is used. The choice of the column's stationary phase is critical and depends on the polarity of the analytes.

  • Typical Parameters:

    • Injector Temperature: Set high enough to ensure rapid volatilization of the sample without causing thermal degradation.

    • Carrier Gas: Typically helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. The program usually starts at a low temperature and gradually increases to a higher temperature.

3. Olfactometric Detection:

  • Objective: To detect and describe the odor of each compound as it elutes from the GC column.

  • Methodology:

    • The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and an olfactometry port.

    • A trained sensory panelist or a group of panelists sniffs the effluent from the olfactometry port.

    • The panelists record the retention time, duration, intensity, and a qualitative description of any detected odor.

    • Several GC-O methods can be employed:

      • Detection Frequency: A panel of assessors is used, and the number of panelists who detect an odor at a specific retention time is recorded.

      • Dilution to Threshold: The sample is serially diluted, and each dilution is analyzed to determine the highest dilution at which an odor can still be perceived. This provides a semi-quantitative measure of the odor's potency.

      • Time-Intensity: Panelists continuously rate the intensity of the perceived odor over time.

4. Data Analysis and Interpretation:

  • Objective: To correlate the sensory data with the chemical data to identify the key odor-active compounds.

  • Methodology:

    • The retention times of the detected odors are matched with the peaks in the chromatogram from the chemical detector.

    • A mass spectrometer is often used for the positive identification of the compounds.

    • The results are compiled to create an aromagram, which is a graphical representation of the odor-active compounds in the sample.

Visualizing Key Processes in Olfactory Science

To better understand the underlying mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium Odorant Odorant Molecule OR Odorant Receptor (GPCR) Odorant->OR 1. Binding G_olf G-protein (Gαolf) OR->G_olf 2. Activation AC Adenylate Cyclase G_olf->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG 5. Opening Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization 6. Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential 7. Signal Transduction

Caption: Olfactory Signaling Pathway

GCO_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Acquisition & Processing Sample Fragrance Sample Extraction Volatile Extraction (e.g., Headspace, SPME) Sample->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Split Column Effluent Split GC->Split MS Mass Spectrometry (MS) Identification Split->MS Odor_Port Olfactometry Port (Sniffing) Split->Odor_Port Chemical_Data Chemical Data (Chromatogram, Mass Spectra) MS->Chemical_Data Sensory_Data Sensory Data (Intensity, Descriptor, Duration) Odor_Port->Sensory_Data Correlation Data Correlation & Interpretation Sensory_Data->Correlation Chemical_Data->Correlation Aromagram Aromagram Generation Correlation->Aromagram

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow

References

A Comparative Analysis of the Biological Activity of 3,3-Dimethylcyclohexyl Methyl Ketone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the biological activities of 3,3-Dimethylcyclohexyl methyl ketone and its derivatives. This publication provides an objective analysis of performance, supported by experimental data, to inform future research and development.

Introduction

This compound, also known by its trade name Herbac®, is a synthetic fragrance ingredient valued for its characteristic scent. Beyond its use in the cosmetics industry, recent scientific investigations have begun to explore the broader biological activities of this and related cyclohexyl ketone structures. This guide provides a comparative overview of the known biological effects of this compound and its key analog, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone, with additional context from the broader class of cyclohexanone derivatives.

Chemical Structures

Caption: Chemical structures of the parent compound and its primary analog.

Comparative Biological Activity

The primary biological activity that has been directly compared between this compound and its 4-hydroxy analog is their antimicrobial efficacy. Toxicological data for the parent compound is also available, indicating a low potential for genotoxicity and skin sensitization.

Antimicrobial Activity

A key study investigated the microbial transformation of this compound by the fungus Aspergillus niger, which resulted in the production of its 4-hydroxy derivative, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone[1]. The antimicrobial activities of both the parent compound and its metabolite were then evaluated against a panel of pathogenic microorganisms.

The study concluded that the 4-hydroxy analog was "relatively more susceptible to the pathogens compared to the substrate"[1]. While specific Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature, both compounds were reported to have MICs greater than 250 μg/mL, suggesting moderate activity[2]. This indicates that the introduction of a hydroxyl group at the 4-position of the cyclohexane ring may enhance the antimicrobial properties of the parent molecule.

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismsActivity LevelReference
This compoundPanel of pathogenic microbesModerate (MIC > 250 μg/mL)[1][2]
1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanonePanel of pathogenic microbesModerate, relatively higher than parent (MIC > 250 μg/mL)[1][2]
Toxicological Profile

A safety assessment of 1-(3,3-dimethylcyclohexyl)ethan-1-one (another name for this compound) has been conducted, providing insights into its safety profile for use as a fragrance ingredient. The key findings from in vitro studies are summarized below.

Table 2: Toxicological Data for this compound

AssayResultConclusionReference
Genotoxicity (BlueScreen™ assay)Negative for cytotoxicity and genotoxicityLow concern for genotoxic potential[1]
Skin Sensitization-Low concern for skin sensitization[3]

These findings suggest that this compound has a favorable safety profile in these specific assays. Further research is needed to determine the toxicological profiles of its analogs.

Broader Context: Biological Activities of Cyclohexanone Derivatives

While direct comparative data for a wide range of this compound analogs is limited, research on the broader class of cyclohexanone and cyclohexenone derivatives reveals a spectrum of potential biological activities, including:

  • Anti-inflammatory and Analgesic Effects: Certain aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory and analgesic properties[4][5].

  • Anticancer Activity: Some cyclohexenone derivatives have been investigated for their potential as anticancer agents[6].

  • μ-opioid Receptor Antagonism: Naltrexone-derived analogs featuring a cyclohexyl core have been synthesized and evaluated for their antagonist activity at the μ-opioid receptor[7].

This broader context suggests that the this compound scaffold could be a promising starting point for the development of novel therapeutic agents with diverse biological targets.

Experimental Protocols

Microbial Transformation

The biotransformation of this compound was carried out using the fungus Aspergillus niger. The general workflow for such an experiment is outlined below.

G

Caption: General workflow for the microbial transformation of a substrate.

A detailed protocol would involve preparing a suitable culture medium for Aspergillus niger, inoculating it with the fungal spores, and adding the substrate (this compound) after a period of initial growth. The culture is then incubated for several days, after which the broth and mycelium are separated. The metabolites are extracted from the broth using an organic solvent, and the resulting extract is purified using techniques like column chromatography to isolate the transformed product. The structure of the purified metabolite is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS)[1].

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is typically determined using broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

G prep prep inoculate inoculate prep->inoculate incubate incubate inoculate->incubate observe observe incubate->observe determine determine observe->determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In this method, serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under conditions suitable for the growth of the microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[8].

Conclusion and Future Directions

The available data indicates that this compound possesses a favorable safety profile and moderate antimicrobial activity. Its 4-hydroxy analog demonstrates potentially enhanced antimicrobial properties, highlighting the importance of structure-activity relationship studies for this class of compounds.

Future research should focus on:

  • Quantitative Antimicrobial Studies: Determining the specific MIC values for this compound and its 4-hydroxy analog against a broader range of clinically relevant microorganisms.

  • Synthesis and Evaluation of New Analogs: The synthesis of a wider variety of analogs with modifications to the cyclohexyl ring and the ketone side chain to explore the structure-activity landscape for different biological targets.

  • Investigation of Other Biological Activities: Screening this compound and its analogs for other potential therapeutic activities, such as anti-inflammatory, analgesic, and anticancer effects, based on the activities observed in the broader class of cyclohexanone derivatives.

This comprehensive approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Performance of 3,3-Dimethylcyclohexyl Methyl Ketone in Diverse Fragrance Applications: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of 3,3-Dimethylcyclohexyl methyl ketone, a key ingredient in modern perfumery, reveals its versatile performance across various fragrance bases. Known for its potent woody, herbal, and cedar-like aroma, this ketone, commercially often referred to as Herbac, demonstrates notable stability and olfactory contribution in products ranging from fine fragrances to household cleaners. This guide provides a comparative analysis of its performance against other common woody fragrance molecules, supported by available data and standardized experimental protocols for fragrance evaluation.

Comparative Performance Analysis

To contextualize the performance of this compound, a comparison with established woody fragrance ingredients is essential. The following table summarizes key performance indicators based on manufacturer technical data and publicly available studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, this table represents a consolidation of available data from various sources.

Fragrance IngredientChemical ClassOdor ProfileSubstantivity (on skin/blotter)Performance Rating in Ethanol BasePerformance Rating in Candle WaxPerformance Rating in Lotion BaseStability in Soap
This compound (Herbac) KetonePowerful, woody, herbal, cedar, thujonic, minty[1]< 3 hours[1]Excellent[1]Very Good[1]Good[1]Excellent[1]
Iso E Super KetoneSmooth, woody, ambergris-like with a velvety sensation[2][3]Long-lasting, acts as a fixative[4][5][6]ExcellentGoodExcellentGood
Cedarwood Oil (Virginia) Natural Essential OilDry, woody, balsamic[7]Good, often used as a base note for its fixative properties[6][8]GoodGood (light throw)[7]GoodModerate (can discolor)
Sandalwood Oil (Australian) Natural Essential OilRich, sweet, creamy, and woody[6]Excellent, very long-lasting[6]ExcellentGoodExcellentModerate (potential for discoloration)

Experimental Protocols

To ensure objective and reproducible evaluation of fragrance performance, standardized experimental protocols are crucial. The following sections detail methodologies for sensory and stability testing.

Sensory Evaluation: Odor Intensity and Longevity

Objective: To quantify the perceived intensity and duration of a fragrance material in a specific base over time.

Methodology:

  • Panel Selection: A trained sensory panel of at least 10 individuals is selected. Panelists are screened for olfactory acuity and their ability to discriminate and scale odor intensities.

  • Sample Preparation:

    • Ethanol Base: The fragrance material is diluted to a predetermined concentration (e.g., 5% in ethanol). 0.1 mL of the solution is applied to a standard fragrance blotter.

    • Lotion Base: The fragrance material is incorporated into an unscented lotion base at a specified concentration (e.g., 1%). A standardized amount (e.g., 0.5 g) is applied to a defined area on the forearm of each panelist.

    • Candle Base: The fragrance material is mixed into molten candle wax at a typical usage level (e.g., 6%). The wax is poured into standard containers and allowed to cure for at least 24 hours.

  • Evaluation Procedure:

    • Panelists evaluate the odor intensity at specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

    • For blotters and skin applications, panelists sniff the sample from a controlled distance.

    • For candles, the evaluation is conducted on both the unlit ("cold throw") and lit ("hot throw") candle in a well-ventilated, odor-free room.

    • Intensity is rated on a Labeled Magnitude Scale (LMS) or a numerical scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).

  • Data Analysis: The mean intensity scores at each time point are calculated. Longevity is determined as the time point at which the mean intensity score falls below a predetermined threshold.

SensoryEvaluationWorkflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Collection & Analysis Prep_Ethanol Ethanol Solution Eval_Blotter Blotter Application Prep_Ethanol->Eval_Blotter Prep_Lotion Lotion Base Eval_Skin Skin Application Prep_Lotion->Eval_Skin Prep_Candle Candle Wax Eval_Candle Candle Burning Prep_Candle->Eval_Candle Collect_Intensity Rate Intensity (Time Intervals) Eval_Blotter->Collect_Intensity Eval_Skin->Collect_Intensity Eval_Candle->Collect_Intensity Analyze_Data Calculate Mean Scores & Determine Longevity Collect_Intensity->Analyze_Data

Figure 1: Workflow for Sensory Evaluation of Fragrance Performance.

Physicochemical Stability Testing

Objective: To assess the stability of a fragrance material in different product bases under various environmental conditions.

Methodology:

  • Sample Preparation: The fragrance material is incorporated into the test bases (e.g., ethanol, lotion, soap, candle wax) at a typical use concentration. Control samples of the bases without the fragrance are also prepared.

  • Accelerated Aging Conditions: Samples are subjected to the following conditions for a period of up to 12 weeks:

    • Elevated Temperature: 40°C in an oven.

    • Refrigerated Temperature: 4°C.

    • Freeze-Thaw Cycles: 24 hours at -10°C followed by 24 hours at 25°C, repeated for three cycles.

    • Light Exposure: Continuous exposure to UV light in a light box.

    • A control sample is kept at ambient temperature (25°C) in the dark.

  • Evaluation Parameters: Samples are evaluated at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in:

    • Color: Visual assessment against the control.

    • Odor: Olfactory assessment by a trained evaluator for any changes from the initial scent profile.

    • pH: Measured using a pH meter for aqueous-based products.

    • Viscosity: Measured using a viscometer for lotions and liquid soaps.

    • Phase Separation: Visual inspection for any signs of emulsion instability.

  • Analytical Chemistry (Optional): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify the concentration of the fragrance material and identify any degradation products over time.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_conditions Accelerated Aging cluster_eval Evaluation Fragrance_Bases Incorporate Fragrance into Various Bases High_Temp 40°C Fragrance_Bases->High_Temp Low_Temp 4°C Fragrance_Bases->Low_Temp Freeze_Thaw Freeze-Thaw Cycles Fragrance_Bases->Freeze_Thaw UV_Exposure UV Light Fragrance_Bases->UV_Exposure Control 25°C (Dark) Fragrance_Bases->Control Assess_Properties Assess Color, Odor, pH, Viscosity High_Temp->Assess_Properties Low_Temp->Assess_Properties Freeze_Thaw->Assess_Properties UV_Exposure->Assess_Properties Control->Assess_Properties GC_MS GC-MS Analysis (Optional) Assess_Properties->GC_MS

References

Genotoxicity Assessment of 1-(3,3-dimethylcyclohexyl)ethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of the fragrance ingredient 1-(3,3-dimethylcyclohexyl)ethan-1-one and structurally related alternatives. The assessment is based on a comprehensive review of available safety evaluations and experimental data. While detailed quantitative results from proprietary studies are limited in the public domain, this guide summarizes the key findings and methodologies to support informed decision-making in research and product development.

Executive Summary

For comparative purposes, this guide includes an assessment of two alternative fragrance ingredients from the same chemical class of alkyl cyclic ketones: Acetyl cedrene and 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE). Similar to 1-(3,3-dimethylcyclohexyl)ethan-1-one, both Acetyl cedrene and OTNE have been assessed as non-genotoxic based on a range of in vitro and in vivo studies.

Comparative Genotoxicity Data

Table 1: Genotoxicity Profile of 1-(3,3-dimethylcyclohexyl)ethan-1-one

AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
BlueScreen™ HCHuman lymphoblastoid TK6 cellsWith and withoutNot specifiedNegative for genotoxicity and cytotoxicity[1]
Bacterial Reverse Mutation (Ames) Test (OECD 471)S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA)With and withoutUp to 5000 µ g/plate Negative[1]
In Vitro Micronucleus Test (OECD 487)Human lymphocytesWith and withoutUp to 449 µg/mLNegative (initial non-reproducible increase was not considered biologically relevant)[1]

Table 2: Genotoxicity Profile of Acetyl Cedrene

AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Bacterial Reverse Mutation (Ames) Test (OECD 471)S. typhimurium strainsWith and withoutNot specifiedNegative (initial slight increases were not reproducible)[2]
In Vitro Chromosome Aberration Test (OECD 473)Chinese Hamster Ovary (CHO) cellsWith and withoutUp to 2460 µg/mLNegative (a statistically significant increase was within historical control range and not considered biologically relevant)[2]

Table 3: Genotoxicity Profile of 1-(1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (OTNE)

AssayTest SystemMetabolic Activation (S9)Test ConditionsResult
Bacterial Reverse Mutation (Ames) TestS. typhimurium strainsWith and withoutNot specifiedNegative
In Vitro Mammalian Cell Gene Mutation TestNot specifiedNot specifiedNot specifiedNegative
In Vivo Micronucleus TestMouseNot applicableDermal applicationNegative

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test Strains: A set of bacterial strains with known mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon is used. These mutations render the bacteria unable to synthesize the respective amino acid.

  • Metabolic Activation: The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test substance, bacterial strains, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the solvent control.

In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • Cell Culture: Human lymphocytes or other suitable mammalian cell lines are cultured.

  • Exposure: Cells are exposed to various concentrations of the test substance, with and without metabolic activation (S9).

  • Cytokinesis Block: Cytochalasin B is added to block cell division at the cytokinesis stage, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

  • Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

BlueScreen™ HC Assay

This is a high-throughput screening assay that measures the induction of the GADD45a gene, which is involved in DNA damage response.

  • Test System: A human-derived TK6 cell line containing a reporter system linked to the GADD45a gene is used.

  • Exposure: Cells are exposed to the test substance in microplates.

  • Measurement: Genotoxicity is measured by the expression of a luciferase reporter gene, which produces a luminescent signal. Cytotoxicity is simultaneously measured by assessing cell density.

  • Evaluation: A dose-dependent increase in luminescence, corrected for cell density, indicates a genotoxic effect.

Visualizations

Experimental Workflow: Bacterial Reverse Mutation (Ames) Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Tester Strains start->prep_bacteria prep_s9 Prepare S9 Mix (for +S9 conditions) start->prep_s9 prep_test_article Prepare Test Article Dilutions start->prep_test_article mix_no_s9 Mix: Bacteria + Test Article prep_bacteria->mix_no_s9 mix_s9 Mix: Bacteria + Test Article + S9 prep_bacteria->mix_s9 prep_s9->mix_s9 prep_test_article->mix_no_s9 prep_test_article->mix_s9 plate_no_s9 Plate on Minimal Agar (-S9) mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar (+S9) mix_s9->plate_s9 incubate Incubate (48-72h at 37°C) plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Results (Compare to Control) count->evaluate end End evaluate->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Workflow: In Vitro Micronucleus Test

Micronucleus_Test_Workflow cluster_prep Preparation & Exposure cluster_processing Cell Processing cluster_analysis Analysis start Start culture_cells Culture Mammalian Cells start->culture_cells expose_cells Expose Cells to Test Article (±S9) culture_cells->expose_cells add_cyto_b Add Cytochalasin B (Cytokinesis Block) expose_cells->add_cyto_b harvest Harvest Cells add_cyto_b->harvest stain Stain Cells harvest->stain score_mn Score Micronuclei in Binucleated Cells stain->score_mn analyze_data Analyze Data vs. Control score_mn->analyze_data end End analyze_data->end

Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

Conclusion

References

A Comparative Guide to the Skin Sensitization Potential of 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the skin sensitization potential of the fragrance ingredient 3,3-Dimethylcyclohexyl methyl ketone against other commonly used fragrance compounds. The information is compiled from peer-reviewed literature and regulatory assessments, with a focus on presenting clear, comparative data and detailed experimental methodologies to support further research and safety assessments.

Executive Summary

While specific quantitative data from non-animal alternative tests like the Direct Peptide Reactivity Assay (DPRA) and the KeratinoSens™ assay for this compound are not publicly available, the overall assessment indicates a lack of sensitizing properties. For a comparative perspective, this guide presents available data for well-characterized fragrance allergens, including cinnamal, isoeugenol, and alpha-hexylcinnamaldehyde. These comparators represent a range of sensitization potencies, providing a benchmark against which the potential of this compound can be understood.

Data Presentation: Comparative Skin Sensitization Potential

The following table summarizes the available quantitative data from key skin sensitization assays for this compound and selected comparator fragrance ingredients.

Substance CAS Number Local Lymph Node Assay (LLNA) - EC3 Value (%) Direct Peptide Reactivity Assay (DPRA) - Cysteine/Lysine Depletion (%) KeratinoSens™ Assay - EC1.5 (µM) Sensitization Potential Classification
This compound 25304-14-7Not Available (Considered a non-sensitizer by RIFM)[1]Not AvailableNot AvailableNon-sensitizer (based on WoE)[1]
Cinnamal 104-55-20.2[3][4]High ReactivityPositiveStrong Sensitizer [3]
Isoeugenol 97-54-10.54[4]Moderate to High Reactivity[5][6]PositiveStrong Sensitizer [5][7]
alpha-Hexylcinnamaldehyde (HCA) 101-86-010.8[8]Low to Moderate Reactivity[9][10]Negative/BorderlineWeak to Moderate Sensitizer [10]
Lactic Acid 50-21-5> 50No ReactivityNegativeNon-sensitizer
Glycerol 56-81-5> 50No ReactivityNegativeNon-sensitizer

EC3: Estimated concentration of a test substance required to produce a three-fold increase in lymphocyte proliferation in the draining auricular lymph nodes compared to vehicle controls. EC1.5: Effective concentration for a 1.5-fold induction of luciferase activity in the KeratinoSens™ assay. WoE: Weight of Evidence.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are outlined below, based on OECD Test Guidelines.

Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to induce skin sensitization.

Principle: Sensitizing chemicals induce a primary proliferation of T-lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.

Procedure:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Administration: A minimum of three concentrations of the test substance, plus a vehicle control and a positive control, are applied to the dorsal surface of each ear of the mice for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter. The Stimulation Index (SI) is calculated for each treatment group by dividing the mean disintegrations per minute (DPM) per mouse by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is then interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that models the molecular initiating event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins.

Principle: The assay quantifies the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine, which are representative of nucleophilic sites in skin proteins.

Procedure:

  • Peptide Solutions: Standardized solutions of a cysteine-containing peptide and a lysine-containing peptide are prepared.

  • Incubation: The test chemical is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: The concentration of the remaining (unreacted) peptide is determined by high-performance liquid chromatography (HPLC) with UV detection.

  • Data Analysis: The percentage of peptide depletion is calculated for both the cysteine and lysine peptides. Based on the mean depletion, the substance is categorized into one of four reactivity classes: no, low, moderate, or high reactivity.

KeratinoSens™ Assay - OECD TG 442D

The KeratinoSens™ assay is an in vitro method that addresses the second key event in the skin sensitization adverse outcome pathway: the activation of keratinocytes.

Principle: Skin sensitizers can induce cytoprotective pathways in keratinocytes, such as the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of an ARE element. Activation of this pathway by a sensitizer leads to the production of luciferase, which can be measured.

Procedure:

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated.

  • Exposure: The cells are then exposed to a range of concentrations of the test substance for 48 hours.

  • Luminescence Measurement: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase expression is calculated relative to vehicle controls. A substance is considered a sensitizer if it induces a statistically significant fold induction of ≥ 1.5 at a concentration where cell viability is >70%. The EC1.5 value is the concentration at which a 1.5-fold induction is observed.

Mandatory Visualizations

Signaling Pathway: The Keap1-Nrf2 Pathway in Keratinocyte Activation

Caption: The Keap1-Nrf2 signaling pathway activated by skin sensitizers.

Experimental Workflow: Local Lymph Node Assay (LLNA)

LLNA_Workflow start Start dosing Days 1-3: Topical application of test substance to mouse ears start->dosing thymidine Day 5: Intravenous injection of ³H-methyl thymidine dosing->thymidine dissection 5 hours post-injection: Euthanize and excise draining lymph nodes thymidine->dissection cell_prep Prepare single-cell lymphocyte suspension dissection->cell_prep measurement Measure ³H-thymidine incorporation (DPM) via scintillation counting cell_prep->measurement analysis Calculate Stimulation Index (SI) and determine EC3 value measurement->analysis end End analysis->end

Caption: Workflow of the Local Lymph Node Assay (LLNA).

Experimental Workflow: Direct Peptide Reactivity Assay (DPRA)

DPRA_Workflow start Start prep Prepare solutions of test substance, cysteine peptide, and lysine peptide start->prep incubation Incubate test substance with each peptide for 24 hours at 25°C prep->incubation hplc Analyze samples by HPLC-UV to quantify remaining peptide incubation->hplc analysis Calculate % peptide depletion for cysteine and lysine hplc->analysis classification Classify reactivity based on mean peptide depletion analysis->classification end End classification->end

Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).

Experimental Workflow: KeratinoSens™ Assay

KeratinoSens_Workflow start Start seeding Seed KeratinoSens™ cells in 96-well plates start->seeding exposure Expose cells to various concentrations of the test substance for 48 hours seeding->exposure lysis Lyse cells to release intracellular components exposure->lysis luminescence Measure luciferase activity using a luminometer lysis->luminescence analysis Calculate fold induction of luciferase and determine EC1.5 value luminescence->analysis end End analysis->end

Caption: Workflow of the KeratinoSens™ Assay.

References

Comparative Environmental Fate of 3,3-Dimethylcyclohexyl Methyl Ketone and Alternative Ketone Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental fate of 3,3-Dimethylcyclohexyl methyl ketone against common alternative ketone solvents: cyclohexanone, methyl isobutyl ketone (MIBK), and isophorone. The information presented is collated from publicly available environmental safety assessments and scientific literature, with a focus on biodegradation, bioaccumulation, and ecotoxicity. All quantitative data is summarized for direct comparison, and relevant experimental protocols are detailed to aid in the interpretation and replication of these findings.

Quantitative Comparison of Environmental Fate Parameters

The following tables summarize key data points related to the environmental persistence, bioaccumulation potential, and aquatic toxicity of this compound and its alternatives.

Table 1: Biodegradation Data

CompoundTest MethodDurationResultClassification
This compound OECD 301D60 days69% degradationNot readily biodegradable
Cyclohexanone Not Specified--Readily biodegradable
Methyl Isobutyl Ketone (MIBK) OECD 301F28 days> 60% degradation[1]Readily biodegradable[2]
Isophorone Not Specified-Expected to biodegrade in soil, but data in water is lacking[3]Data Deficient

Table 2: Bioaccumulation Potential

CompoundParameterValueInterpretation
This compound BCF (Screening-level)38.39 L/kg[4]Low to moderate potential
Cyclohexanone Log P0.81[5]Low potential
Methyl Isobutyl Ketone (MIBK) Log Kow1.31[6]Low potential
BCF (Estimated)3[6]Low potential
Isophorone BCF (Measured)7[7]Low potential
Log BCF0.85[3]Low potential

Table 3: Aquatic Ecotoxicity

CompoundSpeciesEndpoint (96h LC50)Value
This compound FishLC5033.6 mg/L[4]
Cyclohexanone Not Specified-Low acute toxicity[8]
Methyl Isobutyl Ketone (MIBK) Not Specified-Low toxicity for aquatic organisms[9]
Isophorone Not Specified-Low acute toxicity[10]

Environmental Fate Pathways

The following diagram illustrates the primary environmental compartments and transformation processes affecting this compound upon its release into the environment.

cluster_environment Environmental Compartments cluster_processes Fate Processes cluster_product Released Substance Air Atmosphere Photodegradation Photodegradation Air->Photodegradation Water Water Water->Air Volatilization Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Soil Soil/Sediment Soil->Biodegradation Volatilization Volatilization Ketone 3,3-Dimethylcyclohexyl methyl ketone Ketone->Air Release Ketone->Water Release Ketone->Soil Release

Caption: Environmental fate pathways for this compound.

Experimental Protocols

Detailed methodologies for the key experimental tests cited in this guide are provided below for reference. These protocols are based on internationally recognized OECD guidelines.

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test is designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.

  • Principle : A solution or suspension of the test substance in a mineral medium is inoculated with a small number of microorganisms (typically from sewage treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature.[11] The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.[11]

  • Inoculum : Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Test Substance Concentration : Typically 2 mg/L.[11]

  • Incubation : The test bottles are incubated in the dark at 20-22°C for 28 days.[11]

  • Measurements : Dissolved oxygen is measured at the beginning of the test and at regular intervals (e.g., days 7, 14, 21, and 28).[11]

  • Data Analysis : The percentage biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD).

  • Pass Level : A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window during the 28-day test period.[12][13]

OECD 305: Bioaccumulation in Fish

This guideline describes procedures for characterizing the bioconcentration potential of substances in fish through aqueous or dietary exposure.

  • Principle : The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase.[14] During the uptake phase, a group of fish of a single species is exposed to the test substance at a constant concentration under flow-through conditions.[15] Subsequently, they are transferred to a substance-free medium for the depuration phase.[15]

  • Test Organism : A variety of fish species can be used, with Zebra fish (Danio rerio) being common.[16]

  • Uptake Phase : Typically lasts for 28 days, but can be extended if a steady state is not reached.[15] The concentration of the test substance in the water and in the fish (whole body or specific tissues) is measured at regular intervals.

  • Depuration Phase : Fish are transferred to clean water and the concentration of the test substance in the fish is monitored until it becomes insignificant.

  • Data Analysis : The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the mean concentration in the water during the uptake phase. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.[14]

OECD 203: Fish, Acute Toxicity Test

This test is designed to determine the median lethal concentration (LC50) of a substance to fish after a short-term exposure.

  • Principle : Fish are exposed to the test substance, typically for a period of 96 hours, in a static, semi-static, or flow-through system.[17][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[19]

  • Test Organism : Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

  • Test Conditions : The test is conducted at a constant temperature with a defined photoperiod (e.g., 12-16 hours of light).[20] At least five test concentrations in a geometric series are used.[19]

  • Endpoint : The primary endpoint is the LC50, which is the concentration of the substance estimated to be lethal to 50% of the test fish over the 96-hour period.[20] This is determined by plotting a concentration-response curve and using appropriate statistical methods.[21]

References

A Comparative Guide to Purity Assessment of Synthesized 3,3-Dimethylcyclohexyl Methyl Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of three common analytical techniques for assessing the purity of 3,3-Dimethylcyclohexyl methyl ketone: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity assessment depends on various factors, including the required level of sensitivity, the nature of potential impurities, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by chromatography and identification by mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Use Separation and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of the main component and impurities.Identification of functional groups and detection of gross impurities.
Sample Preparation Dilution in a volatile solvent. Derivatization may be required for certain impurities.Dissolution in a deuterated solvent. An internal standard is used for quantification.Neat liquid sample, thin film, or solution.
Limit of Detection (LOD) Low (ppm to ppb range for many impurities).Higher than GC-MS (typically >0.1% for impurities).[1]High (generally >1-5% for impurities).
Limit of Quantification (LOQ) Low (ppm to ppb range for many impurities).Higher than GC-MS (typically >0.5% for impurities).[1]High (generally >5% for impurities).
Accuracy High, with proper calibration.High, especially with an internal standard (qNMR). Can achieve accuracy and precision of 0.5% for the main component.[1]Lower for quantitative analysis, but can be improved with calibration. Accuracy of better than 0.5% has been demonstrated for some applications.[2]
Precision High (typically <5% RSD).High (typically <1% RSD for qNMR).Moderate, dependent on sample preparation and instrument stability.
Common Impurities Detected Unreacted starting materials (e.g., dimedone, 3,3-dimethylcyclohexanone), byproducts of the synthesis (e.g., isomers, oxidation products), and residual solvents.Structural isomers, related compounds with different proton or carbon environments, and residual solvents.Impurities with different functional groups (e.g., alcohols from reduction, carboxylic acids from oxidation).

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for each technique, which can be adapted for the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile and semi-volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized ketone in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass scan range: 40-400 amu.

  • Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities by integrating the peak areas and expressing them as a percentage of the total area.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized ketone into a clean, dry vial.

    • Accurately weigh a suitable internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) of known purity. The amount should be chosen to give a signal integral comparable to a well-resolved signal of the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation and accurate integration. A D1 of 30 seconds is often sufficient.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the synthesized product and to detect the presence of significant impurities with different functional groups.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: For a liquid sample like this compound, no specific preparation is needed for ATR-FTIR.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place a small drop of the neat liquid sample onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption band for the ketone carbonyl group (C=O), expected around 1715 cm⁻¹.

    • Look for the absence of characteristic bands of potential impurities, such as a broad O-H stretch around 3200-3600 cm⁻¹ which would indicate the presence of alcohol impurities, or a C=C stretch around 1650 cm⁻¹ which could indicate unsaturated byproducts.

    • Compare the obtained spectrum with a reference spectrum of pure this compound if available.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the analytical techniques.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_results Data Interpretation & Purity Determination Synthesized_Product Synthesized 3,3-Dimethylcyclohexyl methyl ketone GCMS GC-MS Analysis Synthesized_Product->GCMS NMR NMR Spectroscopy (qNMR) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR Impurity_Profile Impurity Profile (Qualitative & Quantitative) GCMS->Impurity_Profile Purity_Value Absolute Purity (%) NMR->Purity_Value Functional_Group_Verification Functional Group Verification FTIR->Functional_Group_Verification Final_Purity_Assessment Final Purity Assessment Impurity_Profile->Final_Purity_Assessment Purity_Value->Final_Purity_Assessment Functional_Group_Verification->Final_Purity_Assessment

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Technique_Relationship Logical Relationship of Analytical Techniques FTIR FTIR (Qualitative Screening) GCMS GC-MS (Separation & Identification of Impurities) FTIR->GCMS Suggests further separation needed NMR qNMR (Absolute Purity & Structural Confirmation) GCMS->NMR Identifies impurities for structural confirmation NMR->GCMS Confirms structure of separated components

Caption: Interrelationship between FTIR, GC-MS, and NMR for a thorough purity analysis.

References

Inter-Laboratory Comparison of 3,3-Dimethylcyclohexyl Methyl Ketone Analysis: A Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical techniques for the quantification of 3,3-Dimethylcyclohexyl methyl ketone: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The data presented is a synthesis from a simulated inter-laboratory study designed to evaluate the performance of these methods across multiple laboratories. This guide serves as a practical resource for selecting the appropriate analytical methodology and for understanding the expected performance parameters.

Quantitative Data Summary

An inter-laboratory study was simulated involving five laboratories tasked with quantifying this compound in a standardized sample. The study aimed to assess the accuracy, precision, and sensitivity of GC-MS and HPLC-UV methods.

Table 1: Inter-Laboratory Comparison of this compound Quantification by GC-MS

LaboratoryLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Lab 10.51.598.53.2
Lab 20.82.4101.24.5
Lab 30.61.899.13.8
Lab 41.03.097.95.1
Lab 50.72.1100.54.1
Average 0.72 2.16 99.44 4.14

Table 2: Inter-Laboratory Comparison of this compound Quantification by HPLC-UV (with DNPH derivatization)

LaboratoryLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (% RSD)
Lab 10.100.3399.24.8
Lab 20.150.50102.16.2
Lab 30.120.4098.85.5
Lab 40.200.6797.57.1
Lab 50.140.47100.95.9
Average 0.14 0.47 99.70 5.90

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard practices and form the basis for the simulated inter-laboratory study.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in methanol.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • An internal standard (e.g., d6-3,3-Dimethylcyclohexyl methyl ketone) is added to all standards and samples to a final concentration of 100 ng/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at a rate of 15°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for this compound and the internal standard are monitored.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

  • Linear regression is used to determine the concentration of the analyte in unknown samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Protocol

1. Derivatization and Sample Preparation:

  • A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.

  • Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • To each standard and sample, an excess of 2,4-dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile) is added.

  • The reaction is allowed to proceed at 40°C for 30 minutes to form the corresponding hydrazone derivative.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Gradient Program: Start with 50% acetonitrile, ramp to 90% acetonitrile over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm.

3. Data Analysis:

  • Quantification is based on the peak area of the DNPH derivative.

  • An external standard calibration curve is constructed by plotting peak area versus concentration.

  • Linear regression is used to calculate the concentration of the analyte in the samples.

Visualizations

Workflow for Inter-Laboratory Comparison

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N=5) cluster_2 Data Consolidation and Analysis A Preparation of Standardized Samples B Distribution to Participating Laboratories A->B C Sample Receipt and Storage B->C D Analysis by GC-MS and/or HPLC-UV C->D E Data Acquisition and Initial Processing D->E F Submission of Results to Coordinator E->F G Statistical Analysis (Accuracy, Precision, LOD, LOQ) F->G H Generation of Comparison Report G->H I Final Guide H->I Publication of Comparison Guide

Caption: Workflow of the simulated inter-laboratory comparison study.

Logical Comparison of Analytical Methods

G cluster_0 Gas Chromatography-Mass Spectrometry (GC-MS) cluster_1 High-Performance Liquid Chromatography (HPLC-UV) GCMS_char High Sensitivity High Selectivity Direct Analysis of Volatiles GCMS_adv Advantages GCMS_dis Disadvantages GCMS_adv_list Lower LOD/LOQ Structural Confirmation via Mass Spectrum GCMS_dis_list Higher Instrument Cost Requires Volatile and Thermally Stable Analytes HPLC_char Wide Applicability Robust and Reliable Requires Derivatization for Ketones HPLC_adv Advantages HPLC_dis Disadvantages HPLC_adv_list Lower Instrument Cost Suitable for Non-Volatile Compounds HPLC_dis_list Higher LOD/LOQ Derivatization Adds a Step and Potential for Error Analyte 3,3-Dimethylcyclohexyl methyl ketone Analyte->GCMS_char Analysis Method 1 Analyte->HPLC_char Analysis Method 2

Caption: Comparison of GC-MS and HPLC-UV for ketone analysis.

Safety Operating Guide

Proper Disposal of 3,3-Dimethylcyclohexyl Methyl Ketone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed operational and disposal plan for 3,3-Dimethylcyclohexyl methyl ketone (CAS No. 25304-14-7), ensuring that its management is conducted in a safe, compliant, and environmentally sound manner.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound. This compound is a skin and eye irritant and may cause respiratory irritation.[1][2] Prolonged exposure can lead to more severe health effects.[1] It is also a combustible liquid.[2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, away from heat, sparks, and open flames.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[1]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.

PropertyValue
Molecular Formula C10H18O[4][]
Molecular Weight 154.25 g/mol [][6]
Appearance Colorless to pale yellow liquid[1][]
Boiling Point 181 - 202.8 °C[2][4][]
Flash Point 66 - 82 °C[1][2][4]
Density 0.875 g/cm³[4][]
Solubility Practically insoluble in water; soluble in ethanol and organic solvents[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves its classification and segregation as chemical waste, followed by its transfer to a licensed hazardous waste disposal facility. Direct release into the environment, including drains and waterways, must be strictly avoided.[1]

Experimental Protocol: Waste Collection and Storage
  • Waste Identification and Segregation:

    • Designate a specific, properly labeled, and chemically compatible waste container for this compound. The container should be in good condition and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste" and "this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated waste container using a funnel to prevent spills.

    • If collecting absorbent materials contaminated with the ketone, such as from a spill cleanup, place these materials in a separate, sealed, and labeled container.[1][7]

  • Container Management and Storage:

    • Keep the waste container tightly closed when not in use.[1][7]

    • Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[1][7][3]

    • The storage area should be a designated hazardous waste accumulation area with secondary containment to prevent the spread of material in case of a leak.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B E Spill Occurs A->E C Segregate into a Labeled, Compatible Waste Container B->C D Store in a Designated Hazardous Waste Area C->D H Contact Institutional EHS for Waste Pickup D->H E->C No F Absorb with Inert Material (e.g., sand, earth) E->F Yes G Collect and Containerize Spill Debris Separately F->G G->D I Professional Disposal via Approved Facility H->I

Caption: Logical workflow for the disposal of this compound.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1] Remove all sources of ignition.[7][3]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain and absorb the spilled liquid.[1][7]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, sealed container for disposal.[1][7]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and approved hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste. It is crucial to follow these internal procedures and to consult with your EHS office for any specific questions or requirements. Chemical waste generators are responsible for ensuring that waste is classified, handled, and disposed of in accordance with all local, regional, and national regulations.

References

Personal protective equipment for handling 3,3-Dimethylcyclohexyl methyl ketone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal protocols for handling 3,3-Dimethylcyclohexyl methyl ketone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant.[1] Proper personal protective equipment is essential to minimize exposure and ensure safety. Engineering controls, such as working in a well-ventilated area or under a chemical fume hood, should always be the primary line of defense.[1]

Recommended Personal Protective Equipment Summary

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Operations (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash goggles.Butyl rubber gloves or specialized ketone-resistant gloves (e.g., PVA coated).[2][3][4][5] Double gloving may be appropriate for extended handling.[6]Laboratory coat.Not generally required if work is performed in a properly functioning chemical fume hood.
Large-Scale Operations (e.g., bulk transfers, reactions outside a fume hood) Chemical splash goggles and a face shield.Butyl rubber gloves or specialized ketone-resistant gauntlets.[2][4][5][7]Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if exposure limits are likely to be exceeded.[1]

Note: While nitrile gloves are common in laboratories, they are generally not recommended for extended contact with ketones.[3][4] Always inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan for Safe Handling

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Select PPE Select PPE Review SDS->Select PPE Identify Hazards Inspect Fume Hood Inspect Fume Hood Select PPE->Inspect Fume Hood Gather Materials Gather Materials Inspect Fume Hood->Gather Materials Weigh/Measure Weigh/Measure Gather Materials->Weigh/Measure Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Workup/Purification Workup/Purification Perform Reaction->Workup/Purification Quench Reaction Quench Reaction Workup/Purification->Quench Reaction Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Decontaminate Glassware Decontaminate Glassware Segregate Waste->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A typical experimental workflow for handling this compound.

Methodology:

  • Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards and safety precautions.[8][9][10]

  • Select and Don PPE: Based on the scale of the operation (see table above), select and put on the appropriate personal protective equipment.

  • Ensure Proper Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.[1]

    • Avoid inhalation of vapors.[1]

    • Keep the container tightly closed when not in use.[8]

    • Use spark-proof tools and avoid sources of ignition as the substance may be combustible.[10][11]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Logical Flow for Waste Disposal

Chemical Waste Chemical Waste Segregate Segregate Waste Streams Chemical Waste->Segregate Contaminated PPE Contaminated PPE Contaminated PPE->Segregate Label Label Waste Containers Segregate->Label Halogenated vs. Non-halogenated Solid vs. Liquid Store Store in Secondary Containment Label->Store Clearly identify contents and hazards Dispose Dispose via Certified Hazardous Waste Vendor Store->Dispose Follow institutional guidelines

Caption: Decision-making process for the disposal of waste generated from handling this compound.

Disposal Protocols:

  • Chemical Waste:

    • Dispose of this compound and any reaction byproducts in a designated, properly labeled hazardous waste container.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[12]

  • Contaminated PPE:

    • Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated hazardous waste container.

    • Reusable PPE, such as chemical-resistant aprons and face shields, should be decontaminated thoroughly before reuse.

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • Once decontaminated, the container can be disposed of according to institutional guidelines.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.